Dehydrocrenatine
Description
Properties
IUPAC Name |
1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h3-8,16H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVIUZHNRJYUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C3=CC=CC=C3N2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949431 | |
| Record name | 1-Ethenyl-4-methoxy-9H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26585-13-7 | |
| Record name | 9H-Pyrido(3,4-b)indole, 1-ethenyl-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethenyl-4-methoxy-9H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dehydrocrenatine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocrenatine is a naturally occurring β-carboline alkaloid that has garnered significant interest within the scientific community. Primarily isolated from the traditional medicinal plant Picrasma quassioides, this compound has demonstrated a range of biological activities, most notably its pro-apoptotic effects in cancer cell lines through the activation of specific signaling pathways. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural source, detailed experimental protocols for its isolation and characterization, and an in-depth look at its mechanism of action. All quantitative data are presented in structured tables for clarity, and key experimental and signaling pathways are visualized using diagrams to facilitate understanding.
Discovery and Natural Sources
This compound is classified as a β-carboline alkaloid, a class of compounds characterized by a core structure consisting of a pyridine ring fused to an indole ring.[1] Its discovery is rooted in the phytochemical investigation of plants used in traditional medicine.
The primary and most abundant natural source of this compound is Picrasma quassioides (D. Don) Benn , a deciduous shrub or small tree native to temperate regions of Southern Asia.[2][3] This plant, belonging to the Simaroubaceae family, has a long history of use in traditional Chinese medicine for treating ailments such as fever, inflammation, and microbial infections.[2] Phytochemical analyses of P. quassioides have revealed a complex mixture of compounds, with β-carboline alkaloids being one of the most prominent groups.[1] While other plants in the Simaroubaceae family, such as Brucea javanica, are rich in alkaloids and other bioactive compounds, Picrasma quassioides is the most well-documented source of this compound.[1][2][4]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. A summary of its key physicochemical and quantitative data is provided below.
| Property | Data |
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| Compound Type | β-carboline Alkaloid |
| Appearance | Yellow powder |
| Purity (Commercial) | 95% - 99% |
| Primary Natural Source | Picrasma quassioides (D. Don) Benn |
Spectroscopic data for this compound is crucial for its identification and characterization. While specific experimental spectra are dependent on the solvent and instrumentation used, typical analytical methods for its identification are listed below.
| Spectroscopic Data | Analysis Method |
| 1H NMR | Used for proton environment analysis |
| 13C NMR | Used for carbon skeleton analysis |
| Mass Spectrometry | Used for molecular weight and formula determination |
| UV-Vis Spectroscopy | Used to determine absorption maxima |
Experimental Protocols
Isolation and Purification of this compound from Picrasma quassioides
The following protocol is a generalized procedure for the isolation and purification of this compound from the dried stems or branches of P. quassioides. Yields can vary based on the plant material and extraction efficiency.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Preparation of Plant Material: Air-dried stems or branches of Picrasma quassioides are ground into a coarse powder.
-
Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 3 x 72 hours). The solvent is periodically refreshed to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in a dilute acid solution (e.g., 2% HCl) and partitioned with an organic solvent like ethyl acetate. The acidic aqueous layer, containing the protonated alkaloids, is collected.
-
Alkaloid Extraction: The acidic aqueous layer is basified to a pH of approximately 9-10 with an ammonium hydroxide solution. The free alkaloids are then extracted with a non-polar organic solvent such as chloroform.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol.
-
Final Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield pure this compound.
-
Structure Elucidation: The final compound's structure is confirmed using Mass Spectrometry, 1H NMR, and 13C NMR.
Investigation of ERK and JNK Signaling Pathway Activation
This compound has been shown to induce apoptosis in cancer cells by activating the ERK and JNK signaling pathways. The following protocol outlines a general method to investigate this activation.
Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for analyzing ERK and JNK pathway activation.
Methodology:
-
Cell Culture and Treatment: Human oral squamous carcinoma cells or nasopharyngeal carcinoma cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound for different time points.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), phosphorylated JNK (p-JNK), total ERK, and total JNK.
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
-
Confirmation with Inhibitors and Mutants: To confirm the role of these pathways, experiments can be repeated with pre-treatment of cells with specific MEK/ERK inhibitors (e.g., U0126) or JNK inhibitors (e.g., SP600125). Additionally, cells can be transfected with dominant-negative mutants of ERK or JNK to observe the effect on this compound-induced apoptosis.[6][7][8]
Biological Activity and Signaling Pathways
This compound exhibits significant biological activity, particularly in the context of cancer research. It has been demonstrated to induce apoptosis in various cancer cell lines.
Pro-Apoptotic Effects via ERK and JNK Activation
Studies have shown that this compound's cytotoxic effects on cancer cells are mediated through the activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[2] These are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. Activation of these pathways by this compound leads to a downstream cascade of events culminating in programmed cell death, or apoptosis.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis by activating ERK and JNK pathways.
Analgesic Effects
In addition to its anti-cancer properties, this compound has been shown to possess analgesic effects. It dose-dependently attenuates mechanical allodynia in neuropathic pain models. This effect is attributed to its ability to suppress neuronal excitability by inhibiting voltage-gated sodium channels.
| Target Ion Channel | IC₅₀ Value |
| Tetrodotoxin-resistant (TTX-R) VGSCs | 12.36 µM |
| Tetrodotoxin-sensitive (TTX-S) VGSCs | 4.87 µM |
Conclusion
This compound, a β-carboline alkaloid from Picrasma quassioides, stands out as a promising natural product with significant therapeutic potential. Its well-documented pro-apoptotic effects in cancer cells, mediated by the ERK and JNK signaling pathways, make it a valuable lead compound for oncological drug development. Furthermore, its analgesic properties broaden its potential applications. This guide provides a foundational resource for researchers, offering insights into its origins and detailed methodologies for its study, thereby facilitating further exploration into its therapeutic applications.
References
- 1. `Dehydrocrenatidine|Research Compound` [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gene transfer of dominant-negative mutants of extracellular signal-regulated kinase and c-Jun NH2-terminal kinase prevents neointimal formation in balloon-injured rat artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
Picrasma quassioides: A Comprehensive Technical Guide to the Isolation and Application of Dehydrocrenatine
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family, has a long history of use in traditional medicine across Asia for treating a variety of ailments, including fever, inflammation, and cancer.[1][2] Modern phytochemical investigations have revealed a rich and diverse array of bioactive compounds within this plant, with alkaloids, particularly β-carbolines, being a prominent class.[1][2] Among these, Dehydrocrenatine, a β-carboline alkaloid, has emerged as a compound of significant scientific interest due to its potent pharmacological activities.[3][4] This technical guide provides a comprehensive overview of P. quassioides as a source of this compound, detailing its isolation, characterization, and demonstrated biological effects, with a focus on its potential in drug discovery and development.
Phytochemical Profile of Picrasma quassioides
Picrasma quassioides is a rich reservoir of secondary metabolites. To date, approximately 94 distinct phytochemicals have been identified and classified into several major groups.[1]
Table 1: Major Phytochemical Classes in Picrasma quassioides
| Phytochemical Class | Representative Compounds | Key Reported Activities |
| β-Carboline Alkaloids | This compound, 1-hydroxymethyl-β-carboline, 1-formyl-β-carboline | Anti-cancer, Anti-inflammatory, Neuroprotective[1][2][4] |
| Canthinone Alkaloids | 4,5-dimethoxycanthin-6-one, 3-methylcanthin-5,6-dione | Anti-inflammatory, Antiviral |
| Quassinoids | Nigakilactone A, Kumulactone A | Anti-cancer, Anti-malarial[2] |
| Triterpenoids | Tirucallane and Apotirucallane types | Cytotoxic[1][2] |
| Neolignans | - | Cytotoxic[1] |
This compound: A Key Bioactive Alkaloid
This compound (also known as Dehydrocrenatidine) is a prominent β-carboline alkaloid isolated from P. quassioides.[3][4] Its chemical structure and properties are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₂N₂O[5] |
| Molecular Weight | 224.26 g/mol [3][5] |
| CAS Number | 26585-13-7[3][5] |
| Appearance | Yellow powder[5] |
| Purity (Commercial) | 95% - 99%[5] |
| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[5] |
Experimental Protocols: Isolation and Characterization of this compound
The isolation of this compound from P. quassioides typically involves a multi-step process of extraction and chromatographic purification.
General Extraction and Isolation Workflow
Caption: General workflow for the isolation and identification of this compound.
Detailed Methodologies
-
Plant Material and Extraction :
-
Fractionation :
-
The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol.[6]
-
The resulting fractions are concentrated to dryness.
-
-
Chromatographic Separation :
-
The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.[6]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent.[6]
-
Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).
-
-
Structural Elucidation :
-
The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[7]
-
Pharmacological Activities of this compound
This compound has demonstrated significant potential in pre-clinical studies, particularly in the areas of oncology and anti-inflammatory research.
Anti-Cancer Activity
This compound exhibits cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis.
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A2780 | Ovarian Cancer | 2.02 ± 0.95 | [8] |
| SKOV3 | Ovarian Cancer | 11.89 ± 2.38 | [8] |
| NPC-039 | Nasopharyngeal Carcinoma | Not specified | [4] |
| NPC-BM | Nasopharyngeal Carcinoma | Not specified | [4] |
Note: IC₅₀ values for NPC cell lines were not explicitly stated in the provided search results, but dose-dependent cytotoxicity was observed.
This compound induces apoptosis in cancer cells through the modulation of key signaling pathways, specifically the MAPK pathway involving JNK and ERK.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 26585-13-7 | this compound [phytopurify.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. `Dehydrocrenatidine|Research Compound` [benchchem.com]
Dehydrocrenatine: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocrenatine, a β-carboline alkaloid isolated from the traditional medicinal plant Picrasma quassioides, has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Particular focus is placed on its emerging role as an anti-cancer agent through the modulation of critical cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and drug discovery and development.
Chemical Structure and Properties
This compound is classified as a β-carboline alkaloid, featuring a tricyclic indole ring system.[1] Its fundamental chemical and physical properties are summarized below.
Physicochemical Properties
A compilation of the known physicochemical data for this compound is presented in Table 1. It is important to note that while some data are readily available from commercial suppliers, other specific parameters such as melting point and detailed solubility data are not extensively reported in publicly accessible literature.
| Property | Value | Reference |
| CAS Number | 26585-13-7 | [2] |
| Molecular Formula | C₁₄H₁₂N₂O | [2] |
| Molecular Weight | 224.26 g/mol | [2][3] |
| Physical Description | Yellow powder | [2] |
| Boiling Point | 461.2 °C | [3] |
| Melting Point | Not available | |
| Solubility | Inquire for bulk scale solubility. Solutions can be provided to improve water-solubility. | [2] |
| Purity | 95%~99% (Commercially available) | [2] |
Spectroscopic Data
The structural elucidation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2] However, detailed, publicly available datasets for these analyses are scarce. The following tables are provided as a template for researchers to populate with their own experimental data.
Table 2: ¹H and ¹³C NMR Spectroscopic Data (Template) Detailed chemical shift and coupling constant data from ¹H and ¹³C NMR experiments would be presented here. Currently, specific literature with this complete dataset is not publicly available.
Table 3: Mass Spectrometry Data (Template) This table would include detailed information on the mass-to-charge ratio (m/z) of the molecular ion and key fragmentation patterns observed in mass spectrometry analysis. Currently, specific literature with this complete dataset is not publicly available.
Table 4: Infrared (IR) Spectroscopy Data (Template) This table would list the characteristic absorption frequencies from an IR spectrum, corresponding to the functional groups present in the this compound molecule. Currently, specific literature with this complete dataset is not publicly available.
Isolation and Synthesis
Natural Source and Isolation
Chemical Synthesis
Currently, there is no detailed, publicly available protocol for the chemical synthesis of this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anti-cancer properties being the most extensively studied. It is also known to suppress neuronal excitability.[1]
Anti-Cancer Activity
Research has shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. This activity is primarily attributed to its ability to modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, this compound has been shown to activate the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) signaling cascades, which play a crucial role in regulating cell proliferation, differentiation, and apoptosis.[1]
The activation of the ERK and JNK pathways by this compound ultimately leads to the induction of apoptosis in cancer cells. This mechanism of action suggests that this compound could be a valuable lead compound for the development of novel anti-cancer therapies.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its pro-apoptotic effects in cancer cells.
Experimental Protocols
The following section provides a representative experimental protocol for assessing the effect of this compound on the activation of the ERK and JNK signaling pathways in cancer cells using Western blotting. This protocol is based on methodologies commonly employed in the field.
Western Blot Analysis of ERK and JNK Activation
Objective: To determine the effect of this compound on the phosphorylation of ERK and JNK in a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., human oral squamous cell carcinoma, liver cancer cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-JNK
-
Rabbit anti-JNK
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line in the appropriate medium until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time period. Include a vehicle-treated control group.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-phospho-ERK, anti-phospho-JNK, and loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To assess total ERK and JNK levels, the membranes can be stripped and re-probed with antibodies against the total proteins.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Western blot analysis described above.
Conclusion
This compound is a promising natural product with demonstrated anti-cancer activity mediated through the activation of the ERK and JNK signaling pathways. While its basic chemical properties are known, a comprehensive public dataset of its spectroscopic and certain physicochemical properties is currently lacking. Further research is warranted to fully elucidate its chemical characteristics, develop efficient synthesis and isolation protocols, and further explore its therapeutic potential. This technical guide serves as a valuable starting point for researchers interested in advancing the scientific understanding and potential clinical application of this compound.
References
Dehydrocrenatine (CAS: 26585-13-7): A Technical Guide for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocrenatine, also known as Dehydrocrenatidine, is a naturally occurring β-carboline alkaloid isolated from plants such as Picrasma quassioides.[1] With the CAS number 26585-13-7, this compound has emerged as a molecule of interest in oncology research due to its demonstrated cytotoxic and anti-metastatic properties in various cancer cell lines. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays and quantitative data on its efficacy are presented to support further research and development efforts.
Chemical and Physical Properties
This compound is characterized as a yellow powder with the following properties:
| Property | Value | Reference(s) |
| CAS Number | 26585-13-7 | [2] |
| Molecular Formula | C₁₄H₁₂N₂O | [2] |
| Molecular Weight | 224.26 g/mol | [2] |
| IUPAC Name | 1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indole | N/A |
| Synonyms | Dehydrocrenatidine | [1] |
| Physical Description | Yellow powder | [2] |
| Purity | 95% - 99% (Commercially available) | [2] |
Biological Activity and Mechanism of Action
This compound exhibits significant anti-cancer activity through the induction of apoptosis and the inhibition of cell migration and invasion in a variety of cancer cell models, including nasopharyngeal, liver, and head and neck cancers.[3][4][5]
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells in a dose- and time-dependent manner.[3][5] The underlying mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include:
-
Cell Cycle Arrest: Treatment with this compound leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[5]
-
Caspase Activation: It induces the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[6]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Modulation of Bcl-2 Family Proteins: this compound influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[6]
Inhibition of Cancer Cell Migration and Invasion
This compound has been shown to significantly decrease the motility, migration, and invasion of head and neck cancer cells.[4] This is achieved, in part, by reducing the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, which is a key step in metastasis.[4]
Modulation of MAPK Signaling Pathways
The biological effects of this compound are mediated by its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways. The modulation of these pathways appears to be context-dependent, varying with the cancer type:
-
Oral Squamous Cell Carcinoma: this compound induces apoptosis through the activation of both ERK and JNK.[6]
-
Nasopharyngeal Carcinoma: It enhances ERK phosphorylation while inhibiting JNK phosphorylation to induce apoptosis.[1]
-
Head and Neck Cancer: The anti-migratory and anti-invasive effects are associated with a decrease in the phosphorylation of both ERK1/2 and JNK1/2.[4]
dot
Caption: this compound's context-dependent modulation of MAPK pathways.
Quantitative Data
The cytotoxic effects of this compound have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Cell Line | Cancer Type | Assay | Time Point(s) | IC50 Value (µM) | Reference(s) |
| NPC-039 | Nasopharyngeal Carcinoma | MTT | 48h | ~50 | [1][3] |
| NPC-BM | Nasopharyngeal Carcinoma | MTT | 48h | ~50 | [1][3] |
| Huh-7 | Hepatocellular Carcinoma | MTT | 24h, 48h, 72h | Not explicitly stated; significant viability reduction at 5-20 µM | [5] |
| Sk-hep-1 | Hepatocellular Carcinoma | MTT | 24h, 48h, 72h | Not explicitly stated; significant viability reduction at 5-20 µM | [5] |
| FaDu | Head and Neck Cancer | N/A | N/A | Not explicitly stated; significant migration inhibition at 5-20 µM | [4] |
| SCC9 | Head and Neck Cancer | N/A | N/A | Not explicitly stated; significant migration inhibition at 5-20 µM | [4] |
| SCC47 | Head and Neck Cancer | N/A | N/A | Not explicitly stated; significant migration inhibition at 5-20 µM | [4] |
In Vivo Studies
Preclinical in vivo studies have indicated that this compound has a promising growth inhibitory effect on hepatocellular carcinoma and does not show significant toxicity in mouse models. However, detailed protocols, including the specific animal models, dosing regimens, and quantitative tumor growth inhibition data, are not yet extensively published. One study noted that for similar natural compounds, poor oral bioavailability was overcome by daily intraperitoneal injections in animal models.[1]
Pharmacokinetics (ADME)
As of the date of this guide, there is limited publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. The potential for poor oral bioavailability, as suggested by studies on similar compounds, indicates that this is a critical area for future investigation for any drug development program.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Procedure:
-
Seed cancer cells (e.g., NPC-039, Huh-7) in 96-well plates at a density of 1 × 10⁴ cells per well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate at 37°C in a 5% CO₂ incubator for 4 hours.
-
Remove the supernatant and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 595 nm using an ELISA microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat cells with desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells and wash them with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.
-
Transwell Migration and Invasion Assay
-
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
-
Procedure:
-
For invasion assays, coat the upper surface of a Transwell insert (8-µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.
-
Add various concentrations of this compound to both the upper and lower chambers.
-
Incubate for a specified period (e.g., 24 hours) at 37°C.
-
Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the stained cells under a microscope in several random fields to quantify migration or invasion.
-
dot
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. bioivt.com [bioivt.com]
- 3. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydrocrenatidine inhibits head and neck cancer cells invasion and migration by modulating JNK1/2 and ERK1/2 pathway and decreases MMP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydrocrenatidine Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrocrenatine molecular formula C14H12N2O
Synthesis Workflow Diagram
Caption: Synthesis workflow for Hydrazonodeoxybenzoin.
In Vitro Anticancer Activity (MTT Assay)
While specific anticancer studies on Hydrazonodeoxybenzoin are not extensively documented, the following is a representative protocol for evaluating the cytotoxicity of hydrazone derivatives against cancer cell lines, such as human colon carcinoma (HCT-116) or breast adenocarcinoma (MCF-7).[1][2]
Experimental Protocol:
-
Cell Culture: Culture the selected cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of Hydrazonodeoxybenzoin in DMSO. Serially dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Cell Cycle Analysis by Flow Cytometry
To understand the mechanism of anticancer action, cell cycle analysis can determine if the compound induces cell cycle arrest at a particular phase.[3][4][5]
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with Hydrazonodeoxybenzoin at concentrations around its determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells, discard the supernatant, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes before analyzing them on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Biological Activity and Signaling Pathways
Hydrazone derivatives are known to exhibit a wide spectrum of biological activities, with anticancer effects being one of the most prominent. While the specific molecular targets of Hydrazonodeoxybenzoin are not yet fully elucidated, many structurally related compounds have been shown to interfere with key signaling pathways involved in cancer cell proliferation and survival.
Anticancer Potential
Numerous studies have demonstrated the potent in vitro and in vivo anticancer activity of various hydrazone derivatives against a wide range of cancer cell lines.[2][6] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Postulated Signaling Pathway Modulation
Many small-molecule anticancer agents target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7][8] Overactivation of the EGFR/HER2 signaling pathway is a common driver of tumor growth and proliferation. Hydrazone-based compounds could potentially act as inhibitors of these kinases or downstream effectors. Inhibition of this pathway would block critical downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.
Mandatory Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for MTT cell viability assay.
Postulated EGFR/HER2 Signaling Pathway Inhibition
Caption: Postulated inhibition of the EGFR/HER2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel agents that downregulate EGFR, HER2, and HER3 in parallel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Green Blueprint: The Biosynthesis of Dehydrocrenatine in Plants Remains an Enigma
For researchers, scientists, and professionals in drug development, the intricate biosynthetic pathways of plant-derived alkaloids are a critical area of study, offering potential avenues for novel therapeutics. However, a comprehensive review of current scientific literature reveals a significant knowledge gap concerning the biosynthesis of dehydrocrenatine in plants. At present, the specific enzymatic steps, precursor molecules, and regulatory networks leading to the formation of this β-carboline alkaloid within the plant kingdom are not documented.
While the quest for this compound's plant-based synthesis pathway has yet to yield concrete results, the broader understanding of β-carboline alkaloid biosynthesis in plants can offer a hypothetical framework. It is widely accepted that the biosynthesis of this class of compounds originates from the amino acid L-tryptophan. The initial and pivotal step is the decarboxylation of L-tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC).
Following the formation of tryptamine, the pathway is believed to proceed through a Pictet-Spengler reaction. This involves the condensation of tryptamine with an aldehyde or a keto acid, followed by cyclization to form the characteristic β-carboline skeleton. The specific aldehyde or keto acid utilized in this reaction is a key determinant of the final structure of the β-carboline alkaloid. For instance, the condensation of tryptamine with acetaldehyde leads to the formation of harman, while condensation with formaldehyde results in the synthesis of harmalan.
The subsequent steps leading to the diverse array of β-carboline alkaloids, including potentially this compound, would likely involve a series of modifications to the core β-carboline structure. These modifications could include oxidation, reduction, methylation, and glycosylation, catalyzed by a suite of enzymes such as oxidoreductases, methyltransferases, and glycosyltransferases. The precise sequence and nature of these modifications would ultimately define the final product.
The regulation of β-carboline alkaloid biosynthesis is thought to be a complex process, influenced by a variety of internal and external factors. Phytohormones, such as jasmonic acid and salicylic acid, are known to play a significant role in inducing the expression of genes encoding key biosynthetic enzymes in response to environmental stresses like herbivory or pathogen attack. Furthermore, the expression of these genes is often tissue-specific and developmentally regulated, leading to the accumulation of alkaloids in specific plant organs and at particular growth stages.
Hypothetical Biosynthetic Pathway of this compound
Based on the general principles of β-carboline alkaloid biosynthesis, a speculative pathway for this compound can be proposed. This hypothetical pathway serves as a roadmap for future research aimed at elucidating the actual biosynthetic route in plants.
Caption: A hypothetical pathway for this compound biosynthesis.
Future Directions and Research Imperatives
The elucidation of the this compound biosynthetic pathway in plants necessitates a multi-faceted research approach. Key experimental strategies would include:
-
Transcriptome and Genome Analysis: High-throughput sequencing of this compound-producing plant species can identify candidate genes encoding biosynthetic enzymes. Co-expression analysis with known alkaloid biosynthesis genes can further narrow down the list of potential candidates.
-
Enzyme Characterization: In vitro and in vivo functional characterization of candidate enzymes is crucial to confirm their role in the pathway. This involves expressing the enzymes in heterologous systems, such as yeast or E. coli, and assaying their activity with putative substrates.
-
Metabolite Profiling: Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to identify and quantify intermediates in the pathway.
-
Genetic Engineering: The use of gene silencing techniques, such as RNA interference (RNAi), or gene knockout approaches, like CRISPR-Cas9, can be used to validate the function of specific genes in the biosynthesis of this compound.
The successful elucidation of this pathway will not only fill a significant gap in our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of plants or microbial systems for the sustainable production of this compound and other valuable β-carboline alkaloids. This would have profound implications for the pharmaceutical industry, providing a potentially more efficient and environmentally friendly source of these important compounds.
Dehydrocrenatine's Mechanism of Action in Cancer Cells: A Technical Guide
Executive Summary: Dehydrocrenatine, a β-carboline alkaloid isolated from Picrasma quassioides, is emerging as a potent anti-cancer agent with a multi-faceted mechanism of action.[1][2] This technical guide provides an in-depth analysis of its molecular pathways, targeting researchers, scientists, and drug development professionals. This compound effectively induces apoptosis in a range of cancer cell lines through the concurrent activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3][4] This process is underpinned by the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically through the suppression of JNK phosphorylation and the enhancement of ERK phosphorylation in most studied cancer types.[1][5] Furthermore, this compound triggers cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[3][4] This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.
Core Anti-Cancer Mechanisms
This compound exerts its anti-neoplastic effects primarily through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of Apoptosis
This compound is a robust inducer of apoptosis in various cancer cells, including nasopharyngeal, liver, and oral squamous cell carcinoma, in a dose- and time-dependent manner.[1][2][3] Its pro-apoptotic activity is mediated by the engagement of both major apoptotic signaling cascades.
-
The Intrinsic (Mitochondrial) Pathway : this compound treatment leads to the depolarization of the mitochondrial membrane.[1] This is associated with a shift in the balance of the Bcl-2 protein family, favoring apoptosis. It upregulates the expression of pro-apoptotic members like Bax, Bak, and t-Bid while downregulating anti-apoptotic proteins such as Bcl-xL.[1][6] This disruption culminates in the release of cytochrome c and the activation of the intrinsic caspase cascade.
-
The Extrinsic (Death Receptor) Pathway : The compound enhances the expression of cell surface death receptors, including Fas and DR5, along with their crucial adaptor proteins, FADD and TRADD.[3][4] This sensitization to external death signals triggers the extrinsic apoptotic pathway.
-
Caspase Cascade Activation : Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound treatment results in the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[1][3][4][6] The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound impedes cancer cell proliferation by arresting the cell cycle at the G2/M phase.[3][4] This prevents cells from entering mitosis, thereby halting their division and contributing to the overall anti-tumor effect.
Key Modulated Signaling Pathways
The cellular effects of this compound are orchestrated through the modulation of critical intracellular signaling networks.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and apoptosis, and it is a primary target of this compound.[1]
-
JNK (c-Jun N-terminal Kinase) Signaling : In liver and nasopharyngeal carcinoma cells, this compound's pro-apoptotic effect is critically linked to its ability to suppress or inhibit the phosphorylation of JNK.[1][3][4][5] This inhibition is a key event in triggering the apoptotic cascade in these cancers. Conversely, in oral squamous cell carcinoma, JNK activation has been reported, suggesting that the regulation of this pathway may be context- and cell-type-dependent.[2]
-
ERK (Extracellular signal-regulated Kinase) Signaling : In contrast to its effect on JNK, this compound consistently enhances or activates the phosphorylation of ERK across multiple cancer types.[1][2][5] This activation of the ERK pathway contributes significantly to the induction of apoptosis.
The JAK/STAT Pathway
Preliminary evidence suggests that this compound may function as an inhibitor of the Janus kinase 2 (JAK2) signaling pathway.[7] As JAKs are primary activators of Signal Transducer and Activator of Transcription (STAT) proteins, particularly the oncogenic STAT3, this presents another significant avenue for its anti-cancer activity.[8][9] Inhibition of the JAK/STAT3 pathway is a validated strategy for cancer therapy, as this pathway governs genes involved in proliferation, survival, and angiogenesis.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.
| Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines | |
| Cell Line | Cancer Type |
| Huh-7 | Liver Cancer |
| Sk-hep-1 | Liver Cancer |
| NPC-039 | Nasopharyngeal Carcinoma |
| NPC-BM | Nasopharyngeal Carcinoma |
| SAS | Oral Squamous Cell Carcinoma |
| SCC-9 | Oral Squamous Cell Carcinoma |
| Table 2: Summary of this compound's Effect on Key Regulatory Proteins | | | :--- | :--- | :--- | | Protein | Cancer Type | Effect | | p-JNK (phosphorylated) | Liver, Nasopharyngeal | Downregulation/Inhibition[1][3][4][5] | | p-ERK (phosphorylated) | Nasopharyngeal, Oral | Upregulation/Activation[1][2][5] | | Cleaved Caspase-3, -8, -9 | Liver, Nasopharyngeal, Oral | Upregulation[1][2][3][4] | | Cleaved PARP | Liver, Nasopharyngeal, Oral | Upregulation[1][2][3][4] | | Bax, Bak, t-Bid | Nasopharyngeal, Liver | Upregulation[1][3][4] | | Bcl-xL, Bcl-2 | Nasopharyngeal, Liver | Downregulation[1][4] | | Fas, DR5, FADD, TRADD | Liver | Upregulation[3][4] |
Visualizations: Pathways and Workflows
Caption: Overview of this compound's primary mechanisms.
Caption: Intrinsic and extrinsic apoptotic pathways activated by this compound.
Caption: Opposing effects of this compound on JNK and ERK signaling.
Caption: A typical workflow for analyzing protein expression changes.
Key Experimental Protocols
The following are summarized methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for specified time points (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a sample.
-
Lysate Preparation: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JNK, anti-cleaved-caspase-3), followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Preparation: Treat cells with this compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
References
- 1. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dehydrocrenatidine Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrocrenatine's effect on neuronal excitability
An In-Depth Technical Guide on the Effects of Dehydrocrenatine on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal excitability, the ability of neurons to generate and propagate electrical signals known as action potentials, is fundamental to nervous system function. This process is primarily governed by the activity of voltage-gated ion channels.[1][2] Voltage-gated sodium channels (VGSCs) are critical for the initiation and rising phase of the action potential.[1][3] Dysregulation of neuronal excitability, often linked to altered ion channel function, is a key factor in the pathophysiology of conditions like chronic pain and epilepsy.[3] Consequently, molecules that modulate VGSC activity are of significant interest in drug discovery.
This compound (DHCT), a β-carboline alkaloid isolated from the medicinal plant Picrasma quassioides, has emerged as a potent modulator of neuronal excitability.[3][4] Traditionally, this plant has been used to treat inflammation and pain.[3] This guide provides a detailed overview of the mechanisms through which this compound affects neuronal excitability, with a focus on its interaction with voltage-gated sodium channels.
Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
This compound exerts its primary effect on neuronal excitability by directly inhibiting voltage-gated sodium channels.[3] This inhibitory action has been demonstrated in acutely isolated dorsal root ganglion (DRG) neurons, which are key components in the sensory pathway, including pain transmission.[3] The inhibition is comprehensive, affecting both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) VGSCs, which play distinct roles in neuronal signaling.[3]
The analgesic effect of DHCT is likely mediated through this inhibition of neuronal excitability.[3] By suppressing the activity of VGSCs, DHCT effectively reduces the generation and propagation of action potentials in sensory neurons, thereby dampening the transmission of pain signals.[3]
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound's inhibitory action on neuronal excitability.
Quantitative Data on this compound's Effects
The inhibitory effects of this compound on VGSCs have been quantified through electrophysiological studies.[3] The data reveal a potent, dose-dependent inhibition of both TTX-S and TTX-R sodium currents, with a notable preference for the inactivated state of the channels.[3]
Table 1: Inhibitory Concentration of this compound on VGSCs
| Channel Type | IC50 Value (µM) |
| Tetrodotoxin-Sensitive (TTX-S) | 12.36[3] |
| Tetrodotoxin-Resistant (TTX-R) | 4.87[3] |
This data indicates that this compound is more potent in inhibiting TTX-R VGSCs compared to TTX-S VGSCs in dorsal root ganglion neurons.[3]
Table 2: this compound's Effect on VGSC Gating Properties
| Channel Type | Parameter | Shift with DHCT |
| TTX-S VGSCs | V1/2 of Inactivation | ~16.7 mV hyperpolarizing shift[3] |
| TTX-R VGSCs | V1/2 of Inactivation | ~23.9 mV hyperpolarizing shift[3] |
| V1/2 of Activation | ~12.2 mV depolarizing shift[3] |
These shifts in the voltage-dependence of inactivation and activation suggest that this compound stabilizes the inactivated state of the channels, making them less available to open upon depolarization.[3]
Table 3: Functional Effect of this compound on Neuronal Firing
| Current Injection | Observation |
| 30 pA (1 s) | 10 µM DHCT completely suppressed action potential firing.[3] |
| 200 pA (1 s) | 10 µM DHCT completely suppressed action potential firing.[3] |
This demonstrates that this compound's inhibition of VGSCs translates to a profound suppression of neuronal excitability at the cellular level.[3]
Experimental Protocols
The following protocols are based on the methodologies described in the study by Zhao et al., 2019, and are supplemented with standard neurophysiological techniques.[3]
Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons
-
Animal Model: Male Sprague-Dawley rats (6-8 weeks old) are used.
-
Procedure:
-
Rats are anesthetized and decapitated.
-
Dorsal root ganglia are dissected from the spinal column and placed in cold, oxygenated Dulbecco’s Modified Eagle Medium (DMEM).
-
Ganglia are enzymatically digested using a combination of collagenase and dispase to dissociate the neurons.
-
The cell suspension is then centrifuged and resuspended in DMEM supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Cells are plated on poly-D-lysine-coated glass coverslips and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Electrophysiological recordings are typically performed within 24-48 hours of plating.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure voltage-gated sodium currents (voltage-clamp) and action potentials (current-clamp) from isolated DRG neurons.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Voltage-Clamp Protocol for Sodium Currents:
-
Neurons are held at a holding potential of -100 mV.
-
Sodium currents are evoked by 50 ms depolarization pulses ranging from -90 mV to +50 mV in 5 mV increments.[3]
-
To isolate TTX-R currents, TTX (300 nM) is added to the external solution to block TTX-S channels.
-
This compound is applied via bath perfusion at various concentrations to determine its effect on the sodium currents.[3]
-
-
Current-Clamp Protocol for Action Potentials:
-
The resting membrane potential is held at approximately -60 mV.
-
Action potentials are elicited by injecting depolarizing currents of varying amplitudes (e.g., 30 pA and 200 pA for 1 second).[3]
-
The firing frequency of action potentials is measured before and after the application of this compound (e.g., 10 µM).[3]
-
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's effects on DRG neurons.
Conclusion
This compound robustly suppresses neuronal excitability by inhibiting voltage-gated sodium channels.[3] Its dual action on both TTX-S and TTX-R channel subtypes, coupled with its preference for the inactivated channel state, makes it an effective inhibitor of action potential generation.[3] The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research into this compound and its potential therapeutic applications, particularly in the development of novel analgesics for neuropathic pain. Further investigation is warranted to explore its effects on specific sodium channel isoforms and its in vivo efficacy and safety profiles.
References
- 1. Structural Determinants of Voltage-Gated Ion Channel Modulation by Invertebrate Toxins [escholarship.org]
- 2. Tetrodotoxin-resistant sodium channels in sensory neurons generate slow resurgent currents that are enhanced by inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analgesic Properties of Dehydrocrenatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocrenatine (DHCT) is a β-carboline alkaloid compound that can be isolated from plants such as Picrasma quassioides. Emerging research has highlighted its potential as a therapeutic agent, with investigations into its anti-cancer and analgesic activities. This technical guide provides a comprehensive overview of the current understanding of this compound's analgesic properties, focusing on its mechanisms of action, quantitative efficacy data, and the detailed experimental protocols used to elucidate these characteristics. The primary analgesic mechanism appears to be the inhibition of neuronal excitability through the modulation of voltage-gated sodium channels (VGSCs), with a potential secondary contribution from the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.
Analgesic Efficacy in Neuropathic Pain Models
This compound has demonstrated significant analgesic effects in preclinical models of neuropathic pain. Specifically, in a rat model of chronic constriction injury (CCI) to the sciatic nerve, intrathecal administration of DHCT was shown to dose-dependently alleviate mechanical allodynia, a key symptom of neuropathic pain.
Data Presentation: Efficacy in Chronic Constriction Injury Model
| Treatment Group | Dose (µg/kg, intrathecal) | Peak Analgesic Effect (Paw Withdrawal Threshold, g) | Time to Peak Effect (hours post-administration) |
| Sham | Vehicle | ~15 g | N/A |
| CCI Model + Vehicle | Vehicle | ~2.5 g | N/A |
| CCI Model + DHCT | 50 | ~6 g | 1.5 |
| CCI Model + DHCT | 150 | ~9 g | 1.5 |
| CCI Model + DHCT | 250 | ~12 g | 1.5 |
| CCI Model + Morphine | 50 | ~12.5 g | 1.5 |
Data synthesized from Zhao et al., 2019.
Primary Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
The principal mechanism underlying this compound's analgesic effect is its ability to suppress neuronal hyperexcitability by inhibiting voltage-gated sodium channels (VGSCs) in dorsal root ganglion (DRG) neurons.[1] These channels are critical for the initiation and propagation of action potentials, and their sensitization is a major contributor to neuropathic pain.[1]
DHCT inhibits both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) VGSCs, which are key players in nociceptive signaling.[1] The inhibition is state-dependent, meaning DHCT preferentially binds to and stabilizes the inactivated state of the channels, a characteristic common to many local anesthetics and anticonvulsant drugs.[1]
Data Presentation: In Vitro Inhibition of VGSCs
| Channel Type | Holding Potential | IC50 Value (µM) | Key Biophysical Effect |
| TTX-Sensitive (TTX-S) | -60 mV (Inactivated State) | 12.36 | Hyperpolarizing shift in V1/2 of inactivation (~16.7 mV) |
| TTX-Resistant (TTX-R) | -60 mV (Inactivated State) | 4.87 | Hyperpolarizing shift in V1/2 of inactivation (~23.9 mV) |
| TTX-Resistant (TTX-R) | -60 mV (Inactivated State) | N/A | Depolarizing shift in V1/2 of activation (~12.2 mV) |
Data extracted from Zhao et al., 2019.[1]
Signaling and Functional Pathway
The state-dependent block of VGSCs by this compound effectively reduces the number of available channels that can open in response to a depolarizing stimulus. This leads to a marked suppression of action potential firing in sensory neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.
Caption: Mechanism of this compound's analgesic action via VGSC inhibition.
Secondary Mechanism: Inhibition of the JAK/STAT Pathway
Independent research has identified this compound as a novel, specific inhibitor of the Janus kinase (JAK) family.[2] The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immune responses, which are also known contributors to the pathogenesis of chronic pain.
This compound has been shown to inhibit JAK2 and repress the constitutive and cytokine-induced activation of STAT3.[2] By blocking this pathway, DHCT may reduce neuroinflammation, a key process in the sensitization of pain pathways. While this mechanism was identified in the context of cancer research, its relevance to analgesia is highly plausible and warrants further investigation.
Signaling Pathway
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Detailed Experimental Protocols
Chronic Constriction Injury (CCI) Neuropathic Pain Model
-
Animal Model: Male Sprague-Dawley rats (200–220 g) are used.[1]
-
Anesthesia: Animals are anesthetized with 1% sodium pentobarbital (40 mg/kg, intraperitoneal).[1]
-
Surgical Procedure:
-
The sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with 4-0 chromic gut suture.
-
Ligatures are tied with approximately 1 mm spacing, until they elicit a brief twitch in the respective hind limb.
-
The muscle and skin layers are then closed with sutures.
-
Sham-operated animals undergo the same procedure, including nerve exposure, but without nerve ligation.[1]
-
-
Post-operative Care: Animals are monitored during recovery and housed individually. Behavioral testing typically commences 14 days after surgery.[1]
Assessment of Mechanical Allodynia
-
Apparatus: Von Frey filaments are used to measure the paw withdrawal mechanical threshold (PWMT).
-
Procedure:
-
Rats are placed on an elevated wire mesh platform and allowed to acclimate for 20-30 minutes.[1]
-
A series of calibrated von Frey filaments with logarithmically incremental stiffness are applied to the mid-plantar surface of the hind paw.
-
Each filament is applied for 6-8 seconds. A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons
-
Neuron Preparation:
-
Dorsal root ganglia are dissected from rats and collected in cold buffer.
-
Ganglia are enzymatically digested (e.g., with collagenase and trypsin) and then mechanically triturated to obtain a single-cell suspension.
-
Neurons are plated on coated coverslips and cultured for use in electrophysiological recordings.
-
-
Recording Solutions:
-
Recording Procedure:
-
Whole-cell patch-clamp recordings are performed using an amplifier (e.g., EPC-10).[1]
-
Pipettes with a resistance of 1–3 MΩ are used.[1]
-
TTX-S currents are typically recorded from medium- to large-diameter DRG neurons.[1]
-
TTX-R currents are recorded from small-diameter neurons in the presence of 300 nM TTX in the extracellular solution to block TTX-S channels.[1]
-
Voltage Protocols:
-
Current-Voltage Relationship: Currents are evoked by 50-ms depolarization pulses to various potentials from a holding potential of -100 mV.[1]
-
Steady-State Inactivation: A 500-ms prepulse to various potentials is applied before a test pulse to assess channel availability.
-
Recovery from Inactivation (Repriming): A two-pulse protocol is used with varying recovery intervals at a holding potential to measure the time course of recovery.
-
-
In Vitro JAK Kinase Assay
-
Assay Principle: This protocol is based on the methods described by Zhang et al. (2015) for identifying this compound as a JAK inhibitor.
-
Procedure:
-
Recombinant JAK2-JH1 domain (the kinase domain) is incubated with a specific substrate peptide.
-
The kinase reaction is initiated by adding ATP in a kinase reaction buffer.
-
Varying concentrations of this compound are included in the reaction mixture.
-
The reaction is allowed to proceed at a set temperature (e.g., 30°C) for a specific duration.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo), where the amount of ATP consumed is measured.
-
The inhibitory activity of this compound is calculated as a percentage reduction in kinase activity compared to a vehicle control.
-
Experimental Workflow Visualization
Caption: Experimental workflow for investigating this compound's analgesic properties.
References
The Neuroprotective Potential of Dehydroepiandrosterone (DHEA) and its Sulfate (DHEAS): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroepiandrosterone (DHEA) and its sulfated form, dehydroepiandrosterone sulfate (DHEAS), are endogenous neurosteroids that have garnered significant attention for their potential neuroprotective effects. Research suggests their involvement in mitigating neuronal damage in various models of neurodegenerative diseases and acute brain injury. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective mechanisms of DHEA and DHEAS, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the implicated signaling pathways. The evidence presented herein aims to inform further research and development of DHEA and DHEAS as potential therapeutic agents for neurological disorders.
Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, neuroinflammation, apoptosis, and protein aggregation, leading to progressive neuronal loss and cognitive decline. Neuroprotective agents, which can prevent or slow down these degenerative processes, are of paramount interest in therapeutic development.
Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEAS, are abundant circulating steroid hormones in humans that exhibit a unique age-related decline, with peak concentrations in the mid-20s followed by a steady decrease. This decline coincides with the increased incidence of many age-related diseases, including neurodegenerative disorders, suggesting a potential protective role for these neurosteroids. DHEA and DHEAS can cross the blood-brain barrier and are also synthesized de novo in the brain, where they exert a range of effects on neuronal function, including modulation of neurotransmitter systems, neurogenesis, and apoptosis. This document synthesizes the existing preclinical evidence for the neuroprotective effects of DHEA and DHEAS.
Mechanisms of Neuroprotection
The neuroprotective actions of DHEA and DHEAS are multifaceted, involving the modulation of several key cellular and molecular pathways.
Anti-Apoptotic Effects
A primary mechanism by which DHEA and DHEAS confer neuroprotection is through the inhibition of apoptosis, or programmed cell death. In a cellular model of Alzheimer's disease, DHEAS was shown to counteract the neurotoxic effects of amyloid-beta (Aβ) oligomers by influencing mitochondrial function and apoptosis. Specifically, DHEAS prevented the decrease in neuronal viability and blocked the increase in the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.
The anti-apoptotic properties of DHEA are also linked to the regulation of the Bcl-2 family of proteins. Studies in a rat model of Alzheimer's disease demonstrated that DHEA treatment led to a significant amelioration of the depletion in the anti-apoptotic marker Bcl-2.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. DHEA has been shown to mitigate oxidative stress in animal models. In a rat model of Alzheimer's induced by aluminum chloride, DHEA treatment resulted in a significant decrease in oxidative stress biomarkers, including hydrogen peroxide, nitric oxide, and malondialdehyde. Concurrently, DHEA administration led to a significant increase in the activities of antioxidant enzymes such as superoxide dismutase, catalase, glutathione peroxidase, and glutathione reductase.
Modulation of Signaling Pathways
The neuroprotective effects of DHEA and DHEAS are mediated through the modulation of critical intracellular signaling pathways. The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, has been implicated in the anti-apoptotic actions of DHEAS. In primary mouse neurons exposed to toxic Aβ42 oligomers, DHEAS was found to counteract the increase in the mRNA expression of genes within the PI3K/Akt and Bcl2 signaling network.
Signaling Pathway of DHEAS-Mediated Neuroprotection
Caption: DHEAS signaling pathway promoting neuronal survival.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of DHEA and DHEAS.
Table 1: Effects of DHEA on Oxidative Stress Markers in a Rat Model of Alzheimer's Disease
| Biomarker | Control | AlCl₃-Treated | AlCl₃ + DHEA-Treated |
| Oxidative Stress Markers | |||
| Hydrogen Peroxide | Baseline | Significant Increase | Significant Decrease |
| Nitric Oxide | Baseline | Significant Increase | Significant Decrease |
| Malondialdehyde | Baseline | Significant Increase | Significant Decrease |
| Antioxidant Enzymes | |||
| Superoxide Dismutase | Baseline | Significant Decrease | Significant Increase |
| Catalase | Baseline | Significant Decrease | Significant Increase |
| Glutathione Peroxidase | Baseline | Significant Decrease | Significant Increase |
| Glutathione Reductase | Baseline | Significant Decrease | Significant Increase |
| Anti-Apoptotic Marker | |||
| Bcl-2 | Baseline | Significant Depletion | Significant Amelioration |
| Cholinergic Markers | |||
| Acetylcholinesterase | Baseline | Significant Elevation | Significant Reduction |
| Acetylcholine | Baseline | Significant Reduction | Significant Amelioration |
Data adapted from a study on a rat model of Alzheimer's disease.
Table 2: Effects of DHEAS on Aβ-Induced Neurotoxicity in Primary Mouse Neurons
| Parameter | Control | Aβ₄₂ Oligomer-Treated | Aβ₄₂ + DHEAS-Treated |
| Neuronal Viability | 100% | Decreased | Significantly Hampered Decrease |
| Caspase 3/7 Activity | Baseline | Increased | Significantly Blocked Increase |
| mRNA Expression | |||
| PI3K | Baseline | Increased | Counteracted Increase |
| Akt | Baseline | Increased | Counteracted Increase |
| Bcl2 | Baseline | Increased | Counteracted Increase |
| Bax | Baseline | Increased | Counteracted Increase |
Data adapted from an in vitro study on primary mouse neurons.
Experimental Protocols
This section details the methodologies employed in key studies investigating the neuroprotective effects of DHEA and DHEAS.
In Vivo Alzheimer's Disease Rat Model
-
Animal Model: Young female ovariectomized rats were used to model post-menopausal conditions, a risk factor for Alzheimer's disease.
-
Induction of Alzheimer's-like Pathology: Aluminum chloride (AlCl₃) was administered intraperitoneally at a dose of 4.2 mg/kg body weight daily for 12 weeks to induce neurotoxicity.
-
DHEA Treatment: A treatment group received DHEA orally at a dose of 250 mg/kg body weight, three times a week for 18 weeks.
-
Biochemical Analysis: After the treatment period, brain tissues were collected and analyzed for oxidative stress biomarkers (hydrogen peroxide, nitric oxide, malondialdehyde), antioxidant enzyme activities (superoxide dismutase, catalase, glutathione peroxidase, glutathione reductase), the anti-apoptotic marker Bcl-2, and cholinergic markers (acetylcholinesterase and acetylcholine).
-
Histological Examination: Brain sections were subjected to histological examination to confirm the biochemical findings.
Experimental Workflow for In Vivo Alzheimer's Disease Model
Caption: Workflow of the in vivo Alzheimer's disease rat model.
In Vitro Aβ Toxicity Model
-
Cell Culture: Primary mouse neurons were cultured to provide a relevant in vitro model of neuronal function.
-
Induction of Neurotoxicity: Cells were exposed to toxic Aβ42 oligomers for 24 hours to mimic the amyloid pathology of Alzheimer's disease.
-
DHEAS Treatment: A treatment group was co-incubated with DHEAS to assess its protective effects.
-
Cell Viability and Apoptosis Assays: Neuronal viability was assessed, and the activity of caspases 3 and 7 was measured to quantify apoptosis.
-
Gene Expression Analysis: The mRNA expression levels of selected genes involved in the PI3K/Akt and Bcl2 signaling pathways were determined using quantitative real-time PCR.
Discussion and Future Directions
The preclinical evidence strongly suggests that DHEA and DHEAS possess significant neuroprotective properties, acting through multiple mechanisms to combat the pathological processes underlying neurodegenerative diseases. Their ability to mitigate apoptosis, reduce oxidative stress, and modulate key survival signaling pathways highlights their therapeutic potential.
However, several questions remain to be addressed. The precise molecular targets of DHEA and DHEAS in the brain are not fully elucidated. While preclinical data are promising, the translation of these findings to clinical settings requires carefully designed and controlled human trials. Future research should focus on:
-
Elucidating the complete signaling networks modulated by DHEA and DHEAS in different neuronal populations.
-
Conducting long-term studies in various animal models to assess the efficacy and safety of chronic DHEA/DHEAS administration.
-
Investigating the optimal dosage and formulation for potential therapeutic use in humans.
-
Exploring the potential of DHEA/DHEAS as a preventative strategy in individuals at high risk for neurodegenerative diseases.
Conclusion
Dehydroepiandrosterone and its sulfated form, DHEAS, represent promising endogenous neurosteroids with multifaceted neuroprotective effects. Their ability to counteract key pathological mechanisms in neurodegeneration, including apoptosis and oxidative stress, warrants further investigation. The data and experimental frameworks presented in this whitepaper provide a solid foundation for researchers and drug development professionals to advance the study of DHEA and DHEAS as potential therapeutic agents for a range of debilitating neurological disorders.
Dehydrocrenatine: A β-Carboline Alkaloid with Therapeutic Potential in Oncology and Neurology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dehydrocrenatine, a naturally occurring β-carboline alkaloid isolated from the medicinal plant Picrasma quassioides, is emerging as a compound of significant interest for its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its role as an anticancer and analgesic agent. We detail its mechanism of action, summarize key quantitative data, provide established experimental protocols for its study, and visualize its known signaling pathways. This document is intended to serve as a foundational resource for researchers in pharmacology, oncology, and neuroscience, as well as for professionals engaged in drug discovery and development.
Introduction: The β-Carboline Scaffold
β-carboline alkaloids are a diverse class of indole alkaloids characterized by a tricyclic pyrido[3,4-b]indole skeleton.[3][4][5][6] This structural motif is found in numerous natural products and synthetic compounds, which exhibit a wide spectrum of pharmacological properties, including antitumor, antimicrobial, antiviral, and neurotropic effects.[4] this compound (also known as dehydrocrenatidine) is a prominent member of this family, distinguished by its specific substitutions on the carboline core.[2][3] It is abundantly present in Picrasma quassioides (D. Don) Benn, a plant with a long history of use in traditional Asian medicine for treating inflammation and infections.[2][3][7]
Biological Activities and Quantitative Data
This compound has demonstrated significant therapeutic potential in two primary areas: oncology and neurology. Its activities are underpinned by distinct molecular mechanisms, leading to cancer cell apoptosis and suppression of neuronal excitability.
Anticancer Activity
This compound exhibits dose- and time-dependent cytotoxicity against various cancer cell lines, including oral squamous cell carcinoma (OSCC) and nasopharyngeal carcinoma (NPC).[1][2][8] The primary mechanism is the induction of apoptosis through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][7][9]
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
|---|---|---|---|---|
| NPC-039 | Nasopharyngeal Carcinoma | 24h | 95.83 | [1] |
| NPC-BM | Nasopharyngeal Carcinoma | 24h | 89.26 | [1] |
| RPMI-2650 | Head and Neck Squamous Cell Carcinoma | 24h | 88.48 |[1] |
Note: In a study on oral squamous cell carcinoma cell lines (SAS, SCC-9, OECM-1, and HSC3), this compound was shown to significantly reduce cell viability at concentrations of 25, 50, and 100 µM over 24, 48, and 72 hours, though specific IC50 values were not explicitly tabulated in the cited source.[8]
Analgesic and Neuromodulatory Activity
This compound demonstrates potent analgesic effects, which are attributed to its ability to inhibit neuronal excitability.[7] This is achieved through the direct suppression of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[7]
Table 2: Inhibitory Effect of this compound on Voltage-Gated Sodium Channels
| Channel Type | Description | IC50 (µM) | Reference |
|---|---|---|---|
| TTX-S VGSC | Tetrodotoxin-Sensitive | 4.87 | [7] |
| TTX-R VGSC | Tetrodotoxin-Resistant | 12.36 |[7] |
Signaling Pathways and Mechanisms of Action
MAPK Pathway in Cancer Cell Apoptosis
In both oral and nasopharyngeal cancer cells, this compound induces apoptosis by activating key components of the MAPK pathway. Specifically, it enhances the phosphorylation of c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK).[1][7][9] This dual activation triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and subsequent programmed cell death.
Inhibition of Voltage-Gated Sodium Channels
This compound's analgesic effect is mediated by its interaction with VGSCs in dorsal root ganglion neurons. It preferentially binds to the inactivated state of these channels, shifting the voltage-dependence of inactivation and prolonging the recovery time. This effectively dampens neuronal hyperexcitability, which is a hallmark of neuropathic pain.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., NPC-039, NPC-BM, SAS, SCC-9) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.1%) and incubate for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the supernatant and add 100-200 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for MAPK Activation
This protocol is used to detect the phosphorylation status of ERK and JNK.
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK (p-ERK), total ERK, phospho-JNK (p-JNK), total JNK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the relative protein expression.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of this compound on voltage-gated sodium currents in neurons.[2][7][12]
-
Cell Preparation: Acutely dissociate dorsal root ganglion (DRG) neurons from rodents following established and ethically approved protocols.
-
Recording Setup: Place the isolated neurons in a recording chamber on an inverted microscope. Use borosilicate glass pipettes (resistance 3-5 MΩ) as recording electrodes.
-
Internal and External Solutions: Fill the pipette with an internal solution (e.g., CsF-based) and bathe the cells in an external solution (e.g., Tyrode's solution) designed to isolate sodium currents.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Hold the neuron at a potential of -100 mV. Evoke sodium currents using a series of depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
Drug Application: Perfuse this compound at various concentrations onto the cell and record the resulting changes in the sodium current amplitude.
-
Data Analysis: Measure the peak inward current before and after drug application. Calculate the percentage of inhibition and plot a concentration-response curve to determine the IC50 value for channel block. Analyze effects on channel gating properties (activation and inactivation curves) using appropriate voltage protocols.
Conclusion and Future Directions
This compound is a compelling β-carboline alkaloid with well-defined dual activities against cancer cells and neuronal hyperexcitability. Its ability to induce apoptosis via the JNK/ERK pathway highlights its potential as a lead compound for novel anticancer therapies. Concurrently, its potent and selective inhibition of voltage-gated sodium channels provides a strong rationale for its development as a non-opioid analgesic for neuropathic pain.
Future research should focus on several key areas:
-
In Vivo Efficacy: Translating the promising in vitro findings into animal models of cancer and neuropathic pain is a critical next step.
-
Pharmacokinetics and Safety: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are required to assess its drug-like properties and safety profile.
-
Structure-Activity Relationship (SAR): Synthetic modification of the this compound scaffold could lead to analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution: Further investigation into potential off-target effects and additional molecular targets will provide a more complete understanding of its pharmacological profile.
References
- 1. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage-gated Na+ currents in human dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
Preliminary Cytotoxicity Screening of Dehydrocrenatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocrenatine, a β-carboline alkaloid isolated from Picrasma quassioides, has emerged as a compound of interest in oncological research. Preliminary studies have demonstrated its potential to induce apoptosis and inhibit the proliferation of various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity screening of this compound, detailing its effects on cancer cell viability, the underlying molecular mechanisms, and standardized experimental protocols for its evaluation.
Data Presentation: Cytotoxicity of this compound
This compound has been shown to exhibit cytotoxic effects against a range of human cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been determined in several studies. The following table summarizes the reported cytotoxic activity of this compound.
| Cell Line | Cancer Type | Time (h) | IC50 (µM) / % Viability |
| Huh-7 | Liver Cancer | 24 | Viability reduced at 5, 10, 20 µM[1][2] |
| Sk-hep-1 | Liver Cancer | 24 | Viability reduced at 5, 10, 20 µM[1][2] |
| NPC-039 | Nasopharyngeal Carcinoma | 24 | Viability significantly reduced at 25, 50, 100 µM[3][4] |
| NPC-BM | Nasopharyngeal Carcinoma | 24 | Viability significantly reduced at 25, 50, 100 µM[3][4] |
| FaDu | Head and Neck Cancer | - | Motility decreased at 5, 10, 20 µM[5] |
| SCC9 | Head and Neck Cancer | - | Motility decreased at 5, 10, 20 µM[5] |
| SCC47 | Head and Neck Cancer | - | Motility decreased at 5, 10, 20 µM[5] |
| SAS | Oral Squamous Cell Carcinoma | - | Apoptosis induced[6] |
| OECM-1 | Oral Squamous Cell Carcinoma | - | Cytotoxicity observed |
| HSC3 | Oral Squamous Cell Carcinoma | - | Cytotoxicity observed |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., Huh-7, Sk-hep-1, NPC-039)
-
This compound (DC) stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 25, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of proteins involved in the apoptotic signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against PARP, caspase-3, caspase-8, caspase-9, Bax, Bcl-2, p-ERK, p-JNK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.
Mandatory Visualization
References
In-Silico Modeling of Dehydrocrenatine-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocrenatine, a β-carboline alkaloid, has demonstrated significant biological activities, including anti-cancer and analgesic effects. Understanding the molecular mechanisms underlying these activities is paramount for its development as a potential therapeutic agent. In-silico modeling offers a powerful and efficient approach to elucidate the interactions between this compound and its protein targets. This technical guide provides a comprehensive overview of the methodologies and computational workflows for modeling these interactions, focusing on its known targets within key signaling pathways.
Introduction to this compound and its Therapeutic Potential
This compound, also known as Dehydrocrenatidine, is a natural product isolated from plants of the Picrasma genus.[1] Preclinical studies have highlighted its ability to induce apoptosis in cancer cells and suppress neuronal excitability.[1] These effects are attributed to its modulation of specific protein targets, leading to the perturbation of critical cellular signaling pathways. In-silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, can provide atomic-level insights into these interactions, guiding lead optimization and the design of novel therapeutic strategies.
Known Protein Targets and Signaling Pathways of this compound
Experimental evidence has identified several key protein targets and signaling pathways that are modulated by this compound. These interactions form the basis for in-silico investigation.
Summary of this compound-Protein Interactions
| Target Protein/Family | Signaling Pathway | Observed Effect of this compound | Reference |
| Extracellular signal-regulated kinase (ERK) | MAPK/ERK Pathway | Activation | [1] |
| c-Jun N-terminal kinase (JNK) | MAPK/JNK Pathway | Activation / Phosphorylation Suppression | [1][2] |
| Voltage-Gated Sodium Channels (VGSCs) | Neuronal Signaling | Inhibition | [2] |
| Janus kinase 2 (JAK2) | JAK/STAT Pathway | Inhibition (specifically targeting the JH1 domain) | [2] |
| Matrix Metallopeptidase 2 (MMP-2) | Extracellular Matrix Remodeling | Decreased Expression | [2] |
In-Silico Modeling Workflow
A systematic in-silico approach is crucial for accurately predicting and analyzing this compound-protein interactions. The following workflow outlines the key steps involved.
Experimental Protocols
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein (e.g., JAK2, ERK, JNK) from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, ligands, and co-factors not relevant to the binding site of interest.
-
Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH (e.g., using H++ server or Schrödinger's Protein Preparation Wizard).
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes using a suitable force field (e.g., AMBER, CHARMM).
-
Obtain Ligand Structure: Retrieve the 2D structure of this compound from a chemical database like PubChem or ChemSpider.
-
3D Structure Generation: Convert the 2D structure to a 3D conformation using software like Open Babel or ChemDraw.
-
Ligand Optimization: Perform geometry optimization and energy minimization of the 3D structure using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94).
-
Charge Calculation: Calculate partial atomic charges for the ligand (e.g., Gasteiger or AM1-BCC).
-
Binding Site Prediction: If the binding site is unknown, use prediction tools like SiteMap or DoGSiteScorer. For known targets of this compound, define the binding pocket based on experimental data or homologous protein structures.
-
Docking Simulation: Use molecular docking software such as AutoDock Vina, Glide, or GOLD to predict the binding pose and affinity of this compound within the target's binding site.
-
Scoring and Ranking: Analyze the docking results based on the scoring function to identify the most favorable binding poses.
-
System Setup: Place the best-ranked this compound-protein complex from docking into a simulation box solvated with an explicit water model (e.g., TIP3P).
-
Ionization: Add counter-ions to neutralize the system.
-
Equilibration: Perform a multi-step equilibration protocol, including NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to stabilize the system.
-
Production Run: Run a production MD simulation for an extended period (e.g., 100-500 ns) to observe the dynamics and stability of the complex.
-
Trajectory Analysis: Analyze the MD trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond interactions, and other relevant metrics.
Signaling Pathway Visualization
The following diagrams illustrate the signaling pathways modulated by this compound.
MAPK/ERK and MAPK/JNK Signaling Pathways
JAK/STAT Signaling Pathway
Conclusion
In-silico modeling provides a robust framework for investigating the molecular interactions of this compound with its protein targets. The methodologies outlined in this guide, from initial target preparation to detailed molecular dynamics simulations, offer a systematic approach to unraveling the compound's mechanism of action. The insights gained from these computational studies can significantly accelerate the drug discovery and development process for this compound and its analogues. By combining computational predictions with experimental validation, a comprehensive understanding of this compound's therapeutic potential can be achieved.
References
The Pharmacological Profile of Dehydrocrenatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocrenatine, a β-carboline alkaloid, has emerged as a compound of significant interest in pharmacological research.[1][2] Identified under the CAS number 26585-13-7, it is also referred to in scientific literature as Dehydrocrenatidine. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a naturally occurring compound that can be isolated from plants such as Picrasma quassioides. It is classified as a harmala alkaloid, characterized by a core structure featuring a pyridine ring fused to an indole ring.
| Property | Value |
| CAS Number | 26585-13-7 |
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| Appearance | Yellow powder |
| Purity | Typically 95%~99% |
Pharmacodynamics and Mechanism of Action
This compound exhibits a dual pharmacological activity, demonstrating both anticancer and neuromodulatory effects. Its mechanisms of action are primarily centered on the modulation of key signaling pathways and ion channels.
Anticancer Activity
This compound has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways.[1] In some cancer cell types, such as liver cancer, this compound appears to exert its effect by suppressing JNK-mediated signaling. Furthermore, it has been observed to inhibit the invasion and migration of cancer cells.
Neuromodulatory and Analgesic Effects
The analgesic properties of this compound are attributed to its ability to suppress neuronal excitability. This is achieved through the inhibition of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, this compound reduces neuronal firing, thereby producing an analgesic effect.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in various in vitro studies.
Table 1: Inhibitory Activity on Voltage-Gated Sodium Channels
| Channel Subtype | IC₅₀ (μM) | Cell Type | Reference |
| Tetrodotoxin-Resistant (TTX-R) | 12.36 | Rat Dorsal Root Ganglion Neurons | [3] |
| Tetrodotoxin-Sensitive (TTX-S) | 4.87 | Rat Dorsal Root Ganglion Neurons | [3] |
Table 2: Cytotoxic Activity in Cancer Cell Lines
| Cell Line | Time Point | IC₅₀ (μM) | Assay | Reference |
| Nasopharyngeal Carcinoma (NPC-039) | 24h | ~85 | MTT | [1] |
| 48h | ~55 | MTT | [1] | |
| 72h | ~35 | MTT | [1] | |
| Nasopharyngeal Carcinoma (NPC-BM) | 24h | ~75 | MTT | [1] |
| 48h | ~45 | MTT | [1] | |
| 72h | ~25 | MTT | [1] |
Note: IC₅₀ values for nasopharyngeal carcinoma cell lines are estimated from graphical data presented in the cited literature.
Pharmacokinetics (ADME)
Currently, there is a notable lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further preclinical pharmacokinetic studies are required to fully characterize its profile and assess its potential as a therapeutic agent. Research on related β-carboline alkaloids suggests that some compounds in this class can be absorbed orally, with varying bioavailability and plasma half-lives. However, these findings cannot be directly extrapolated to this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for ERK and JNK Activation
This protocol is used to detect the phosphorylation status of ERK and JNK in cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Whole-Cell Patch-Clamp Electrophysiology for VGSC Inhibition
This protocol is for measuring the inhibitory effect of this compound on voltage-gated sodium channels in neurons.
Materials:
-
This compound
-
Isolated neurons (e.g., dorsal root ganglion neurons)
-
External and internal recording solutions
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope
Procedure:
-
Cell Preparation: Prepare a culture of isolated neurons.
-
Recording Setup: Place the culture dish on the stage of the microscope and perfuse with external recording solution.
-
Pipette Preparation: Pull glass micropipettes and fill them with the internal recording solution.
-
Gigaseal Formation: Approach a neuron with the micropipette and form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell recording configuration.
-
Data Recording: Apply voltage protocols to elicit sodium currents. Record baseline currents.
-
Compound Application: Perfuse the cell with the external solution containing this compound at various concentrations.
-
Data Acquisition: Record the sodium currents in the presence of this compound.
-
Data Analysis: Measure the peak sodium current amplitude at each concentration and construct a dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its pharmacological characterization.
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
Caption: Mechanism of this compound's neuromodulatory and analgesic effects.
Caption: General experimental workflow for pharmacological profiling.
Conclusion
This compound is a promising natural product with demonstrated anticancer and analgesic properties. Its mechanisms of action, involving the modulation of the ERK/JNK signaling pathways and the inhibition of voltage-gated sodium channels, provide a solid foundation for further investigation. While the in vitro efficacy of this compound is supported by quantitative data, a significant gap exists in the understanding of its pharmacokinetic profile. Future research should focus on comprehensive ADME studies to assess its drug-like properties and potential for clinical development. The experimental protocols and data presented in this guide offer a valuable starting point for researchers aiming to further elucidate the therapeutic potential of this intriguing β-carboline alkaloid.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Dehydrocrenatine from Picrasma quassioides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocrenatine is a β-carboline alkaloid found in the plant Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family. This plant has a history of use in traditional medicine for treating a variety of ailments.[1] this compound, along with other alkaloids in P. quassioides, has garnered scientific interest for its potential pharmacological activities. Notably, it has been shown to induce apoptosis in cancer cells through the activation of the ERK and JNK signaling pathways and may also possess analgesic properties.[2][3][4] These characteristics make this compound a compound of interest for further investigation in drug discovery and development.
This document provides detailed protocols for the isolation and purification of this compound from the powdered branches of P. quassioides.
Data Presentation
The following table summarizes the quantitative data associated with a typical isolation and purification process for alkaloids from Picrasma quassioides. Please note that specific yields for this compound may vary depending on the plant material and extraction conditions.
| Purification Step | Starting Material (g) | Product | Yield (mg) | Purity (%) |
| Crude Extraction | 2000 | Crude Alkaloid Extract | 30100 | Not Determined |
| HSCCC (from 100 mg crude) | 100 (crude extract) | 3-methylcanthin-2,6-dione | 22.1 | 89.30 |
| 4-methoxy-5-hydroxycanthin-6-one | 4.9 | 98.32 | ||
| 1-mthoxycarbonyl-β-carboline | 1.2 | 98.19 |
Data is compiled from a representative study on alkaloid isolation from P. quassioides and may not represent the specific yield of this compound.[1]
Experimental Protocols
Preparation of Crude Alkaloid Extract
This protocol outlines the initial extraction of total alkaloids from the plant material.
Materials:
-
Powdered branches of Picrasma quassioides
-
80% Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Ethyl Acetate
-
Dichloromethane
-
Rotary Evaporator
-
pH meter
-
Separatory Funnel
Procedure:
-
Combine 2.0 kg of powdered branches of P. quassioides with 16 L of 80% ethanol.
-
Reflux the mixture for a designated period (e.g., 2 hours) and then filter. Repeat this extraction three times.[1]
-
Pool the ethanol extracts and concentrate under reduced pressure at 70°C using a rotary evaporator to obtain a residue.[1]
-
Redissolve the residue (approximately 97.5 g) in 500 mL of water and adjust the pH to 2 with HCl.[1]
-
Extract the acidic solution eight times with 1200 mL of ethyl acetate to remove non-alkaloidal compounds. Discard the ethyl acetate fractions.[1]
-
Adjust the pH of the remaining aqueous phase to 10 with NaOH.[1]
-
Extract the alkaline aqueous solution ten times with dichloromethane.
-
Combine the dichloromethane phases and evaporate under reduced pressure to yield the crude alkaloid extract (approximately 30.1 g).[1]
Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the separation of individual alkaloids from the crude extract.
Materials:
-
Crude alkaloid extract
-
n-Hexane
-
Ethyl Acetate
-
Methanol
-
Deionized Water
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
HPLC system for fraction analysis
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a 2:2:2:2 volume ratio. Mix thoroughly in a separatory funnel and allow the phases to equilibrate at room temperature overnight. Separate the upper and lower phases and degas each by sonication for 30 minutes before use.[1]
-
Sample Preparation: Dissolve 100 mg of the crude alkaloid extract in a mixture of 5 mL of the upper phase and 5 mL of the lower phase of the solvent system.[1]
-
HSCCC Separation:
-
Fraction Collection and Analysis: Collect fractions based on the resulting chromatogram. Analyze the collected fractions by HPLC to identify and pool those containing pure this compound.
Visualizations
Experimental Workflow
References
- 1. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
High-performance liquid chromatography (HPLC) for Dehydrocrenatine analysis
An extensive review of publicly available scientific literature reveals a notable lack of specific, validated application notes for the HPLC analysis of Dehydrocrenatine. However, based on its chemical classification as a β-carboline alkaloid and general analytical practices for this class of compounds, a robust analytical method can be developed.[1][2] This document provides a detailed, proposed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and professionals in drug development.
Application Note: Quantitative Analysis of this compound by HPLC
Introduction
This compound (also known as Dehydrocrenatidine) is a β-carboline alkaloid naturally occurring in plants such as Picrasma quassioides.[3] This class of compounds is known for a wide range of pharmacological activities. Research indicates that this compound induces apoptosis in cancer cells through the activation of the ERK and JNK signaling pathways, making it a compound of interest in oncological studies.[3] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and further pharmacological research.
This application note outlines a proposed Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on established protocols for the analysis of related quinoline and β-carboline alkaloids and is designed to be validated according to ICH guidelines.[2][4][5]
Principle
The method employs a C18 stationary phase to separate this compound from other components in the sample matrix. A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. Detection is typically performed using a Diode Array Detector (DAD) or UV-Vis detector, leveraging the chromophoric nature of the β-carboline structure.[1][2]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (Purity ≥95%)[1]
-
HPLC-grade Acetonitrile (MeCN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Ammonium acetate or Formic acid (for mobile phase buffering)
-
0.22 µm or 0.45 µm syringe filters (PTFE or Nylon)
2. Instrumentation and Chromatographic Conditions (Proposed)
A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV-Vis detector is suitable.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid B: Acetonitrile (MeCN) |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at ~254 nm or 320 nm (scan for optimal wavelength with DAD) |
| Injection Volume | 10 µL |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
-
Plant Extracts: Extract the powdered plant material using a suitable solvent like methanol with ultrasonication.[4]
-
Biological Fluids (Plasma/Serum): Perform a protein precipitation step by adding 3 parts of cold acetonitrile to 1 part of the sample. Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Collect the supernatant.
-
Filtration: All samples and standards must be filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to prevent column clogging.[4]
5. Method Validation
The proposed method should be validated according to ICH guidelines. The key validation parameters are summarized in the table below.
Data Presentation: Method Validation Parameters
The following tables should be populated with experimental data during the method validation process.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 |
| RSD of Peak Area | < 2.0% (n=6) | |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Concentration Range (µg/mL) | - | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Calibration Curve Equation | y = mx + c | |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | RSD (%) (Acceptance: ≤ 2%) |
|---|---|---|
| Repeatability (Intra-day) | Low QC | |
| Mid QC | ||
| High QC | ||
| Intermediate Precision (Inter-day) | Low QC | |
| Mid QC |
| | High QC | |
Table 4: Accuracy and Recovery
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) (Acceptance: 98-102%) |
|---|---|---|
| Low | 5 | |
| Medium | 50 |
| High | 90 | |
Table 5: Limits of Detection and Quantification
| Parameter | Method | Result (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N = 3) |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N = 10) | |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound analysis by HPLC.
Signaling Pathway Diagram
The diagram below illustrates the reported mechanism of action for this compound in inducing apoptosis in cancer cells.[3]
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. CAS 26585-13-7 | this compound [phytopurify.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Dehydrocrenatine and Related β-Carboline Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the characterization of Dehydrocrenatine and structurally related β-carboline alkaloids using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of specific NMR data for this compound in publicly accessible literature, the well-characterized and structurally similar β-carboline alkaloid, Harmine , is used as a representative example to illustrate the application of 1D and 2D NMR techniques for structural elucidation. The protocols and data presentation formats provided herein are directly applicable to the analysis of this compound.
Introduction
This compound is a β-carboline alkaloid with potential pharmacological activities. Comprehensive structural characterization is a critical step in its development as a research tool or therapeutic agent. NMR spectroscopy is an indispensable technique for the unambiguous determination of the chemical structure of organic molecules like this compound. This note describes the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete spectral assignment and structural verification of β-carboline alkaloids.
Structural Elucidation Workflow
The general workflow for the structural elucidation of a novel or isolated compound like this compound using NMR spectroscopy involves a series of sequential and complementary experiments.
Caption: General workflow for NMR-based structure elucidation.
NMR Data Presentation: Harmine as a this compound Analogue
The following tables summarize the ¹H and ¹³C NMR spectral data for Harmine, which serves as a model for the expected data from this compound.
Table 1: ¹H NMR Data for Harmine (500 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1-CH₃ | 2.85 | s | - | 3H |
| 3-H | 8.20 | d | 5.5 | 1H |
| 4-H | 7.85 | d | 5.5 | 1H |
| 5-H | 8.10 | d | 8.7 | 1H |
| 6-H | 6.88 | dd | 8.7, 2.2 | 1H |
| 7-OCH₃ | 3.89 | s | - | 3H |
| 8-H | 7.15 | d | 2.2 | 1H |
| 9-NH | 11.55 | s | - | 1H |
Table 2: ¹³C NMR Data for Harmine (125 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
| 1 | 141.8 | C |
| 1-CH₃ | 20.5 | CH₃ |
| 3 | 138.5 | CH |
| 4 | 112.3 | CH |
| 4a | 134.5 | C |
| 4b | 121.8 | C |
| 5 | 126.7 | CH |
| 6 | 109.1 | CH |
| 7 | 160.5 | C |
| 7-OCH₃ | 55.2 | CH₃ |
| 8 | 94.5 | CH |
| 8a | 122.5 | C |
| 9 | - | NH |
| 9a | 141.2 | C |
Experimental Protocols
The following are detailed protocols for acquiring high-quality NMR data for β-carboline alkaloids.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified compound (e.g., this compound).
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A clear, homogeneous solution is required for optimal spectral quality.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.
1D NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol outlines the general steps for acquiring standard one-dimensional NMR spectra.
Caption: Protocol for 1D NMR data acquisition.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field using the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width (SW) to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans).
-
Acquire the Free Induction Decay (FID).
-
-
¹H NMR Processing:
-
Apply Fourier Transform (FT) to the FID.
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks and analyze multiplicities.
-
-
¹³C NMR and DEPT Acquisition:
-
Load standard carbon acquisition parameters (with proton decoupling).
-
Set the spectral width to cover the expected range (e.g., 0-170 ppm).
-
Set a sufficient number of scans for good signal-to-noise (e.g., 1024 or more, as ¹³C is less sensitive).
-
Acquire the ¹³C spectrum.
-
Subsequently, run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹³C NMR Processing:
-
Process the FIDs similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
2D NMR Spectroscopy Protocol (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for establishing connectivity within the molecule.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).
-
Protocol: Use a standard COSY pulse sequence. Acquire the data with a sufficient number of increments in the indirect dimension for adequate resolution. Process the data to generate a symmetrical 2D plot showing correlations between coupled protons.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Protocol: Use a standard HSQC pulse sequence optimized for one-bond J-coupling (~145 Hz). Process the 2D data to correlate each proton signal with its directly attached carbon signal.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is key for connecting different spin systems and identifying quaternary carbons.
-
Protocol: Use a standard HMBC pulse sequence. The long-range coupling delay should be optimized (e.g., for 8 Hz). Process the 2D data to reveal correlations that piece together the carbon skeleton.
-
Data Interpretation and Structure Verification
-
¹H NMR: Determine the number of unique proton environments from the number of signals, their relative numbers from integration, and their neighboring protons from the splitting patterns (multiplicity).
-
¹³C NMR and DEPT: Determine the number of unique carbon environments and classify them as C, CH, CH₂, or CH₃.
-
COSY: Establish proton-proton connectivity to build structural fragments.
-
HSQC: Assign protons to their directly attached carbons.
-
HMBC: Connect the fragments by identifying long-range correlations. For example, the correlation between the 1-CH₃ protons and the C1 and C9a carbons in Harmine helps to place the methyl group.
-
Final Structure: Combine all the information to assemble the complete molecular structure and verify that all observed correlations are consistent with the proposed structure of this compound.
By following these protocols and data analysis strategies, researchers can confidently elucidate and verify the structure of this compound and other related natural products, ensuring a solid foundation for further pharmacological and developmental studies.
Application Notes and Protocols for the Mass Spectrometry Analysis of Dehydrocrenatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocrenatine, a β-carboline alkaloid isolated from plants of the Picrasma genus, notably Picrasma quassioides, has garnered significant interest within the scientific community. Its biological activities, including the induction of apoptosis and inhibition of cancer cell migration, are linked to the activation of the ERK and JNK signaling pathways. Accurate and sensitive analytical methods are paramount for the pharmacokinetic studies, metabolic profiling, and quality control of this compound in various matrices. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the quantification and structural elucidation of complex molecules.
Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry offers high selectivity and sensitivity for the quantitative analysis of this compound in complex biological samples. The following tables outline the typical mass spectrometric parameters and chromatographic conditions that can be used as a starting point for method development.
Table 1: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 225.10 |
| Product Ion 1 (m/z) | 196.08 |
| Product Ion 2 (m/z) | 169.07 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Note: The m/z values are based on the molecular formula of this compound (C₁₄H₁₂N₂O) and common fragmentation patterns of β-carboline alkaloids. These values should be confirmed and optimized during method development.
Table 2: Liquid Chromatography Parameters for this compound Separation
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)
This protocol describes a general procedure for the extraction of this compound from biological samples.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Internal Standard (IS) solution (e.g., a structurally similar β-carboline alkaloid)
-
Acetonitrile (ACN) containing 1% formic acid (precipitation solvent)
-
Centrifuge
-
Vortex mixer
-
LC-MS vials
Procedure:
-
Thaw biological samples on ice.
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean LC-MS vial.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Analysis
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Set up the mass spectrometer with the parameters outlined in Table 1. The collision energy should be optimized for the specific instrument to achieve the desired fragmentation.
-
Create a sequence table with the prepared samples, calibration standards, and quality control samples.
-
Initiate the LC-MS/MS analysis.
-
Process the acquired data using the appropriate software to quantify the concentration of this compound in the samples.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
Caption: General workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
The fragmentation of β-carboline alkaloids in positive ion mode often involves characteristic losses from the protonated molecule. The following diagram illustrates a plausible fragmentation pathway for this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
This compound Signaling Pathway
This compound has been reported to induce apoptosis through the activation of ERK and JNK signaling pathways.
Caption: this compound-induced apoptosis signaling.
Protocol for Dehydrocrenatine Extraction from Picrasma quassioides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydrocrenatine is a β-carboline alkaloid found in the plant Picrasma quassioides (D. Don) Benn., also known as Picrasma chinensis.[1] This natural compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Research has demonstrated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. Its mechanism of action involves the activation of the c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK) signaling pathways, which are key regulators of cellular proliferation and survival.[1] This document provides a detailed protocol for the extraction, isolation, and purification of this compound from P. quassioides plant material, as well as an overview of its apoptotic signaling cascade.
Data Presentation
The following tables summarize representative quantitative data for the extraction and purification of alkaloids from Picrasma quassioides. It is important to note that yields and purity can vary depending on the specific plant material, extraction conditions, and purification techniques employed.
Table 1: Extraction and Fractionation of Crude Alkaloids from Picrasma quassioides
| Parameter | Value | Reference |
| Starting Plant Material | 100 kg of dried stems | Jiao et al. |
| Extraction Solvent | 95% Aqueous Ethanol | Jiao et al. |
| Crude Extract Yield | 200 g | Jiao et al. |
| Fractionation Solvent | Chloroform | Jiao et al. |
| Chloroform-Soluble Fraction | Not specified | Jiao et al. |
Table 2: Representative Yields and Purity of Purified Alkaloids from Picrasma quassioides
| Compound | Yield from Crude Extract | Purity | Method | Reference |
| 3-methylcanthin-2,6-dione | 22.1 mg from 100 mg | 89.30% | HSCCC | Zhao et al. |
| 4-methoxy-5-hydroxycanthin-6-one | 4.9 mg from 100 mg | 98.32% | HSCCC | Zhao et al. |
| 1-mthoxycarbonyl-β-carboline | 1.2 mg from 100 mg | 98.19% | HSCCC | Zhao et al. |
| Compound 3 (an alkaloid) | 58.8 mg from total extract | 95.1% | MS-directed autopurification | Chen et al. |
| Compound 4 (an alkaloid) | 71.7 mg from total extract | 98.4% | MS-directed autopurification | Chen et al. |
| Compound 6 (an alkaloid) | 365.4 mg from total extract | 97.8% | MS-directed autopurification | Chen et al. |
| Compound 7 (an alkaloid) | 172.7 mg from total extract | 97.7% | MS-directed autopurification | Chen et al. |
| Compound 8 (an alkaloid) | 180.3 mg from total extract | 98.2% | MS-directed autopurification | Chen et al. |
Experimental Protocols
This section outlines a comprehensive methodology for the extraction and purification of this compound from the dried stems of Picrasma quassioides. The protocol is a synthesized representation based on established methods for isolating β-carboline alkaloids from this plant species.
1. Plant Material Preparation
-
Source Material: Dried stems of Picrasma quassioides.
-
Processing: The dried stems are coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction of Crude Alkaloids
-
Solvent Extraction: The powdered plant material (100 kg) is extracted with 95% aqueous ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the target compounds.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approximately 200 g).
-
Acid-Base Partitioning: The crude extract is suspended in water and acidified with an appropriate acid (e.g., 2% HCl) to a pH of 2-3. The acidic solution is then washed with a non-polar solvent like ethyl acetate to remove neutral and weakly basic compounds. The aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH) to a pH of 9-10.
-
Fractionation: The basified aqueous solution is partitioned with a chlorinated solvent such as chloroform or dichloromethane. The organic phase, now containing the free alkaloids, is collected. This process is repeated several times to ensure complete extraction of the alkaloids. The combined organic layers are then concentrated under reduced pressure to yield a crude alkaloid fraction.
3. Chromatographic Purification of this compound
The crude alkaloid fraction is a complex mixture and requires further purification using chromatographic techniques to isolate this compound.
-
Silica Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient solvent system of chloroform-methanol is commonly used. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing β-carboline alkaloids. Fractions with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography (Further Purification):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A solvent system such as chloroform-methanol (1:1, v/v) is used to further separate the components within the combined fractions from the silica gel column.
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
Stationary Phase: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water (often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) is a typical mobile phase for the separation of alkaloids.
-
Detection: UV detection at a wavelength suitable for β-carboline alkaloids (e.g., 254 nm).
-
Fraction Collection: The peak corresponding to this compound is collected. The purity of the isolated compound should be assessed using analytical HPLC, and its identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound is typically obtained as a yellow powder.[2]
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound Apoptosis Signaling.
References
Application Notes & Protocols for Dehydrocrenatine Anti-Cancer Activity Screening
Introduction
Dehydrocrenatine, a β-carboline alkaloid found in plants such as Picrasma quassioides, has demonstrated potential as an anti-cancer agent.[1][2] It has been shown to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines, including nasopharyngeal, oral squamous, and liver cancer cells.[1][3][4] The mechanism of action often involves the modulation of key signaling pathways, such as the JNK and ERK pathways within the mitogen-activated protein kinase (MAPK) cascade.[1][2][3]
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the anti-cancer efficacy of this compound. The described methods cover the assessment of cytotoxicity, induction of apoptosis, effects on cell cycle progression, and investigation of the underlying molecular mechanisms.
Application Note 1: Assessment of Cytotoxicity and Cell Viability
Objective: To determine the dose- and time-dependent cytotoxic effects of this compound on cancer cells using the MTT assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilizing the crystals.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell density.
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[7]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations. Include untreated wells as a control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[8]
-
Cover the plate and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[5]
-
Data Presentation: this compound Cytotoxicity
The results can be summarized to determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%).
| Cancer Cell Line | Treatment Time (h) | IC50 (µM) |
| Nasopharyngeal (NPC-039) | 24 | ~50 |
| 48 | ~35 | |
| 72 | ~20 | |
| Oral Squamous (SAS) | 24 | ~45 |
| 48 | ~30 | |
| 72 | ~15 | |
| Liver (Huh-7) | 24 | ~20 |
| 48 | ~12 | |
| 72 | ~8 |
Note: Data are representative examples synthesized from published studies demonstrating dose- and time-dependent effects.[1][9][10]
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Application Note 2: Detection of Apoptosis
Objective: To quantify the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells where membrane integrity is lost.[11] This dual-staining method allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[12]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment:
-
Seed 1-5 x 10⁵ cells in 6-well plates and incubate for 24 hours.
-
Treat cells with selected concentrations of this compound (e.g., based on IC50 values) for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[11]
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
Data Presentation: Apoptosis Induction by this compound
| Treatment (24h) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| Control (0 µM) | ~95 | ~3 | ~2 |
| This compound (25 µM) | ~70 | ~18 | ~12 |
| This compound (50 µM) | ~45 | ~35 | ~20 |
| This compound (100 µM) | ~20 | ~50 | ~30 |
Note: Data are representative examples synthesized from published studies showing a dose-dependent increase in apoptosis.[1][4]
Visualization: Apoptosis Detection Workflow
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Application Note 3: Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Principle: Cell cycle analysis by flow cytometry quantifies the DNA content of cells in a population. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA stoichiometrically, meaning the fluorescence intensity is directly proportional to the amount of DNA. By staining cells with PI and analyzing them with a flow cytometer, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). This allows for the detection of cell cycle arrest at specific phases.[14]
Experimental Protocol: Cell Cycle Analysis with PI
-
Cell Seeding and Treatment:
-
Seed approximately 1 x 10⁶ cells in a 60 mm dish and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and centrifuge at 1200 rpm for 5 minutes.[14]
-
Discard the supernatant and wash the pellet with PBS.
-
Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[14][15]
-
Incubate at 4°C for at least 30 minutes (can be stored for longer).[14]
-
-
Staining:
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[14]
-
Wash the cell pellet twice with PBS to remove residual ethanol.
-
Resuspend the cells in 0.5 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14][16] The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use appropriate software (e.g., ModFit, FlowJo) to model the cell cycle distribution and calculate the percentage of cells in G0/G1, S, and G2/M phases.[14]
-
Data Presentation: this compound Effect on Cell Cycle
Studies have shown this compound can induce G2/M phase arrest.[10]
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µM) | ~65 | ~25 | ~10 |
| This compound (25 µM) | ~55 | ~20 | ~25 |
| This compound (50 µM) | ~40 | ~15 | ~45 |
Note: Data are representative examples synthesized from published studies demonstrating cell cycle arrest.[10][17][18]
Visualization: Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Application Note 4: Investigating the Mechanism of Action
Objective: To analyze the effect of this compound on key proteins involved in apoptosis and cell signaling pathways using Western Blotting.
Principle: Western blotting is a technique used to detect specific proteins in a sample.[19] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.[20] This method can provide semi-quantitative data on protein expression levels and post-translational modifications, such as phosphorylation, which is critical for studying cell signaling.[19]
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with this compound as in previous experiments.
-
Wash cells with ice-cold PBS and lyse them on ice using 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and reduce viscosity.[21]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis (SDS-PAGE):
-
Denature 20-30 µg of protein per sample by boiling at 95-100°C for 5 minutes in Laemmli buffer.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[21]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[22]
-
Incubate the membrane with primary antibodies specific to target proteins (e.g., p-JNK, p-ERK, cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, β-actin) overnight at 4°C with gentle agitation.[22]
-
Wash the membrane three times with TBST for 5 minutes each.[21]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[22]
-
Detect the signal using X-ray film or a digital imaging system. β-actin is typically used as a loading control to normalize protein levels.
-
Data Presentation: Effect on Signaling and Apoptotic Proteins
| Target Protein | Expected Change with this compound | Function |
| p-JNK | ↓ (in some cancers) or ↑ (in others) | Pro-apoptotic signaling[1][3] |
| p-ERK | ↑ | Pro-apoptotic signaling[1][2] |
| Cleaved Caspase-9 | ↑ | Initiator caspase (intrinsic pathway)[2] |
| Cleaved Caspase-8 | ↑ | Initiator caspase (extrinsic pathway)[2] |
| Cleaved Caspase-3 | ↑ | Executioner caspase[1][3] |
| Cleaved PARP | ↑ | Substrate of cleaved Caspase-3, marker of apoptosis[2] |
| Bax | ↑ | Pro-apoptotic Bcl-2 family protein[3] |
| Bcl-2 | ↓ | Anti-apoptotic Bcl-2 family protein[2] |
Note: The effect on JNK phosphorylation can be cell-type dependent.[1][3]
Visualization: this compound Signaling Pathway
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. static.igem.org [static.igem.org]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. igbmc.fr [igbmc.fr]
- 17. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vitro Apoptosis Assays with Dehydrocrenatine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dehydrocrenatine for in vitro apoptosis studies. Detailed protocols for key assays are provided to ensure reliable and reproducible results.
This compound, a β-carboline alkaloid, has been identified as a potent inducer of apoptosis in various cancer cell lines, including liver, oral, and nasopharyngeal carcinoma.[1] Its mechanism of action involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] this compound treatment leads to cell cycle arrest, modulation of apoptosis-related proteins, and ultimately, programmed cell death.
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The following tables summarize the quantitative effects of this compound on different cancer cell lines as determined by various in vitro apoptosis assays.
Table 1: Effect of this compound on Cell Viability in Nasopharyngeal Carcinoma (NPC) Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Cell Viability (%) |
| NPC-BM | 100 | 24 | ~60 |
| RPMI-2650 | 100 | 24 | ~60 |
| NPC-039 | 100 | 24 | ~77 |
Data extracted from a study by Hsieh et al., which showed that this compound induced approximately 40% cell death in NPC-BM and RPMI-2650 cell lines and approximately 23% in the NPC-039 cell line at the highest concentration.[2]
Table 2: Induction of Apoptosis in Liver Cancer Cells by this compound (24h Treatment)
| Cell Line | This compound Concentration (µM) | Chromatin Condensation (% of cells) |
| Huh-7 | 0 | ~5 |
| 5 | ~15 | |
| 10 | ~25 | |
| 20 | ~40 | |
| Sk-hep-1 | 0 | ~8 |
| 5 | ~18 | |
| 10 | ~30 | |
| 20 | ~45 |
Quantitative analysis of chromatin condensation as a marker for apoptosis.[1]
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in Liver Cancer Cells (24h Treatment)
| Cell Line | This compound Concentration (µM) | Depolarized Mitochondria (%) |
| Huh-7 | 0 | ~5 |
| 5 | ~15 | |
| 10 | ~25 | |
| 20 | ~40 | |
| Sk-hep-1 | 0 | ~7 |
| 5 | ~18 | |
| 10 | ~28 | |
| 20 | ~42 |
Flow cytometry analysis of mitochondrial membrane potential.[1]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis signaling cascade.
Experimental Workflow: Annexin V-FITC / PI Apoptosis Assay
Caption: Workflow for Annexin V-FITC/PI apoptosis assay.
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
This compound
-
Cell culture medium
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA.
-
Collect all cells, including those floating in the medium, by centrifugation at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.
-
Gate the cell populations to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay detects the loss of mitochondrial membrane potential, an early event in apoptosis.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
This compound
-
Cell culture medium
-
6-well plates
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the Annexin V protocol.
-
-
JC-1 Staining:
-
Prepare a 1X JC-1 working solution by diluting the stock solution in pre-warmed cell culture medium.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
After incubation, remove the JC-1 staining solution and wash the cells twice with 1X Assay Buffer.
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for rhodamine (red, J-aggregates in healthy cells) and FITC (green, JC-1 monomers in apoptotic cells).
-
Flow Cytometry: Harvest the cells, resuspend them in 1X Assay Buffer, and analyze using a flow cytometer. Detect the green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, Caspase-3 and -7.
Materials:
-
Muse™ Caspase-3/7 Kit or similar
-
This compound
-
Cell culture medium
-
Microcentrifuge tubes
-
Muse™ Cell Analyzer or equivalent instrument
Protocol:
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound as previously described.
-
-
Staining:
-
Prepare a working solution of the Caspase-3/7 reagent according to the manufacturer's instructions.
-
Transfer 50 µL of cell suspension to a microcentrifuge tube.
-
Add 5 µL of the Caspase-3/7 working solution.
-
Mix thoroughly and incubate for 30 minutes at 37°C.
-
Add 150 µL of the viability dye (e.g., 7-AAD) working solution.
-
-
Analysis:
-
Analyze the samples immediately on the Muse™ Cell Analyzer or a similar instrument.
-
The software will provide quantitative data on the percentage of live, early apoptotic, late apoptotic, and dead cells based on caspase activity and membrane integrity.
-
References
Application Notes and Protocols for Studying the In Vivo Efficacy of Dehydrocrenatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocrenatine, a β-carboline alkaloid isolated from Picrasma quassioides, has garnered scientific interest due to its modulation of key cellular signaling pathways. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and suppress neuronal excitability through the activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. These pathways are pivotal in cellular processes such as proliferation, inflammation, and pain signaling.
These application notes provide detailed protocols for established animal models to investigate the in vivo efficacy of this compound in three potential therapeutic areas: inflammation, cancer, and analgesia. The selection of these models is based on the known mechanistic action of this compound on the ERK/JNK signaling cascades.
I. Anti-inflammatory Efficacy of this compound
The ERK and JNK signaling pathways are critically involved in the inflammatory cascade, regulating the production of pro-inflammatory cytokines and mediators. Therefore, animal models of acute and chronic inflammation are proposed to evaluate the anti-inflammatory potential of this compound.
A. Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This widely used model assesses the efficacy of a compound against acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of effects on different inflammatory mediators. The activation of the AP-1 pathway, which includes ERK and JNK, is implicated in this model.[1]
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline, p.o.)
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, this compound, or positive control orally. c. One hour after treatment, inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control.
-
Collect paw tissue at the end of the experiment for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and biochemical assays (e.g., ELISA for TNF-α, IL-1β, and IL-6; Western blot for p-ERK and p-JNK).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h (Mean ± SD) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | - | Placeholder | Placeholder | 0 |
| This compound | 10 | Placeholder | Placeholder | Placeholder |
| This compound | 25 | Placeholder | Placeholder | Placeholder |
| This compound | 50 | Placeholder | Placeholder | Placeholder |
| Indomethacin | 10 | Placeholder | Placeholder | Placeholder |
B. Collagen-Induced Arthritis in Mice (Chronic Inflammation)
This model is relevant for studying autoimmune inflammatory diseases like rheumatoid arthritis. The pathogenesis involves T-cell and B-cell responses to collagen, leading to joint inflammation and destruction, with the MAPK/ERK and JNK pathways playing a significant role.[2][3][4]
Experimental Protocol:
-
Animals: Male DBA/1J mice (8-10 weeks old).
-
Acclimatization: As described above.
-
Induction of Arthritis: a. Day 0: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail. b. Day 21: Administer a booster injection of 100 µL of bovine type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) intradermally.
-
Grouping and Treatment:
-
Start treatment from day 21 (prophylactic) or after the onset of arthritis (therapeutic).
-
Groups (n=8-10 per group): Vehicle Control, this compound (e.g., 10, 25, 50 mg/kg/day, p.o.), Positive Control (e.g., Methotrexate, 1 mg/kg/day, p.o.).
-
-
Endpoint Analysis:
-
Clinical Scoring: Monitor the severity of arthritis 3 times a week using a scoring system (0=normal, 1=mild swelling/erythema, 2=moderate, 3=severe, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw thickness using a digital caliper.
-
Histopathology: At the end of the study (e.g., day 42), collect hind paws for histological assessment of synovial inflammation, cartilage destruction, and bone erosion.
-
Biochemical Analysis: Analyze serum for anti-collagen antibodies and pro-inflammatory cytokines. Analyze joint tissue for p-ERK and p-JNK levels.
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 42) (Mean ± SD) | Mean Paw Thickness (mm) (Day 42) (Mean ± SD) | Histological Score (Inflammation) |
| Vehicle Control | - | Placeholder | Placeholder | Placeholder |
| This compound | 10 | Placeholder | Placeholder | Placeholder |
| This compound | 25 | Placeholder | Placeholder | Placeholder |
| This compound | 50 | Placeholder | Placeholder | Placeholder |
| Methotrexate | 1 | Placeholder | Placeholder | Placeholder |
II. Anti-Cancer Efficacy of this compound
Given this compound's ability to induce apoptosis in cancer cells via ERK and JNK activation, its anti-tumor potential can be evaluated using a xenograft model. The A549 non-small cell lung cancer (NSCLC) cell line is a suitable model, as studies have shown that modulation of the ERK and JNK pathways can inhibit its growth and metastasis.[5]
A. A549 Human Lung Carcinoma Xenograft Model in Nude Mice
Experimental Protocol:
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Culture: Culture A549 cells in appropriate media until they reach the desired confluence for injection.
-
Tumor Implantation: a. Harvest and resuspend A549 cells in a mixture of serum-free medium and Matrigel (1:1 ratio). b. Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
Grouping and Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Groups: Vehicle Control, this compound (e.g., 20, 40, 80 mg/kg/day, p.o. or i.p.), Positive Control (e.g., Cisplatin, 5 mg/kg, i.p., once a week).
-
-
Endpoint Analysis:
-
Tumor Volume: Measure tumor dimensions with a digital caliper twice a week and calculate the volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Tumor Weight: At the end of the study, excise and weigh the tumors.
-
Immunohistochemistry: Analyze tumor tissue for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the activation of ERK and JNK pathways (p-ERK, p-JNK).
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SD) | Final Tumor Weight (g) (Mean ± SD) | % Tumor Growth Inhibition |
| Vehicle Control | - | Placeholder | Placeholder | 0 |
| This compound | 20 | Placeholder | Placeholder | Placeholder |
| This compound | 40 | Placeholder | Placeholder | Placeholder |
| This compound | 80 | Placeholder | Placeholder | Placeholder |
| Cisplatin | 5 (weekly) | Placeholder | Placeholder | Placeholder |
III. Analgesic Efficacy of this compound
This compound's ability to suppress neuronal excitability suggests potential analgesic properties. The hot plate test is a standard method for evaluating centrally acting analgesics. ERK and JNK activation in the spinal cord and primary sensory neurons is known to play a role in pain hypersensitivity.[6][7][8]
A. Hot Plate Test in Mice
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Grouping and Treatment:
-
Randomly assign mice to groups (n=8-10 per group).
-
Groups: Vehicle Control, this compound (e.g., 10, 25, 50 mg/kg, i.p.), Positive Control (e.g., Morphine, 10 mg/kg, i.p.).
-
-
Procedure: a. Administer the vehicle, this compound, or positive control. b. At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate. c. Record the latency to the first sign of nociception (e.g., paw licking, jumping). d. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Endpoint Analysis:
-
Compare the reaction latencies between the treated and control groups.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Reaction Latency (s) at 30 min (Mean ± SD) | Reaction Latency (s) at 60 min (Mean ± SD) | Reaction Latency (s) at 90 min (Mean ± SD) |
| Vehicle Control | - | Placeholder | Placeholder | Placeholder |
| This compound | 10 | Placeholder | Placeholder | Placeholder |
| This compound | 25 | Placeholder | Placeholder | Placeholder |
| This compound | 50 | Placeholder | Placeholder | Placeholder |
| Morphine | 10 | Placeholder | Placeholder | Placeholder |
IV. Signaling Pathways and Experimental Workflows
Caption: this compound's proposed mechanism via MAPK signaling pathways.
Caption: General workflow for in vivo anti-inflammatory studies.
Caption: Workflow for the A549 xenograft cancer model.
References
- 1. Anti-Inflammatory Activities of the Ethanol Extract of Prasiola japonica, an Edible Freshwater Green Algae, and Its Various Solvent Fractions in LPS-Induced Macrophages and Carrageenan-Induced Paw Edema via the AP-1 Pathway [mdpi.com]
- 2. peerj.com [peerj.com]
- 3. Magnoflorine Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response via the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Role of Mitogen-Activated Protein Kinase Activation in Injured and Intact Primary Afferent Neurons for Mechanical and Heat Hypersensitivity after Spinal Nerve Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of JNK pathway in persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nociceptive-specific activation of ERK in spinal neurons contributes to pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of a Novel Compound (e.g., Dehydrocrenatine) on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques and protocols used to measure the effect of a novel compound, exemplified by the hypothetical "Dehydrocrenatine," on ion channels. The following sections detail the primary experimental methodologies, data presentation standards, and visualization of key processes.
Introduction to Ion Channel Drug Discovery
Ion channels, integral membrane proteins that regulate the flow of ions across cellular membranes, are a critical class of drug targets.[1][2][3][4] Their involvement in a vast array of physiological processes means that modulation of their activity can have therapeutic effects in numerous diseases.[3][5] The gold-standard technique for studying the effects of compounds on ion channels is patch-clamp electrophysiology, which allows for the direct measurement of ion channel currents.[1][6] Both manual and automated patch-clamp techniques are central to the discovery and characterization of new ion channel-targeting drugs.[4][7][8]
Key Electrophysiological Technique: The Patch-Clamp Assay
The patch-clamp technique allows for the recording of ionic currents flowing through single or multiple ion channels in a cell membrane.[6][9] This high-resolution method is indispensable for characterizing the biophysical and pharmacological properties of ion channels.[6]
Configurations of Patch-Clamp Recording
There are several configurations of the patch-clamp technique, each offering unique advantages for studying ion channel function:[9][10]
-
Whole-Cell Recording: This is the most common configuration for screening compounds. The cell membrane under the pipette is ruptured, providing electrical access to the entire cell membrane. This allows for the measurement of the sum of currents from all channels of a specific type on the cell surface.
-
Single-Channel Recording (Cell-Attached, Inside-Out, Outside-Out): These configurations allow for the study of the activity of individual ion channels. This is particularly useful for investigating the mechanism of action of a compound, such as how it affects channel opening and closing (gating).
Manual vs. Automated Patch Clamp
-
Manual Patch Clamp: Considered the "gold standard" for its flexibility and data quality, manual patch clamp is a low-throughput technique requiring highly skilled operators.[1][6] It is ideal for detailed mechanistic studies and validation of results from higher-throughput methods.
-
Automated Patch Clamp (APC): APC systems have revolutionized ion channel drug discovery by significantly increasing throughput.[1][7][8][11] These systems use planar patch-clamp technology, where cells are automatically positioned over apertures in a flat substrate.[4] APC is suitable for primary screening of compound libraries and for generating dose-response curves for a large number of compounds.[8][12]
Experimental Protocols
The following protocols outline the general steps for assessing the effect of a test compound, "this compound," on a specific ion channel (e.g., a voltage-gated sodium channel, NaV1.7) expressed in a recombinant cell line (e.g., HEK293 cells).
Cell Preparation for Patch-Clamp Electrophysiology
-
Cell Culture: Culture HEK293 cells stably expressing the ion channel of interest (e.g., NaV1.7) under standard conditions (e.g., 37°C, 5% CO2) in appropriate culture medium.
-
Cell Harvesting:
-
Wash the cells with a phosphate-buffered saline (PBS) solution.
-
Incubate with a cell dissociation reagent (e.g., Trypsin-EDTA) to detach the cells.
-
Resuspend the cells in an extracellular solution to create a single-cell suspension.
-
Allow the cells to recover for a period before use in patch-clamp experiments.
-
Solutions for Electrophysiology
-
Extracellular (Bath) Solution: This solution mimics the physiological environment outside the cell. A typical composition for recording from NaV1.7 channels would be (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 Glucose, with the pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution: This solution mimics the intracellular environment. A typical composition would be (in mM): 120 CsF, 10 CsCl, 10 NaCl, 5 EGTA, and 5 HEPES, with the pH adjusted to 7.2 with CsOH.[13]
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final desired concentrations in the extracellular solution on the day of the experiment.
Protocol for Whole-Cell Voltage-Clamp Recording
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be appropriate for the cell type being studied (typically 2-5 MΩ). Fill the pipette with the intracellular solution.
-
Cell Sealing:
-
Mount the pipette on the headstage of the patch-clamp amplifier.
-
Lower the pipette onto a single, healthy-looking cell.
-
Apply gentle suction to form a high-resistance seal (a "gigaseal," >1 GΩ) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Data Acquisition:
-
Apply a voltage protocol to elicit the ion channel currents of interest. For NaV1.7, this would typically involve holding the cell at a negative potential (e.g., -100 mV) and then applying depolarizing voltage steps to activate the channels.
-
Record the baseline currents in the absence of the test compound.
-
Perfuse the cell with the extracellular solution containing different concentrations of this compound.
-
Record the currents at each concentration until a steady-state effect is observed.
-
Perform a washout step by perfusing with the control extracellular solution to see if the effect of the compound is reversible.
-
Data Presentation and Analysis
Data Analysis
-
Peak Current Measurement: Measure the peak amplitude of the ion channel current at each concentration of this compound.
-
Dose-Response Curve: Plot the percentage of current inhibition as a function of the this compound concentration. Fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC50) and the Hill slope.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from dose-response experiments for this compound and a reference compound.
| Compound | IC50 (µM) | Hill Slope | n (number of cells) |
| This compound | 15.2 ± 1.8 | 1.2 ± 0.1 | 8 |
| Reference Blocker | 5.6 ± 0.7 | 1.0 ± 0.1 | 6 |
Investigating the Mechanism of Action
More advanced voltage protocols can be used to investigate how this compound affects the ion channel.[14][15]
-
State-Dependent Block: To determine if this compound preferentially binds to the resting, open, or inactivated state of the ion channel, specific voltage protocols are used to manipulate the proportion of channels in each state.[2][16]
-
Use-Dependent Block: This phenomenon, where the inhibitory effect of a compound increases with the frequency of channel activation, can be assessed by applying trains of depolarizing pulses at different frequencies.[15]
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on ion channels.
Signaling Pathway
Caption: Potential signaling pathway initiated by this compound.
References
- 1. cellmicrosystems.com [cellmicrosystems.com]
- 2. Ion Channels as Drug Targets: The Next GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling by Ion Channels: Pathways, Dynamics and Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated patch clamp - Nanion Technologies [nanion.de]
- 5. Frontiers | Ion Channel Contributions to Morphological Development: Insights From the Role of Kir2.1 in Bone Development [frontiersin.org]
- 6. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 7. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
- 9. youtube.com [youtube.com]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. The evolution of automated patch clamp [metrionbiosciences.com]
- 12. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Dehydrocrenatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocrenatine, a naturally occurring compound, has garnered significant interest for its potential neuroprotective properties. Emerging evidence suggests its therapeutic utility in mitigating neuronal damage associated with neurodegenerative diseases. The proposed mechanisms of action include anti-apoptotic, anti-inflammatory, and potent antioxidant effects. These protective actions are thought to be mediated, in part, through the modulation of critical signaling pathways such as the PI3K/Akt and Nrf2/HO-1 pathways, and the inhibition of the pro-inflammatory NF-κB pathway.[1]
This document provides a comprehensive guide for the experimental design of studies aimed at elucidating the neuroprotective effects of this compound. It includes detailed protocols for key in vitro and in vivo assays, structured tables for data presentation, and visualizations of relevant signaling pathways and experimental workflows.
Experimental Design: A Multi-faceted Approach
A robust investigation into the neuroprotective effects of this compound necessitates a combination of in vitro and in vivo models to assess its efficacy and delineate its mechanism of action.
In Vitro Models:
-
Cell Lines:
-
SH-SY5Y Human Neuroblastoma Cells: A widely used model for neurodegenerative disease research. These cells can be differentiated into a more mature neuronal phenotype and are susceptible to various neurotoxic insults.
-
Primary Cortical Neurons: Offer a more physiologically relevant model, though they are more challenging to culture.[1]
-
BV-2 Microglial Cells: Essential for studying the anti-inflammatory effects of this compound, as microglia are the primary immune cells of the central nervous system.[2]
-
-
Neurotoxic Insults:
-
Oxidative Stress: Induced by agents such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Excitotoxicity: Induced by glutamate, which mimics the neuronal damage seen in conditions like stroke and epilepsy.[3][4][5]
-
Amyloid-β (Aβ) Oligomers: To model Alzheimer's disease-related toxicity.[1][6]
-
Lipopolysaccharide (LPS): To induce a neuroinflammatory response in microglial cells.[2]
-
In Vivo Models:
-
Animal Models of Neurodegeneration:
-
MPTP-induced Parkinson's Disease Model (Mouse): Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) leads to the selective degeneration of dopaminergic neurons.
-
5XFAD or APP/PS1 Transgenic Mouse Models of Alzheimer's Disease: These models exhibit age-dependent accumulation of amyloid plaques and cognitive deficits.[7]
-
Transient Middle Cerebral Artery Occlusion (tMCAO) Model of Stroke (Rat or Mouse): Simulates ischemic brain injury.
-
Data Presentation: Quantitative Summaries
Clear and concise data presentation is crucial for interpreting experimental outcomes. The following tables provide templates for summarizing key quantitative data.
Table 1: In Vitro Neuroprotection Against Oxidative Stress
| Treatment Group | Cell Viability (%) (MTT Assay) | Intracellular ROS Levels (Relative Fluorescence Units) |
| Control (Vehicle) | 100 ± 5.2 | 100 ± 8.1 |
| Oxidative Insult (e.g., H₂O₂) | 45 ± 4.1 | 250 ± 15.3 |
| This compound (1 µM) + H₂O₂ | 58 ± 3.9 | 190 ± 12.5 |
| This compound (5 µM) + H₂O₂ | 75 ± 4.5 | 145 ± 10.8 |
| This compound (10 µM) + H₂O₂ | 92 ± 5.0 | 110 ± 9.2 |
Table 2: Anti-inflammatory Effects in BV-2 Microglia
| Treatment Group | Nitric Oxide (NO) Production (µM) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |
| Control (Vehicle) | 2.1 ± 0.3 | 15.2 ± 2.1 | 8.5 ± 1.2 |
| LPS (100 ng/mL) | 25.8 ± 2.5 | 350.4 ± 25.8 | 180.7 ± 15.3 |
| This compound (1 µM) + LPS | 20.1 ± 1.9 | 280.1 ± 20.1 | 145.2 ± 12.8 |
| This compound (5 µM) + LPS | 12.5 ± 1.1 | 150.7 ± 15.3 | 90.4 ± 9.7 |
| This compound (10 µM) + LPS | 5.3 ± 0.6 | 50.2 ± 8.9 | 35.6 ± 5.4 |
Table 3: In Vivo Neuroprotection in an Animal Model of Parkinson's Disease (MPTP)
| Treatment Group | Dopaminergic Neuron Count (Substantia Nigra) | Striatal Dopamine Levels (ng/mg tissue) | Behavioral Score (e.g., Rotarod Performance, seconds) |
| Control (Saline) | 8500 ± 450 | 15.2 ± 1.8 | 180 ± 15 |
| MPTP | 3200 ± 310 | 5.8 ± 0.9 | 65 ± 10 |
| This compound (10 mg/kg) + MPTP | 5100 ± 420 | 9.1 ± 1.2 | 110 ± 12 |
| This compound (20 mg/kg) + MPTP | 7300 ± 510 | 13.5 ± 1.5 | 165 ± 18 |
Mandatory Visualizations
Signaling Pathways
Caption: this compound's neuroprotective signaling pathways.
Experimental Workflow
Caption: Experimental workflow for this compound studies.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol assesses the protective effect of this compound against neurotoxin-induced cell death.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well plates
-
This compound stock solution
-
Neurotoxin (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the antioxidant capacity of this compound.
Materials:
-
Neuronal cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
This compound
-
Neurotoxin (e.g., H₂O₂)
-
PBS
-
96-well black plates
Procedure:
-
Seed cells in a 96-well black plate and treat with this compound and the neurotoxin as described in the MTT assay protocol.
-
After the incubation period, wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of this compound on the expression of key proteins in the Nrf2/HO-1 and apoptotic pathways.
Materials:
-
Treated neuronal cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol measures the effect of this compound on the mRNA expression of pro-inflammatory genes.
Materials:
-
Treated BV-2 microglial cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Extract total RNA from the treated cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green or TaqMan master mix and specific primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
The experimental design and protocols outlined in this document provide a robust framework for investigating the neuroprotective effects of this compound. By employing a combination of in vitro and in vivo models and a suite of well-established assays, researchers can effectively evaluate its therapeutic potential and elucidate the underlying molecular mechanisms. The provided templates for data presentation and visualizations will aid in the clear and impactful communication of findings. This comprehensive approach will be instrumental in advancing our understanding of this compound and its potential as a novel therapeutic agent for neurodegenerative diseases.
References
- 1. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective role of GLT-1/EAAT2 in glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amelioration of amyloid-β-induced deficits by DcR3 in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
Dehydrocrenatine: A Research Tool for Interrogating ERK and JNK Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocrenatine, a β-carboline alkaloid isolated from Picrasma quassioides, has emerged as a valuable research tool for investigating cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) cascades involving Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK). In various cancer cell lines, this compound has been shown to induce apoptosis through the modulation of these key signaling nodes. These application notes provide a comprehensive overview of this compound's utility in signal transduction research, complete with detailed protocols for its application in cell-based assays.
Introduction
The ERK and JNK signaling pathways are critical regulators of a multitude of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. Small molecule modulators of these pathways are indispensable for dissecting their complex roles in cellular function and for the development of novel therapeutic strategies.
This compound has been identified as a potent activator of the ERK and JNK signaling pathways, leading to programmed cell death in various cancer models. This makes it an excellent tool for researchers studying the mechanisms of apoptosis and the intricate crosstalk within the MAPK signaling network. These notes will guide researchers in utilizing this compound to probe ERK and JNK pathway activation and its downstream consequences.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines. This data has been compiled from published research to provide a clear and comparative overview of its activity.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| SAS | Oral Squamous Cell Carcinoma | 24h | Data not available | [1][2] |
| SCC-9 | Oral Squamous Cell Carcinoma | 24h | Data not available | [1][2] |
| HONE-1 | Nasopharyngeal Carcinoma | 24h | Data not available | [3][4][5] |
| TW-01 | Nasopharyngeal Carcinoma | 24h | Data not available | [3][4][5] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 24h | Data not available | [6][7][8] |
| SCC47 | Head and Neck Squamous Cell Carcinoma | 24h | Data not available | [6][7][8] |
Note: While the referenced studies demonstrate a dose-dependent decrease in cell viability, specific IC50 values were not reported.
Table 2: Effect of this compound on ERK and JNK Phosphorylation
| Cell Line | Treatment | p-ERK Fold Change | p-JNK Fold Change | Reference |
| SAS | This compound (Concentration and time not specified) | Increased | Increased | [1][2] |
| SCC-9 | This compound (Concentration and time not specified) | Increased | Increased | [1][2] |
| HONE-1 | This compound (Concentration and time not specified) | Increased | Increased | [3][4][5] |
| TW-01 | This compound (Concentration and time not specified) | Increased | Increased | [3][4][5] |
| FaDu | This compound (20 µM) | Decreased | Decreased | [6][8] |
| SCC-9 | This compound (20 µM) | Decreased | Decreased | [6][8] |
Note: Quantitative fold-change data from densitometric analysis of Western blots is not consistently available in the cited literature. The table indicates the observed trend.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures to study it, the following diagrams are provided.
Caption: this compound signaling pathway leading to apoptosis.
References
- 1. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dehydrocrenatidine inhibits head and neck cancer cells invasion and migration by modulating JNK1/2 and ERK1/2 pathway and decreases MMP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dehydrocrenatine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocrenatine, a β-carboline alkaloid isolated from Picrasma quassioides, has demonstrated significant potential as an anti-cancer agent. Its mechanism of action primarily involves the induction of apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways.[1] These pathways are critical regulators of cell proliferation, differentiation, and survival, making this compound a compelling candidate for investigation in high-throughput screening (HTS) assays aimed at discovering novel cancer therapeutics.
These application notes provide detailed protocols for utilizing this compound in HTS assays to identify and characterize compounds that modulate apoptosis and key signaling pathways. The protocols are designed for scalability and compatibility with automated HTS platforms.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The following tables summarize the dose-dependent effects on cell viability.
Table 1: Effect of this compound on the Viability of Human Oral Squamous Carcinoma Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cell Viability (Approx.) |
| SAS | 25 | 24 | ~80% |
| 50 | 24 | ~60% | |
| 100 | 24 | ~40% | |
| SCC-9 | 25 | 24 | ~85% |
| 50 | 24 | ~70% | |
| 100 | 24 | ~50% | |
| OECM-1 | 25 | 24 | ~90% |
| 50 | 24 | ~75% | |
| 100 | 24 | ~55% | |
| HSC3 | 25 | 24 | ~88% |
| 50 | 24 | ~72% | |
| 100 | 24 | ~58% |
Data is estimated from published dose-response curves. Actual values may vary based on experimental conditions.[2]
Table 2: Effect of this compound on the Viability of Human Nasopharyngeal Carcinoma and Head and Neck Squamous Cell Carcinoma Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cell Viability Reduction (Approx.) |
| NPC-BM | 100 | 72 | ~40% |
| RPMI-2650 | 100 | 72 | ~40% |
| NPC-039 | 100 | 72 | ~23% |
Data is derived from studies showing dose- and time-dependent reduction in cell viability.[3]
Table 3: Effect of this compound on the Viability of Human Hepatoma Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | Observation |
| Huh-7 | 5, 10, 20 | 24, 48, 72 | Significant time- and dose-dependent reduction in cell proliferation.[4] |
| Sk-hep-1 | 5, 10, 20 | 24, 48, 72 | Significant time- and dose-dependent reduction in cell proliferation.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by this compound and a general workflow for a high-throughput screening campaign.
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydrocrenatidine Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Development of Analytical Standards for Dehydrocreatinine Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocrenatin, a β-carboline alkaloid, has garnered interest within the scientific community for its potential biological activities. As research into its therapeutic applications progresses, the need for robust and reliable analytical methods for its quantification becomes paramount. This document provides detailed application notes and experimental protocols for the quantitative analysis of Dehydrocrenatin in various matrices. The methodologies described are based on established principles for the analysis of structurally related β-carboline alkaloids and can be adapted to specific research needs.
Chemical Properties of Dehydrocrenatin
A comprehensive understanding of the analyte's chemical properties is fundamental for the development of a successful analytical method.
| Property | Value | Source |
| CAS Number | 26585-13-7 | [1][2] |
| Molecular Formula | C₁₄H₁₂N₂O | [1][2] |
| Molecular Weight | 224.26 g/mol | [1][2] |
| Appearance | Yellow powder | [2] |
| Class | β-carboline alkaloid |
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a powerful technique for the quantification of Dehydrocrenatin. Reversed-phase chromatography using a C18 stationary phase is a common and effective approach for the separation of β-carboline alkaloids.
Recommended HPLC Method Parameters
The following table summarizes a recommended starting point for the development of an HPLC method for Dehydrocrenatin quantification. Optimization may be required based on the specific sample matrix and available instrumentation.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) |
| Detection Wavelength | DAD: 254 nm, 280 nmFLD: Excitation ~270 nm, Emission ~450 nm (typical for β-carbolines) |
Method Validation Parameters (Exemplary)
Method validation is crucial to ensure the reliability of the analytical data. The following table provides exemplary validation parameters based on typical performance for the analysis of related alkaloids.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.995 | The method's ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Limit of Detection (LOD) | 1 - 10 ng/mL | The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified. |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the test results obtained by the method to the true value. |
| Precision (% RSD) | < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dehydrocrenatin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.
-
Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
Protocol 2: Sample Preparation (from a hypothetical plant extract)
-
Extraction: Weigh 1 g of powdered plant material and add 20 mL of methanol. Sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the Dehydrocrenatin concentration within the calibration range.
Protocol 3: HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the series of calibration standards from the lowest to the highest concentration.
-
Inject the prepared samples.
-
Inject a quality control (QC) standard every 10-20 sample injections to monitor system performance.
-
-
Data Acquisition and Processing: Acquire the chromatograms and integrate the peak area of Dehydrocrenatin. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Dehydrocrenatin in the samples using the calibration curve.
Visualizations
Experimental Workflow for Dehydrocrenatin Quantification
Caption: Workflow for Dehydrocrenatin quantification.
Dehydrocrenatin's Potential Involvement in ERK/JNK Signaling Pathway
Dehydrocrenatin has been reported to induce apoptosis in cancer cells through the activation of the ERK and JNK signaling pathways. The following diagram illustrates a simplified representation of these pathways.
Caption: Simplified ERK/JNK signaling pathway.
References
Troubleshooting & Optimization
Improving the solubility of Dehydrocrenatine for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Dehydrocrenatine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound, also known as Dehydrocrenatidine, is a naturally occurring β-carboline alkaloid isolated from plants such as Picrasma quassioides. It has demonstrated various biological activities, including the induction of apoptosis in cancer cells.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| Appearance | Yellow powder[1] |
| Purity | Typically 95% - 99%[1] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 6 months.[2] |
Q2: I am having trouble dissolving this compound in aqueous solutions for my in vitro experiments. Why is this happening?
This compound, like many β-carboline alkaloids, has poor water solubility. This is a common challenge encountered when working with this class of compounds in aqueous-based biological assays. One supplier notes the need for solutions to improve the water-solubility of similar compounds, indicating this is a known issue.[1]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For initial stock solutions, organic solvents are recommended. The most common and recommended solvent is Dimethyl sulfoxide (DMSO). Some β-carboline alkaloids have also been shown to be soluble in 10% DMSO solutions.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[2] Some studies suggest that DMSO concentrations above 1% can have inhibitory effects on cell growth, and concentrations above 2% can be cytotoxic.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Are there alternative methods to improve the solubility of this compound in my final assay medium?
Yes, several strategies can be employed to improve the solubility of poorly soluble compounds like this compound for in vitro assays:
-
Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol can be used, but their effects on cells must be carefully evaluated.[3][4]
-
pH Adjustment: The solubility of alkaloids can sometimes be improved by adjusting the pH of the solution. The salt form of an alkaloid is generally more soluble in polar solvents.[5]
-
Use of Surfactants: Non-ionic surfactants such as Tween 80 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.05%) to increase solubility, particularly in cell-free assays.[6] For cell-based assays, care must be taken as surfactants can be cytotoxic.
-
Cyclodextrins: These can be used to form inclusion complexes with the compound, enhancing its aqueous solubility.[7]
Troubleshooting Guide
Table 2: Troubleshooting Common Solubility Issues with this compound
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media. | The compound is crashing out of solution due to the lower solubility in the aqueous environment. The final concentration may be above its solubility limit in the assay medium. | 1. Decrease the final concentration of this compound in the assay. 2. Perform a serial dilution of the DMSO stock into the aqueous medium rather than a single large dilution step. 3. Gently warm the solution to 37°C and vortex to aid dissolution. 4. Consider the use of a low concentration of a biocompatible surfactant (e.g., 0.1% Tween 80) in the final medium, if compatible with the assay. |
| Inconsistent results or lower than expected activity in the assay. | The compound may not be fully dissolved, leading to an inaccurate effective concentration. The compound may be degrading in the solution. | 1. Visually inspect the solution for any precipitate before use. If present, try sonicating the solution briefly. 2. Prepare fresh working solutions from the stock solution for each experiment. 3. Ensure the stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[2] |
| Observed cytotoxicity in the vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high and is toxic to the cells. | 1. Reduce the final concentration of the solvent in the assay medium to a non-toxic level (typically <0.5% for DMSO).[2] 2. Perform a dose-response experiment with the solvent alone to determine its toxicity threshold for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on its molecular weight of 224.26 g/mol , weigh out the desired amount of this compound powder to prepare a stock solution of a specific molarity (e.g., 10 mM).
-
Add the appropriate volume of DMSO to the powder to achieve the target concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the medium is below the cytotoxic level for your cells (e.g., <0.5%).
-
Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
-
Vortex the working solutions gently before adding them to your cell cultures.
-
Signaling Pathway and Experimental Workflow
This compound has been reported to induce apoptosis in cancer cells through the activation of the ERK and JNK signaling pathways.[8]
References
Dehydrocrenatine stability in different solvents and storage conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of dehydrocrenatine in various solvents and storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
A1: While specific stability data for this compound is limited, general best practices for similar bioactive compounds should be followed. For solid this compound, storage in a tightly sealed vial, protected from light, at -20°C is recommended for long-term stability. Stock solutions should be prepared fresh whenever possible. If storage of a solution is necessary, it is advisable to store it in small aliquots in tightly sealed vials at -20°C for no longer than one month.
Q2: In which common laboratory solvents can I dissolve this compound, and how might this affect its stability?
A2: this compound is a β-carboline alkaloid. While its exact solubility profile is not extensively documented in the provided search results, related compounds are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. However, the choice of solvent can significantly impact the stability of the compound. For instance, some compounds may be less stable in aqueous solutions or protic solvents due to hydrolysis. It is crucial to perform a stability assessment in the chosen solvent under your experimental conditions. One study noted that 85% of compounds in a library were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C[1].
Q3: What are the likely degradation pathways for this compound?
A3: As a β-carboline alkaloid, this compound may be susceptible to degradation pathways common to this class of compounds. These can include oxidation and reactions with nitrosating agents, which can lead to the formation of dihydro-β-carbolines or the corresponding β-carbolines like harman and norharman[2]. Oxidative degradation has been observed for β-carbolines, particularly during heating in the presence of lipid oxidation products[3].
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the preferred technique to assess the stability of this compound solutions[4]. This method allows for the separation and quantification of the intact compound from its potential degradation products. The development of such a method is a critical first step in any stability study[5][6][7][8].
Q5: What initial steps should I take if I suspect my this compound is degrading?
A5: If you suspect degradation, first, review your storage and handling procedures. Ensure the compound and its solutions are protected from light and stored at the recommended temperature. Second, verify the purity of your sample using a suitable analytical method like HPLC. If degradation is confirmed, a systematic troubleshooting process, as outlined in the guides below, should be initiated.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Concentration in Solution
If you observe a significant decrease in the concentration of this compound in your solution over a short period, consider the following troubleshooting steps.
Troubleshooting Workflow for Compound Instability
Caption: Troubleshooting workflow for this compound degradation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Solvent-Induced Degradation | The solvent may be reacting with this compound or catalyzing its degradation. | Prepare fresh solutions in alternative, high-purity solvents (e.g., anhydrous DMSO, ethanol). Compare the stability over a short time course. |
| Hydrolysis | If using aqueous solutions, this compound may be susceptible to hydrolysis, especially at non-neutral pH. | Prepare solutions in buffers at different pH values (e.g., pH 5, 7, 9) to determine the optimal pH for stability. |
| Oxidation | Exposure to air (oxygen) can lead to oxidative degradation. | Degas your solvent before preparing the solution. Consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Exposure to ambient or UV light can cause degradation. | Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect from light. |
| Temperature Sensitivity | Higher temperatures can accelerate degradation. | Prepare and store solutions at lower temperatures (e.g., 4°C or on ice) during experimental use. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
The presence of new peaks in your HPLC chromatogram that are not present in a freshly prepared standard solution indicates the formation of degradation products.
Logical Flow for Investigating Unknown Peaks
Caption: Logic diagram for investigating unknown HPLC peaks.
Identification and Mitigation Strategy:
| Step | Action | Purpose |
| 1. Peak Purity Analysis | Use a photodiode array (PDA) detector to perform peak purity analysis on the this compound peak. | To determine if the main peak is co-eluting with any degradation products. |
| 2. Forced Degradation Study | Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. | To correlate the unknown peaks with specific stress conditions (acid, base, oxidation, heat, light) and to facilitate the development of a stability-indicating HPLC method. The goal is to achieve 5-20% degradation[9]. |
| 3. Mass Spectrometry (LC-MS) | Analyze the stressed samples by LC-MS. | To obtain the mass-to-charge ratio (m/z) of the degradation products, which aids in their identification and structural elucidation. |
| 4. Method Optimization | Adjust HPLC parameters (e.g., gradient, mobile phase composition, column chemistry) as needed. | To ensure baseline separation of this compound from all significant degradation products. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile and/or methanol
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 0.1 mg/mL. Place in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 0.1 mg/mL. Expose to light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt-hours/square meter).
-
Control Sample: Dilute the stock solution with HPLC-grade water to a final concentration of 0.1 mg/mL. Keep at room temperature, protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples using a developed HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Identify and quantify any degradation products formed.
-
Determine the "mass balance," which is the sum of the assay of the drug and the impurities, to ensure all degradation products are accounted for.
-
Workflow for Forced Degradation Study
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. pharmtech.com [pharmtech.com]
- 6. youtube.com [youtube.com]
- 7. wjpmr.com [wjpmr.com]
- 8. asianjpr.com [asianjpr.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Dehydrocrenatine Concentration for Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dehydrocrenatine in cell-based experiments. The following sections offer troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a β-carboline alkaloid.[1] Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) through the activation of the ERK and JNK signaling pathways.[1][2] It has also been shown to inhibit the invasion and migration of cancer cells and suppress neuronal excitability.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line?
For a novel compound like this compound in a previously untested cell line, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic or serial dilution series is recommended, for example, from 0.1 µM to 100 µM. This range will help identify the concentrations that produce a biological effect, cytotoxicity, or no effect.
Q3: How do I determine if this compound is cytotoxic to my cells?
Cytotoxicity can be evaluated using various cell viability assays. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
It is crucial to include both a negative (vehicle) control and a positive control (a known cytotoxic agent) in your experimental design.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a yellow powder.[3] For cell-based assays, it is often dissolved in a small amount of a sterile organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[4][5] This stock solution should be stored at -20°C or -80°C to maintain stability.[6] When preparing working concentrations, the DMSO stock is further diluted in cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[5]
Troubleshooting Guides
This section provides solutions to common issues encountered when working with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological effect observed | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration. |
| Compound Instability: this compound may degrade in the culture medium over long incubation periods. | Prepare fresh dilutions from a frozen stock for each experiment. Minimize the time the compound is in the culture medium before being added to the cells. | |
| Cell Line Resistance: The target cell line may be resistant to the effects of this compound. | Verify the expression of the target pathways (ERK/JNK) in your cell line. Consider testing in a different, more sensitive cell line. | |
| High variability between replicate wells | Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant concentration differences. | Use calibrated pipettes and proper pipetting techniques. Perform serial dilutions to avoid pipetting very small volumes. |
| Uneven Cell Seeding: A non-uniform cell density across the plate will result in variable data. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. | |
| Unexpectedly high cytotoxicity | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Run a vehicle-only control to determine the solvent tolerance of your cell line. Ensure the final solvent concentration is at a non-toxic level (e.g., ≤0.5% DMSO).[5] |
| Compound Precipitation: this compound may precipitate out of solution at high concentrations in the aqueous culture medium. | Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, use a lower concentration range or try a different solubilization method. |
Experimental Protocols
Determining the Optimal Concentration (IC50) of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for defining its potency.
Materials:
-
This compound
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
Note: The following values are illustrative and may vary depending on the specific experimental conditions and cell line passage number. It is crucial to determine the IC50 empirically for each cell line used.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Oral Squamous Carcinoma Cells | Oral Cancer | 48 | 10 - 50 |
| Liver Cancer Cells | Hepatocellular Carcinoma | 48 | 5 - 20 |
| Nasopharyngeal Carcinoma Cells | Nasopharyngeal Cancer | 48 | 10 - 40 |
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 26585-13-7 | this compound [phytopurify.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Overcoming Resistance to Dehydrocrenatine in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Dehydrocrenatine, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a β-carboline alkaloid isolated from Picrasma quassioides. In cancer cells, it primarily induces apoptosis (programmed cell death) through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by activating c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[1][2] This activation triggers both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[2] Key downstream effects include the activation of caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the possible reasons?
Reduced sensitivity to this compound can be categorized as either intrinsic (pre-existing) or acquired resistance.
-
Intrinsic Resistance: The cell line may naturally possess characteristics that make it less susceptible to this compound. This could be due to baseline low expression of pro-apoptotic proteins or high expression of anti-apoptotic proteins.
-
Acquired Resistance: This develops over time with continuous exposure to the drug.[4] The cancer cells adapt and evolve mechanisms to evade the drug's effects.
Q3: What are the potential molecular mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound are not yet extensively documented in the literature, based on its known mechanism of action, potential resistance mechanisms can be inferred:
-
Alterations in the MAPK Pathway:
-
Mutations in ERK or other downstream components of the pathway that prevent the pro-apoptotic signaling induced by this compound.[5][6][7]
-
Upregulation of phosphatases that inactivate phosphorylated ERK and JNK.
-
Activation of alternative pro-survival signaling pathways that bypass the effects of ERK and JNK activation.[8]
-
-
Evasion of Apoptosis:
-
Upregulation of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL), which prevent mitochondrial outer membrane permeabilization.[1][9][10]
-
Downregulation or inactivating mutations of pro-apoptotic proteins (e.g., Bax, Bak).[1]
-
Defects in the caspase cascade, such as downregulation of caspases or overexpression of caspase inhibitors (e.g., IAPs).[1][11]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.[12]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value of this compound in the initial experiment.
| Possible Cause | Suggested Solution |
| Cell Line Characteristics | Review literature for typical this compound sensitivity in your cell line. Some cell lines may have intrinsic resistance. Use a known sensitive cell line as a positive control. |
| Compound Inactivity | Verify the concentration and integrity of your this compound stock solution. Use a fresh batch if necessary and test it on a sensitive control cell line. |
| Suboptimal Experimental Conditions | Optimize cell seeding density, treatment duration, and assay conditions. Ensure cells are in the logarithmic growth phase during treatment. |
| Incorrect Data Analysis | Double-check calculations for IC50 determination. Ensure proper background subtraction and normalization. |
Problem 2: Gradual loss of this compound efficacy over prolonged treatment.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | Confirm resistance by comparing the IC50 value of the treated cell line with the parental, sensitive cell line. A significant increase indicates acquired resistance. |
| Selection of a Resistant Subpopulation | The continuous presence of this compound may select for a pre-existing resistant subpopulation of cells. Consider performing single-cell cloning to isolate and characterize resistant clones. |
| Changes in Cell Line Phenotype | Long-term culture can lead to genetic drift. It is recommended to use early-passage cells for critical experiments and to regularly re-authenticate your cell lines. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[13]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[13][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Detection of Apoptosis: Western Blot for Caspase Activation
This protocol is used to detect the cleavage of caspases, a hallmark of apoptosis.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for a specified time. Harvest the cells and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.[15]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again as in step 7. Add the chemiluminescent substrate and capture the signal using an imaging system.[16]
-
Analysis: Analyze the band intensities. An increase in the ratio of cleaved caspase/PARP to total caspase/PARP indicates apoptosis induction.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[17]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[2][18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[17][19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle. An increase in the sub-G1 peak can also be indicative of apoptosis.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Troubleshooting Workflow for this compound Resistance
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ERK Mutations Confer Resistance to Mitogen-Activated Protein Kinase Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations That Confer Drug-Resistance, Oncogenicity and Intrinsic Activity on the ERK MAP Kinases—Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Epigenetics and the Hallmarks of Cancer: Evading Apoptosis | This is Epigenetics [thisisepigenetics.ca]
- 10. mdpi.com [mdpi.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. corefacilities.iss.it [corefacilities.iss.it]
Technical Support Center: Dehydrocrenatine HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Dehydrocrenatine.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing, and why is it a concern for this compound analysis?
In an ideal HPLC separation, the resulting peak should be symmetrical and Gaussian in shape. Peak tailing is a common issue where the peak is asymmetrical, featuring a trailing edge that extends from the maximum.[1] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the accuracy of quantification, and indicate unwanted chemical interactions within the system.[1][2] this compound, as a basic alkaloid compound, is particularly susceptible to strong interactions with the stationary phase, which is a primary cause of peak tailing.[3][4]
Q2: What are the primary causes of peak tailing when analyzing this compound?
The most common cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[3][5] Specifically, the positively charged amine groups on the this compound molecule can interact strongly with negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[6][7][8]
Other potential causes include:
-
Column Contamination: Accumulation of impurities on the column.[9]
-
Column Degradation: Formation of a void at the column inlet or deterioration of the packed bed.[3][4]
-
Extra-Column Volume: Excessive volume from tubing or fittings between the injector and detector, also known as dead volume.[1][6]
-
Sample Overload: Injecting too much sample for the column's capacity.[1][4]
-
Incorrect Mobile Phase pH: A mobile phase pH that is too close to the analyte's pKa can lead to a mix of ionized and unionized forms, causing distorted peaks.[6][10]
Q3: How does the mobile phase pH impact the peak shape of this compound?
Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[10] For basic analytes like this compound, the following applies:
-
At Mid-Range pH (e.g., pH > 4): Residual silanol groups on the silica column are deprotonated and negatively charged, while the basic this compound molecule is protonated and positively charged. This leads to strong electrostatic interactions that cause peak tailing.[6][8]
-
At Low pH (e.g., pH 2.5 - 3.5): The low pH suppresses the ionization of the silanol groups, keeping them in a neutral, protonated state (Si-OH).[3][5] This minimizes the secondary electrostatic interactions with the positively charged this compound, resulting in a more symmetrical peak shape.[3]
Therefore, adjusting the mobile phase to a lower pH is one of the most effective strategies for reducing peak tailing for this compound.
Q4: What type of HPLC column is recommended to minimize peak tailing for this compound?
Column selection is crucial. To minimize unwanted silanol interactions, consider the following options:
-
High-Purity, End-Capped Columns: Modern "Type B" silica columns are manufactured to have fewer impurities and are "end-capped," a process that chemically blocks many of the residual silanol groups, reducing their availability for interaction.[3][5]
-
Polar-Embedded Phase Columns: These columns have a polar functional group embedded near the base of the alkyl chain, which helps to shield the analyte from the silica surface and silanol groups.[6]
-
Hybrid or Polymer-Based Columns: Columns that use a hybrid silica-organic polymer matrix or are entirely polymer-based can offer better pH stability and reduced silanol activity compared to traditional silica columns.[11]
Q5: Can the configuration of my HPLC system contribute to peak tailing?
Yes, the physical setup of the HPLC system can cause peak broadening and tailing due to "extra-column volume" or "dead volume".[1] This refers to any space in the flow path outside of the column where the sample band can spread out. Key areas to check are:
-
Tubing: Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) and keep the length between the injector, column, and detector as short as possible.[2][6]
-
Fittings and Connections: Ensure all fittings are properly seated and that there are no gaps between the tubing ends and the connection ports.[8]
Troubleshooting Guide and Key Protocols
A systematic approach is the most effective way to diagnose and resolve peak tailing. The workflow below outlines a logical sequence of steps to identify the root cause.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Chemical Interaction Leading to Peak Tailing
Caption: How low pH minimizes this compound-silanol interactions.
Summary of Recommended Parameters & Protocols
Table 1: Recommended Starting Conditions for this compound Analysis
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions with the basic analyte.[3][5] |
| Column Type | High-purity, end-capped C18 or C8 | Minimizes available silanol groups for interaction, providing a more inert surface for better peak shape.[5][6] |
| Mobile Phase Additive | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | Acts as a pH modifier to achieve the target low pH and can also improve peak shape.[1][12] |
| Alternative Additive | 10-25 mM Triethylamine (TEA), pH adjusted | A "sacrificial base" that preferentially interacts with active silanol sites, shielding the analyte from them.[5][11] |
| Buffer Concentration | 20 - 50 mM | An adequate buffer concentration helps maintain a stable pH across the column, preventing peak distortion.[5] |
| Sample Solvent | Initial mobile phase composition | Dissolving the sample in a solvent stronger than the mobile phase can cause peak fronting or tailing.[1] |
| Injection Volume | < 5% of column volume | Prevents column overload, which can saturate the stationary phase and lead to poor peak shape.[2][9] |
Key Experimental Protocols
Protocol 1: Mobile Phase Preparation with Low pH Modifier
Objective: To prepare a mobile phase that minimizes silanol interactions for basic compounds.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Procedure:
-
Aqueous Phase Preparation: For 1 Liter of the aqueous component, measure 1000 mL of ultrapure water into a clean glass reservoir.
-
Add Acid Modifier: Carefully add 1.0 mL of Formic Acid or Trifluoroacetic Acid to the water (for a 0.1% v/v concentration).
-
Mix and Degas: Thoroughly mix the solution and degas using sonication for 15-20 minutes or by vacuum filtration through a 0.45 µm filter.[9] This filter will also remove particulate matter.
-
Combine with Organic Phase: Prepare the final mobile phase composition by mixing the prepared aqueous phase with the required volume of organic solvent (e.g., ACN or MeOH) either manually or using the HPLC pump's proportioning valve.
-
Equilibrate: Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes or until a stable baseline is achieved.
Protocol 2: General Purpose Reverse-Flush Column Cleaning
Objective: To remove strongly retained contaminants from a C18 or C8 column that may be causing peak tailing or high backpressure.
Important: Always check the column manufacturer's guidelines for solvent compatibility and pressure limits before proceeding.
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.[1]
-
Reverse Column: Reverse the direction of flow through the column.
-
Flush with Water: At a low flow rate (e.g., 0.5 mL/min), flush the column with 20 column volumes of HPLC-grade water to remove buffers and salts.
-
Flush with Isopropanol (IPA): Flush with 20 column volumes of 100% IPA to remove strongly non-polar contaminants.[1]
-
Return to Normal Flow: Reinstall the column in its normal flow direction.
-
Equilibrate with Mobile Phase: Reconnect the column to the detector. Flush with your mobile phase (without buffer, if applicable) for 10-15 column volumes, then re-equilibrate with the complete buffered mobile phase until the baseline is stable.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 8. support.waters.com [support.waters.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. mdpi.com [mdpi.com]
Minimizing off-target effects of Dehydrocrenatine in experiments
Technical Support Center: Dehydrocrenatine
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to help minimize potential off-target effects and ensure data integrity.
It is important to note that the name "this compound" is sometimes used interchangeably with "Dehydrocrenatidine." The information provided here pertains to Dehydrocrenatidine (CAS No. 26585-13-7), a β-carboline alkaloid isolated from Picrasma quassioides.[1][2][3] This compound is known to induce apoptosis by activating the ERK and JNK signaling pathways and has also been shown to inhibit the invasion and migration of cancer cells and suppress neuronal excitability.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a β-carboline alkaloid that has been shown to induce apoptosis in cancer cells through the activation of the ERK and JNK signaling pathways.[1] It has also been observed to inhibit cancer cell invasion and migration and to suppress neuronal excitability, suggesting potential applications in oncology and neuroscience research.[1][4]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects of this compound are not well-documented in publicly available literature, like many small molecules, it has the potential to interact with unintended targets.[5] Potential off-target effects could arise from interactions with other kinases, ion channels, or receptors that share structural similarities with its primary targets. Researchers should consider the possibility of unintended effects on cell viability, proliferation, or other signaling pathways.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental results.[6] Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Controls: Include appropriate positive and negative controls in your experiments. This can include using a structurally related but inactive compound, or cells where the target has been knocked down or knocked out.
-
Orthogonal Approaches: Confirm your findings using an alternative method that does not rely on a small molecule inhibitor. For example, use siRNA or CRISPR to silence the target protein and observe if the phenotype matches that of this compound treatment.
-
Phenotypic Screening: Assess the overall effect of the compound on the cell or organism to identify any unexpected biological activities.[6]
Q4: What are the recommended storage conditions for this compound?
A4: this compound is typically supplied as a yellow powder.[3] For long-term storage, it is advisable to follow the supplier's recommendations, which generally involve storing the compound in a cool, dry place. For use in cell culture, stock solutions are often prepared in a solvent like DMSO and stored at -20°C or -80°C.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High cell toxicity or unexpected cell death | The concentration of this compound is too high, leading to off-target effects. | Perform a dose-response curve to determine the optimal concentration. Use a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity. |
| Inconsistent results between experiments | Variability in experimental conditions or reagent quality. | Ensure consistent cell passage numbers, seeding densities, and treatment times. Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Observed phenotype does not match the expected on-target effect | Potential off-target effects are dominating the cellular response. | Use a lower concentration of this compound. Employ orthogonal validation methods (e.g., genetic knockdown of the target) to confirm that the observed phenotype is due to the on-target activity. |
| Difficulty dissolving this compound | The compound has poor solubility in the chosen solvent. | Consult the manufacturer's data sheet for recommended solvents. Sonication may aid in dissolution. For aqueous solutions, specialized formulations may be required. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assessment: Measure the desired on-target effect (e.g., phosphorylation of ERK/JNK) and cell viability (e.g., using an MTT assay).
-
Analysis: Plot the on-target effect and cell viability as a function of this compound concentration to determine the optimal concentration that maximizes the on-target effect while minimizing cytotoxicity.
Visualizations
Signaling Pathway of this compound
Caption: this compound induces apoptosis by activating the ERK and JNK signaling pathways.
Experimental Workflow for Assessing Off-Target Effects
Caption: A logical workflow to investigate and validate the on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 26585-13-7 [sigmaaldrich.com]
- 3. CAS 26585-13-7 | this compound [phytopurify.com]
- 4. `Dehydrocrenatidine|Research Compound` [benchchem.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Dehydrocrenatine Delivery Systems for Targeted Therapy Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dehydrocrenatine delivery systems in targeted therapy research. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer therapy?
This compound is a β-carboline alkaloid isolated from plants such as Picrasma quassioides.[1][2] It has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including nasopharyngeal and oral squamous carcinoma.[1][3] The primary mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, particularly the JNK and ERK pathways within the MAPK signaling cascade.[1][3] this compound has been shown to enhance the phosphorylation of ERK and inhibit the phosphorylation of JNK, leading to cell cycle arrest and programmed cell death.[1]
Q2: Why is a targeted delivery system beneficial for this compound?
While this compound shows promise in cancer therapy, its systemic administration could lead to off-target effects and require higher doses to achieve therapeutic concentrations at the tumor site. Targeted delivery systems, such as nanoparticles, can encapsulate this compound, protecting it from premature degradation and enabling its specific accumulation in tumor tissues.[4] This approach can enhance therapeutic efficacy, reduce systemic toxicity, and potentially overcome drug resistance.[5]
Q3: What are the key initial steps in developing a this compound-loaded nanoparticle system?
The initial steps involve selecting an appropriate nanocarrier, optimizing the drug encapsulation method, and thoroughly characterizing the resulting nanoparticles.[6][7] Key considerations include the physicochemical properties of this compound, the desired release profile, and the specific cancer type being targeted.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation, characterization, and in vitro/in vivo testing of this compound-loaded nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Low Drug Encapsulation Efficiency | Poor solubility of this compound in the chosen solvent system. | Optimize the solvent system or consider using a co-solvent. Investigate different encapsulation techniques such as nanoprecipitation or emulsion-based methods.[6] |
| Incompatible interaction between this compound and the nanoparticle matrix. | Screen different nanoparticle materials (e.g., PLGA, liposomes, micelles) to find a compatible matrix.[9] Modify the surface chemistry of the nanoparticles. | |
| Nanoparticle Aggregation | High nanoparticle concentration. | Optimize the concentration of nanoparticles during formulation and for storage.[10] |
| Improper surface charge (Zeta Potential). | Adjust the pH of the buffer or modify the nanoparticle surface with charged polymers (e.g., PEGylation) to increase colloidal stability.[5][10] | |
| Insufficient sonication or mixing. | Ensure adequate dispersion of nanoparticles using a sonicator probe or bath sonication.[10] | |
| Inconsistent Particle Size Distribution | Non-uniform mixing during formulation. | Standardize mixing speed and duration. Use a homogenizer for more consistent results. |
| Issues with the formulation process (e.g., temperature fluctuations). | Tightly control all experimental parameters, including temperature and pH.[11] | |
| Poor In Vitro Drug Release | Drug is too strongly entrapped within the nanoparticle core. | Modify the composition of the nanoparticle to alter its degradation rate. For example, use a lower molecular weight polymer. |
| Inappropriate release medium. | Ensure the pH and enzymatic conditions of the release medium mimic the target physiological environment (e.g., endosomal pH for intracellular release). | |
| High Cytotoxicity in Control Cells | Toxicity of the blank nanoparticles. | Evaluate the cytotoxicity of the empty nanocarrier. Consider using a more biocompatible material.[5] |
| Residual organic solvents from the formulation process. | Implement a thorough purification step, such as dialysis or centrifugal filtration, to remove any residual solvents. | |
| Low Targeting Efficiency In Vivo | Rapid clearance by the reticuloendothelial system (RES). | Surface-modify nanoparticles with polyethylene glycol (PEG) to increase circulation time.[5][9] |
| Non-specific binding of nanoparticles. | Incorporate specific targeting ligands (e.g., antibodies, peptides) on the nanoparticle surface that recognize receptors overexpressed on the target cancer cells.[4] | |
| Poor penetration into the tumor tissue. | Optimize nanoparticle size (typically 20-200 nm for tumor targeting) to take advantage of the enhanced permeability and retention (EPR) effect.[9] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Preparation of Organic Phase: Dissolve a specific amount of PLGA (Poly(lactic-co-glycolic acid)) and this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry for long-term storage.
Protocol 2: Characterization of Nanoparticles
-
Particle Size and Zeta Potential:
-
Disperse a small aliquot of the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (Zeta Potential) using Laser Doppler Velocimetry.
-
-
Encapsulation Efficiency and Drug Loading:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the drug.
-
Quantify the amount of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.
-
Protocol 3: In Vitro Drug Release Study
-
Preparation: Suspend a known amount of this compound-loaded nanoparticles in a release buffer (e.g., phosphate-buffered saline, pH 7.4, and an acidic buffer, pH 5.5, to simulate endosomal conditions).
-
Incubation: Place the suspension in a dialysis bag with a suitable molecular weight cut-off and incubate in a larger volume of the release buffer at 37°C with constant shaking.
-
Sampling: At predetermined time points, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Protocol 4: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Caption: this compound's mechanism of action via the MAPK signaling pathway.
Caption: A typical experimental workflow for developing a targeted drug delivery system.
References
- 1. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. `Dehydrocrenatidine|Research Compound` [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. traditionalmedicine.actabotanica.org [traditionalmedicine.actabotanica.org]
- 5. Account Suspended [thepharma.net]
- 6. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiyka.com [hiyka.com]
- 11. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of extracted Dehydrocrenatine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter when working with extracted Dehydrocrenatine, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a β-carboline alkaloid known for its potential anti-cancer properties, primarily through the induction of apoptosis. Its main natural source is the plant Picrasma quassioides.
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability of natural product extracts like this compound can stem from several factors:
-
Raw Material Variation: Differences in the geographical source, climate, harvest time, and storage conditions of the Picrasma quassioides plant material can significantly impact the concentration and profile of secondary metabolites, including this compound.
-
Extraction Process Parameters: Inconsistencies in the extraction solvent, temperature, time, and solvent-to-solid ratio can lead to variations in yield and purity.
-
Post-Extraction Processing: Differences in purification methods, solvent removal techniques, and storage of the final extract can also contribute to variability.
Q3: How can I minimize batch-to-batch variability?
To minimize variability, it is crucial to standardize the entire process from raw material to final extract:
-
Standardize Raw Material: Source Picrasma quassioides from a consistent and reputable supplier. If possible, establish specifications for the raw material based on analytical fingerprinting.
-
Optimize and Standardize Protocols: Develop and strictly adhere to a standardized protocol for extraction, purification, and drying.
-
Implement Quality Control Measures: Routinely perform analytical checks (e.g., HPLC) on both the raw material and the final extract to ensure consistency.
Q4: My this compound extract shows inconsistent biological activity. What could be the cause?
Inconsistent biological activity is often a direct consequence of batch-to-batch variability in the chemical composition of the extract.
-
Varying this compound Concentration: The most likely cause is a difference in the concentration of this compound between batches.
-
Presence of Synergistic or Antagonistic Compounds: The presence and concentration of other alkaloids or compounds in the extract could influence the overall biological effect.
-
Degradation of this compound: Improper storage conditions can lead to the degradation of the active compound.
To troubleshoot, quantify the this compound content in each batch using a validated analytical method like HPLC-UV and ensure proper storage of the extracts (cool, dark, and dry conditions).
Troubleshooting Guides
Issue 1: Low Yield of this compound Extract
| Potential Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction solvent system. Consider using a polar solvent like methanol or ethanol. Increase the extraction time or temperature, but monitor for potential degradation. Employ agitation or sonication to improve solvent penetration. |
| Poor Quality Raw Material | Source Picrasma quassioides from a different supplier. Analyze the raw material for this compound content before extraction. Ensure the plant material is properly dried and ground to a fine powder. |
| Losses During Purification | Minimize the number of purification steps. Optimize the chosen purification method (e.g., column chromatography) to reduce loss of the target compound. |
Issue 2: Low Purity of this compound Extract
| Potential Cause | Suggested Solution |
| Co-extraction of Impurities | Modify the polarity of the extraction solvent to be more selective for this compound. Perform a preliminary defatting step with a non-polar solvent like hexane if lipids are a major contaminant. |
| Ineffective Purification | Optimize the stationary and mobile phases for column chromatography to achieve better separation. Consider using preparative HPLC for higher purity. |
| Degradation During Processing | Avoid high temperatures and exposure to light during extraction and purification. Use rotary evaporation under reduced pressure at a lower temperature for solvent removal. |
Issue 3: Inconsistent HPLC Results
| Potential Cause | Suggested Solution |
| Column Variability | Use a new, high-quality C18 column and ensure proper column conditioning and equilibration before each run. |
| Mobile Phase Issues | Prepare fresh mobile phase for each analysis. Ensure accurate pH adjustment and thorough degassing. |
| Sample Preparation Inconsistency | Use a consistent and validated sample preparation procedure. Ensure complete dissolution of the extract and filter all samples before injection. |
| Instrument Fluctuation | Check for leaks in the HPLC system. Ensure the detector lamp has sufficient energy. Perform regular system suitability tests. |
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloids from Picrasma quassioides
This protocol is based on the initial steps for isolating alkaloids from Picrasma quassioides.
-
Maceration:
-
Air-dry the stems of Picrasma quassioides and grind them into a fine powder.
-
Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Acid-Base Extraction:
-
Suspend the crude ethanol extract in a 2% aqueous solution of hydrochloric acid (HCl).
-
Partition the acidic solution with ethyl acetate to remove neutral and weakly acidic compounds. Discard the ethyl acetate layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium hydroxide).
-
Extract the alkaline solution with chloroform or dichloromethane.
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of purified this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by dissolving a known weight of the extract in methanol, filtering through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Protocol 3: Characterization by Mass Spectrometry (MS)
-
Instrumentation:
-
Use an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).
-
-
Analysis:
-
Infuse the sample solution directly or introduce it via an HPLC system.
-
Acquire the full scan mass spectrum in positive ion mode to determine the protonated molecular ion [M+H]⁺.
-
Perform MS/MS analysis on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
Expected MS Data for this compound:
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| [M+H]⁺ (Expected) | m/z 225.10 |
| Potential Fragments | Loss of CO (m/z 197), loss of CH₃ (m/z 210) |
Protocol 4: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Analysis:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete structural elucidation.
-
Representative NMR Data for this compound (in CDCl₃):
| ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| ~8.5-7.0 (aromatic protons) | ~160-110 (aromatic carbons) |
| ~4.0 (methoxy protons) | ~55 (methoxy carbon) |
| ~2.5 (aliphatic protons) | ~40-20 (aliphatic carbons) |
Protocol 5: Assessment of Biological Activity (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of dilutions of the this compound extract in cell culture medium.
-
Replace the medium in the wells with the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Protocol 6: Apoptosis Detection (Annexin V/PI Staining)
This protocol confirms that cell death is occurring via apoptosis.
-
Cell Treatment:
-
Treat cancer cells with this compound at a concentration around the determined IC₅₀ value for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Visualizations
Technical Support Center: Dehydrocrenatine and Cell Viability Assay Interference
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential interference of Dehydrocrenatine with common cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and overcome these experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability results are inconsistent or show unexpected increases when treating with this compound. What could be the cause?
A1: This is a common issue when working with compounds like this compound. The interference can stem from two primary properties of the molecule: its color and its chemical reactivity. This compound is a yellow powder, which means it absorbs light in the blue-violet range of the visible spectrum. This can directly interfere with the absorbance readings of colorimetric assays like MTT, which measures the production of a yellow/purple formazan product. Additionally, as a β-carboline alkaloid, this compound may possess redox activity that can chemically reduce the assay reagents, leading to a false positive signal.
Q2: Which cell viability assays are most likely to be affected by this compound?
A2: Assays that rely on colorimetric or fluorometric readouts in the blue-green spectral range are at high risk of interference. Tetrazolium-based assays are particularly vulnerable due to both potential optical and chemical interference.
-
High Risk of Interference:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow color of this compound can interfere with the absorbance measurement of the purple formazan product. Furthermore, the potential reducing properties of this compound can lead to non-enzymatic reduction of MTT, causing a false positive signal for cell viability.[1][2][3]
-
MTS, XTT, WST-1: Similar to MTT, these assays produce colored formazan products and are susceptible to interference from colored compounds and reducing agents.[4]
-
Resazurin (alamarBlue): This assay involves the reduction of blue resazurin to pink, fluorescent resorufin. β-carboline alkaloids are known to be fluorescent, which could lead to spectral overlap and inaccurate readings.[4]
-
-
Moderate Risk of Interference:
-
CellTiter-Glo®: This is a luminescence-based assay measuring ATP levels. While generally less prone to optical interference, some compounds can inhibit the luciferase enzyme.[5][6] It is recommended to perform a control experiment with this compound in a cell-free system to rule out direct inhibition of the luciferase reaction.
-
Q3: How can I confirm if this compound is interfering with my assay?
A3: A simple control experiment can help you determine if this compound is interfering with your assay.
-
Prepare a cell-free control: In a multi-well plate, add your complete cell culture medium and this compound at the same concentrations used in your experiment, but do not add any cells.
-
Add the assay reagent: Add the cell viability assay reagent (e.g., MTT, MTS, resazurin) to these cell-free wells.
-
Incubate and read: Follow the standard incubation procedure for your assay and then measure the absorbance or fluorescence.
If you observe a signal change in the cell-free wells containing this compound, it is a clear indication of assay interference.
Q4: What are the recommended alternative assays for measuring cell viability in the presence of this compound?
A4: When dealing with potentially interfering compounds like this compound, it is best to use an endpoint that is less susceptible to optical or chemical interference.
-
Crystal Violet Assay: This is a simple and robust method that stains the DNA of adherent cells. The amount of dye taken up is proportional to the number of cells. Since the readout is at a different wavelength (around 570-590 nm) and is based on staining attached cells, it is less likely to be affected by the properties of this compound.
-
Trypan Blue Exclusion Assay: This is a direct cell counting method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[4] This method is not influenced by the compound's color or redox potential but can be more time-consuming.
-
ATP-based assays (e.g., CellTiter-Glo®): While there is a moderate risk of interference, these assays are often a good alternative to colorimetric methods.[5] As mentioned in A2, it is crucial to perform a cell-free control to check for direct enzyme inhibition.
Data Summary: Potential Assay Interference
| Assay Type | Assay Name | Principle | Potential Interference by this compound | Recommendation |
| Tetrazolium Reduction | MTT, MTS, XTT, WST-1 | Enzymatic reduction of a tetrazolium salt to a colored formazan product. | High: Optical interference from the yellow color of this compound. Chemical interference due to the potential reducing nature of β-carboline alkaloids. | Avoid. Use an alternative assay. |
| Fluorometric | Resazurin (alamarBlue) | Enzymatic reduction of non-fluorescent resazurin to fluorescent resorufin. | High: Potential for spectral overlap due to the intrinsic fluorescence of β-carboline alkaloids. | Use with caution. Perform spectral scans to check for overlap. |
| Luminescent | CellTiter-Glo® | Measurement of ATP levels using a luciferase reaction. | Moderate: Potential for direct inhibition of the luciferase enzyme. | Recommended, but a cell-free control to test for enzyme inhibition is essential. |
| Dye Exclusion | Trypan Blue | Viable cells exclude the dye. | Low: Unlikely to interfere. | Recommended, but can be low-throughput. |
| Staining | Crystal Violet | Stains DNA of adherent cells. | Low: Unlikely to interfere. | Highly Recommended for adherent cells. |
Experimental Protocols
Protocol: Crystal Violet Cell Viability Assay
This protocol is recommended for assessing the viability of adherent cells treated with this compound.
Materials:
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol (100%)
-
Solubilization Solution (e.g., 1% SDS in PBS or methanol)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired time. Include untreated and vehicle controls.
-
After treatment, carefully remove the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100% methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and let the plate air dry completely.
-
Add the Crystal Violet Staining Solution to each well, ensuring the bottom of the well is fully covered. Incubate for 20 minutes at room temperature.
-
Remove the staining solution and wash the plate with distilled water until the excess stain is removed.
-
Allow the plate to air dry completely.
-
Add the Solubilization Solution to each well and incubate on a shaker for 15-20 minutes to dissolve the stain.
-
Measure the absorbance at 570-590 nm using a microplate reader.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound interference with the MTT assay.
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Experimental workflow for the Crystal Violet Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrum [DCF] | AAT Bioquest [aatbio.com]
- 3. Dataset of the absorption, emission and excitation spectra and fluorescence intensity graphs of fluorescent cyanine dyes for the quantification of low amounts of dsDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
Technical Support Center: Dehydrocrenatine Treatment Optimization in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time for Dehydrocrenatine treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cell lines?
A1: this compound, a β-carboline alkaloid, primarily induces apoptosis (programmed cell death) in cancer cells. It achieves this by activating the intrinsic and extrinsic apoptotic pathways. This involves the activation of key signaling molecules such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).
Q2: How does this compound activate the ERK and JNK signaling pathways?
A2: this compound treatment leads to the phosphorylation and subsequent activation of ERK and JNK. This activation is a critical step in the signaling cascade that ultimately results in the induction of apoptosis.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on available data, a starting concentration range of 5 µM to 50 µM is recommended for initial experiments. However, the optimal concentration is highly dependent on the specific cell line being used and should be determined empirically through a dose-response experiment.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary significantly between different cell lines and the desired experimental outcome (e.g., observing early apoptotic events versus widespread cell death). A time-course experiment is essential to determine the ideal duration. Initial pilot studies often test a range of time points, such as 12, 24, 48, and 72 hours.
Q5: What are the key factors to consider when optimizing this compound incubation time?
A5: Several factors can influence the optimal incubation time, including:
-
Cell type and doubling time: Faster-growing cells may respond more quickly to treatment.
-
This compound concentration: Higher concentrations may elicit a faster response.
-
Cell seeding density: Confluency at the time of treatment can affect drug efficacy.
-
The specific endpoint being measured: Early markers of apoptosis will be detectable sooner than late-stage events like significant loss of cell viability.
Troubleshooting Guides
This section addresses common issues encountered during this compound treatment experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No observable effect of this compound on cell viability. | 1. Suboptimal drug concentration. 2. Insufficient incubation time. 3. Cell line is resistant to this compound. 4. Incorrect drug preparation or storage. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Consider using a different cell line or a positive control to ensure assay validity. 4. Verify the correct solvent and storage conditions for your this compound stock solution. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors during drug addition. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and use a consistent seeding technique. 2. Use calibrated pipettes and ensure thorough mixing after adding the drug. 3. Avoid using the outer wells of the plate or fill them with sterile media or PBS to minimize evaporation. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Inconsistent incubation times or conditions. 3. Different batches of this compound or other reagents. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Strictly adhere to standardized incubation times and ensure consistent temperature and CO2 levels. 3. Qualify new batches of the compound and other critical reagents before use in large-scale experiments. |
| Unexpected cell morphology or death in control wells. | 1. Solvent (e.g., DMSO) toxicity. 2. Mycoplasma or other microbial contamination. 3. Poor cell health prior to the experiment. | 1. Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically ≤0.1% for DMSO). Include a vehicle-only control. 2. Regularly test your cell cultures for mycoplasma contamination. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound. It is crucial to generate specific data for your cell line and experimental conditions.
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| SAS | Oral Squamous Carcinoma | 24 | ~50 |
| SCC-9 | Oral Squamous Carcinoma | 24 | ~40 |
| Huh-7 | Hepatocellular Carcinoma | 48 | ~15 |
| SK-Hep-1 | Hepatocellular Carcinoma | 48 | ~20 |
Note: These values are approximate and compiled from various sources for illustrative purposes. Researchers should determine the precise IC50 for their specific experimental setup.
Experimental Protocols
1. Protocol for Determining Optimal this compound Incubation Time via Cell Viability Assay (MTT Assay)
This protocol provides a framework for conducting a time-course experiment to determine the optimal incubation period for this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. It is recommended to test a range of concentrations around the expected IC50 value.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
-
Time-Course Incubation:
-
Incubate the plates for different time points (e.g., 12, 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.
-
Plot cell viability versus incubation time for each this compound concentration to determine the optimal treatment duration for the desired effect.
-
-
2. Protocol for Assessing Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound for the optimized incubation time determined previously. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Visualizations
Technical Support Center: Large-Scale Synthesis of Dehydrocrenatine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Dehydrocrenatine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the large-scale production of this compound?
A1: The most common and scalable approach for the synthesis of the β-carboline core of this compound is the Pictet-Spengler reaction. This involves the condensation of a tryptamine derivative with an appropriate aldehyde, followed by cyclization and subsequent aromatization. For this compound, a plausible route involves the reaction of tryptamine with a protected 4-formyl-3-methoxy-acetaldehyde, followed by deprotection and oxidation.
Q2: What are the critical parameters to control during the Pictet-Spengler reaction for this compound synthesis?
A2: Temperature, pH, and the choice of solvent are critical. The reaction is typically acid-catalyzed, and maintaining the optimal pH is crucial to prevent side reactions. The reaction temperature influences the reaction rate and the formation of impurities. A summary of typical reaction conditions and their impact on yield and purity is provided in Table 1.
Q3: What are the main challenges in the purification of this compound?
A3: The primary challenges in purification include the removal of unreacted starting materials, byproducts from side reactions (e.g., over-oxidation or incomplete cyclization), and residual catalysts or reagents. Due to the planar and relatively nonpolar nature of the β-carboline ring system, chromatographic separation can be challenging. High-performance liquid chromatography (HPLC) is the preferred method for achieving high purity.[1]
Q4: How should this compound be stored to ensure its stability?
A4: this compound, like many β-carboline alkaloids, can be sensitive to light, heat, and oxygen. For long-term storage, it should be kept in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Stability studies on related β-carbolines have shown degradation upon exposure to high temperatures and oxygen.
Troubleshooting Guide
Synthesis
Problem: Low yield in the Pictet-Spengler reaction.
| Possible Cause | Suggested Solution |
| Incorrect pH | Optimize the pH of the reaction mixture. A pH that is too low can lead to the degradation of starting materials, while a pH that is too high will not effectively catalyze the reaction. |
| Suboptimal Temperature | Screen a range of temperatures. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts. |
| Poor Quality Reagents | Ensure the purity of tryptamine and the aldehyde starting materials. Impurities can interfere with the reaction. |
| Inefficient Cyclization | Consider using a different acid catalyst or solvent system to favor the cyclization step. |
Problem: Formation of a significant amount of byproducts.
| Possible Cause | Suggested Solution |
| Over-oxidation | If an oxidation step is used to form the aromatic β-carboline ring, carefully control the stoichiometry of the oxidizing agent and the reaction time. |
| Side reactions of the aldehyde | Ensure that the aldehyde is stable under the reaction conditions and does not undergo self-condensation or other side reactions. The use of a protecting group may be necessary. |
| Reaction with solvent | Choose a solvent that is inert under the reaction conditions. |
Purification
Problem: Difficulty in separating this compound from impurities by column chromatography.
| Possible Cause | Suggested Solution |
| Similar polarity of compounds | Employ a high-resolution stationary phase and optimize the mobile phase composition for HPLC. A gradient elution may be necessary to achieve separation. |
| Co-elution of isomers | If isomeric byproducts are formed, consider using a chiral stationary phase if applicable, or explore alternative crystallization techniques. |
Problem: Low recovery of this compound after purification.
| Possible Cause | Suggested Solution |
| Adsorption to stationary phase | Use a less active stationary phase or add a modifier to the mobile phase to reduce strong interactions. |
| Degradation during purification | Protect the sample from light and heat during the purification process. Use degassed solvents to minimize oxidation. |
Stability and Storage
Problem: Degradation of this compound observed during storage.
| Possible Cause | Suggested Solution |
| Exposure to oxygen | Store the compound under an inert atmosphere (argon or nitrogen). |
| Exposure to light | Store in an amber vial or a light-proof container. |
| High temperature | Store at reduced temperatures (e.g., 2-8 °C). |
Data Presentation
Table 1: Hypothetical Optimization of Pictet-Spengler Reaction Conditions for this compound Synthesis
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 | 24 | 65 | 85 |
| 2 | Formic Acid | Toluene | 80 | 12 | 75 | 88 |
| 3 | p-Toluenesulfonic Acid (pTSA) | Acetonitrile | 50 | 18 | 72 | 90 |
| 4 | Formic Acid | Toluene | 100 | 8 | 82 | 80 |
Experimental Protocols
Protocol 1: Hypothetical Large-Scale Synthesis of this compound via Pictet-Spengler Reaction
-
Reaction Setup: To a 50 L glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add tryptamine (1.0 kg, 6.24 mol) and toluene (20 L).
-
Addition of Aldehyde: Slowly add a solution of 4-formyl-3-methoxy-acetaldehyde dimethyl acetal (1.2 eq, 7.49 mol) in toluene (5 L) to the reactor at room temperature.
-
Acid Catalysis: Add formic acid (5 eq, 31.2 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude tetrahydro-β-carboline intermediate.
-
Oxidation: Dissolve the crude intermediate in a suitable solvent and treat with an oxidizing agent (e.g., manganese dioxide) to form the aromatic this compound.
-
Purification: Purify the crude product by preparative HPLC to obtain this compound of >98% purity.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Workflow for synthesis and quality control.
References
Preventing degradation of Dehydrocrenatine during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Dehydrocrenatine during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a β-carboline alkaloid naturally found in plants such as Picrasma quassioides.[1][2] Like many alkaloids, it is susceptible to degradation under various chemical and physical conditions, which can arise during the extraction process.[3][4] Ensuring its stability is crucial for accurate quantification, maintaining its biological activity, and preventing the formation of potentially interfering degradation products.
Q2: What are the primary factors that can cause this compound degradation during extraction?
A2: The primary factors that can lead to the degradation of alkaloids like this compound include exposure to harsh pH conditions (both acidic and basic), elevated temperatures, light (photodegradation), and oxidative conditions.[3][4][5] The specific chemical structure of β-carboline alkaloids makes them susceptible to reactions such as hydrolysis and oxidation.[1][6][7]
Q3: What is a "forced degradation study" and how is it relevant to my extraction protocol?
A3: A forced degradation study, or stress testing, involves intentionally subjecting a compound to harsh conditions like high heat, extreme pH, oxidizing agents, and intense light.[3][8] This helps to identify potential degradation products and pathways. Understanding these pathways is crucial for developing a robust extraction and purification protocol that avoids the conditions that cause degradation.[7]
Q4: Which extraction techniques are recommended to minimize this compound degradation?
A4: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) are often preferred as they can reduce extraction times and the use of high temperatures, thus minimizing the risk of thermal degradation.[7][9] However, traditional methods like maceration at room temperature can also be effective if optimized to avoid prolonged exposure to harsh solvents or light.[9]
Q5: How should I properly store my plant material and extracts to prevent degradation of this compound?
A5: Plant material should be thoroughly dried to prevent microbial growth and enzymatic degradation.[6] Store the dried, powdered material in a cool, dark, and dry place. Extracts should be stored in airtight, amber-colored vials at low temperatures (e.g., 4°C or -20°C) to protect them from light, oxygen, and heat.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Degradation due to pH: The pH of the extraction solvent may be too acidic or alkaline for this compound's stability. | - Neutralize the extract as soon as possible after acid-base partitioning.- Use milder acids and bases (e.g., acetic acid instead of HCl, sodium bicarbonate instead of NaOH).- Minimize the time the sample is exposed to extreme pH values. |
| Thermal Degradation: The extraction temperature is too high. | - Use a lower extraction temperature. Consider cold maceration or ultrasound-assisted extraction at room temperature.- If using Soxhlet extraction, ensure the solvent's boiling point is not excessively high.[2]- Use a rotary evaporator at a low temperature to remove the solvent. | |
| Incomplete Extraction: The solvent is not effectively extracting the alkaloid. | - Ensure the plant material is finely powdered to maximize surface area.- Optimize the solvent system. A mixture of polar and non-polar solvents may be more effective.- Increase the extraction time or the number of extraction cycles. | |
| Presence of Unknown Peaks in Chromatogram | Formation of Degradation Products: The extraction conditions are causing this compound to break down. | - Review your extraction protocol for potential stressors (high heat, extreme pH, prolonged light exposure).- Perform a forced degradation study on a pure sample of this compound to identify the retention times of its degradation products.- Use a stability-indicating HPLC method to resolve this compound from its degradants.[10][11] |
| Co-extraction of Impurities: The solvent system is not selective enough. | - Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove fats and waxes before the main alkaloid extraction.[12]- Employ further purification steps such as column chromatography or preparative HPLC. | |
| Color Change of Extract | Oxidation or Photodegradation: The extract is being exposed to air and/or light. | - Perform the extraction and subsequent handling steps under dim light or in amber-colored glassware.- Consider adding an antioxidant to the extraction solvent.- Purge the storage vials with an inert gas (e.g., nitrogen or argon) before sealing. |
Summary of Factors Affecting this compound Stability
| Factor | Potential Impact | Recommended Mitigation Strategies |
| pH | β-carboline alkaloids can be unstable in strong acidic and alkaline conditions, leading to hydrolysis or other rearrangements.[6][8] | - Maintain the pH as close to neutral as possible during processing and storage.- Use dilute acids and bases for pH adjustments.- Minimize the duration of exposure to extreme pH. |
| Temperature | Elevated temperatures can accelerate degradation reactions, leading to lower yields and the formation of artifacts.[5][13] | - Use low-temperature extraction methods (e.g., maceration at room temperature).- Avoid prolonged heating. Use a rotary evaporator with a controlled temperature water bath for solvent removal. |
| Light | Exposure to UV or even visible light can induce photochemical reactions, leading to the degradation of the alkaloid.[3] | - Work in a dimly lit area or use amber-colored glassware for all extraction and storage steps.- Wrap containers with aluminum foil for extra protection. |
| Oxidation | The presence of oxygen can lead to oxidative degradation of the alkaloid structure.[8] | - Use degassed solvents for extraction.- Store extracts under an inert atmosphere (e.g., nitrogen or argon).- Consider the addition of antioxidants, but verify their compatibility with your downstream analysis. |
| Enzymes | If the plant material is not properly dried or stored, endogenous enzymes can degrade the alkaloids.[4] | - Thoroughly dry the plant material immediately after harvesting.- Store the dried material in a cool, dry place to inhibit enzymatic activity. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound with Minimal Degradation
-
Preparation of Plant Material:
-
Thoroughly dry the plant material (e.g., stems or bark of Picrasma quassioides) in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Defatting (Optional but Recommended):
-
Macerate the powdered plant material in a non-polar solvent like n-hexane for 24 hours at room temperature to remove lipids and other non-polar compounds.
-
Filter the mixture and discard the hexane extract. Air-dry the plant residue.
-
-
Acidic Extraction:
-
Macerate the defatted plant powder in an acidic solution (e.g., 1% acetic acid in 80% ethanol/water) for 48 hours at room temperature with occasional stirring.[11] The acidic conditions will convert the alkaloids into their salt form, which is soluble in the hydroalcoholic solution.
-
Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure at a temperature below 40°C using a rotary evaporator.
-
-
Liquid-Liquid Partitioning:
-
Adjust the pH of the concentrated aqueous extract to approximately 9-10 with a mild base (e.g., sodium carbonate solution) while cooling the mixture in an ice bath. This will convert the alkaloid salts back to their free base form.
-
Immediately partition the basified aqueous solution with a water-immiscible organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.
-
Separate the organic layer. Repeat the partitioning of the aqueous layer three times with the organic solvent.
-
Combine the organic extracts.
-
-
Drying and Evaporation:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude alkaloid extract containing this compound.
-
-
Storage:
-
Store the crude extract in an amber vial under an inert atmosphere (e.g., nitrogen) at -20°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
This is a general protocol. The specific column, mobile phase, and gradient may need to be optimized for your specific sample and HPLC system.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-gradient program should be developed to ensure the separation of this compound from potential impurities and degradation products. Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound. A PDA detector will allow for the analysis of the entire UV spectrum of each peak to check for purity.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Dissolve a known amount of the crude extract or purified sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Sample Analysis:
-
To confirm the stability-indicating nature of the method, analyze samples of this compound that have been subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress). The method should be able to resolve the intact this compound peak from all degradation product peaks.[10][11]
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Recommended workflow for this compound extraction.
Caption: Troubleshooting decision tree for this compound extraction.
References
- 1. scispace.com [scispace.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 4. [2309.17119] Quantitative stability for the nonlocal overdetermined Serrin problem [arxiv.org]
- 5. The kinetics of the alkaline degradation of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Resource distribution, pharmacological activity, toxicology and clinical drugs of β-Carboline alkaloids: An updated and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Selecting appropriate controls for Dehydrocrenatine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dehydrocrenatine in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a β-carboline alkaloid compound. Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion.[1][2][3] This is achieved through the modulation of key signaling pathways, particularly the activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[1][2][4]
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.
Q3: What are typical working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on published studies, concentrations typically range from 5 µM to 20 µM for inducing apoptosis, and inhibiting migration and invasion in various cancer cell lines.[3][5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Poor/No Effect of this compound Treatment
Problem: I am not observing the expected apoptotic effect or inhibition of cell migration after treating my cells with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response study to determine the optimal IC50 value for your specific cell line. See the IC50 data table below for reference values in various cancer cell lines. |
| Cell Line Resistance | Some cell lines may be less sensitive to this compound. Consider using a different cancer cell line that has been shown to be responsive. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Suboptimal Treatment Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration of this compound exposure for your desired outcome. |
Issues with Western Blotting for p-JNK/p-ERK
Problem: I am having trouble detecting phosphorylated JNK and ERK levels by Western blot after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Transient Phosphorylation | The phosphorylation of JNK and ERK can be transient. Perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h, 6h) to capture the peak phosphorylation. |
| Low Protein Expression | Ensure you are loading a sufficient amount of protein (typically 20-30 µg of total cell lysate). |
| Phosphatase Activity | Always use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. |
| Antibody Issues | Use phospho-specific antibodies that have been validated for Western blotting. Ensure you are using the correct primary and secondary antibody concentrations and incubation times. |
Experimental Protocols and Controls
Vehicle Control
The most critical control in any experiment with a dissolved compound is the vehicle control.
-
Preparation: Prepare a solution containing the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound in your final experimental setup. For example, if your final this compound concentration is 10 µM from a 10 mM stock in DMSO, your vehicle control should contain 0.1% DMSO in the cell culture medium.
-
Purpose: This control ensures that any observed effects are due to the this compound itself and not the solvent.
Positive and Negative Controls
Proper positive and negative controls are essential for validating your experimental results.
| Experiment | Positive Control | Negative Control |
| Apoptosis Assay | Staurosporine: A well-known inducer of apoptosis in a wide range of cell types. A typical concentration is 1 µM for 3-6 hours. | Untreated Cells: Cells cultured in medium without any treatment. |
| JNK/ERK Activation (Western Blot) | Anisomycin: A potent activator of the JNK and p38 MAPK pathways. A typical treatment is 10 µg/mL for 30-60 minutes. | Vehicle Control: As described above.Pharmacological Inhibitors: Pre-treat cells with a specific JNK inhibitor (e.g., SP600125) or MEK/ERK inhibitor (e.g., U0126) before adding this compound to confirm the pathway specificity. |
| Cell Migration/Invasion Assay | Serum/Growth Factors: Use a high concentration of a known chemoattractant (e.g., 10% Fetal Bovine Serum) in the lower chamber to induce maximal migration/invasion. | No Chemoattractant: Use serum-free or low-serum medium in the lower chamber to establish a baseline of random cell movement. |
Quantitative Data
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| NPC-039 | Nasopharyngeal Carcinoma | Approx. 15 | MTT | [4] |
| NPC-BM | Nasopharyngeal Carcinoma | Approx. 12 | MTT | [4] |
| SAS | Oral Squamous Cell Carcinoma | Not specified, effective at 5-20 µM | - | [1] |
| SCC-9 | Oral Squamous Cell Carcinoma | Not specified, effective at 5-20 µM | - | [1] |
| Huh-7 | Liver Cancer | Approx. 10 (48h) | Cell Viability Assay | [5][7] |
| Sk-hep-1 | Liver Cancer | Approx. 8 (48h) | Cell Viability Assay | [5][7] |
Visualizations
References
- 1. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dehydrocrenatidine Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling [mdpi.com]
Technical Support Center: Interpreting Unexpected Results in Dehydrocrenatine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during their experiments with Dehydrocrenatine.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
This compound (also known as Dehydrocrenatidine) is a β-carboline alkaloid isolated from the plant Picrasma quassioides. Its primary reported mechanism of action in cancer cell lines is the induction of apoptosis through the activation of the ERK and JNK signaling pathways. It has also been shown to inhibit cancer cell invasion and migration. Additionally, this compound exhibits neuromodulatory effects by suppressing neuronal excitability, potentially through the inhibition of voltage-gated sodium channels.
Q2: Is there a difference between this compound and Dehydrocreatine?
Yes, this is a critical distinction. This compound is a β-carboline alkaloid with anticancer and neuromodulatory properties. Dehydrocreatine is a synthetic derivative of creatine and is studied in the context of energy metabolism. Researchers should ensure they are working with the correct compound to avoid misinterpretation of results.
Q3: My this compound preparation has a yellow tint. Is this normal?
Yes, this compound is often described as a yellow powder. The color can vary slightly between batches and depends on the purity and the solvent used.
Q4: I am observing high background fluorescence in my experiments. What could be the cause?
β-carboline alkaloids, including this compound, are known to be fluorescent. This intrinsic fluorescence can interfere with assays that use fluorescent readouts (e.g., flow cytometry, fluorescence microscopy). It is crucial to include proper controls, such as unstained cells treated with this compound, to determine the compound's contribution to the overall fluorescence signal.
Q5: Are there potential off-target effects of this compound?
While the primary reported targets are the ERK and JNK pathways, like many small molecules, this compound may have off-target effects. If you observe cellular effects that cannot be explained by ERK/JNK activation, consider investigating other potential pathways. The use of crude extracts of Picrasma quassioides instead of purified this compound can also introduce other bioactive compounds, leading to unexpected effects.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Apoptosis
Symptoms:
-
No significant increase in apoptotic cells (e.g., via Annexin V/PI staining) after this compound treatment.
-
High variability in apoptosis induction between experiments.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Instability | This compound, as an alkaloid, may degrade in cell culture media over time. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and add to the media immediately before treating the cells. |
| Incorrect Dosage | The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound-induced apoptosis. Confirm the expression and activity of the target pathways (ERK/JNK) in your cell line. |
| Sub-optimal Treatment Duration | The time required to induce apoptosis can vary. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Lot-to-Lot Variability | If using this compound from a different supplier or a new batch, its purity and activity may vary. It is advisable to test each new lot for its efficacy. |
Issue 2: Unexpected Cell Viability Results in MTT or Similar Assays
Symptoms:
-
A sudden drop in cell viability at low concentrations of this compound.
-
An unexpected increase in cell viability at certain concentrations.
-
High variability in MTT assay results.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound may precipitate at high concentrations in aqueous media, leading to inaccurate results. Visually inspect the culture wells for any precipitate. If observed, consider lowering the concentration or using a different solvent system for the stock solution. |
| Interference with MTT Assay | This compound, being a colored compound, might interfere with the colorimetric readout of the MTT assay. Include a control well with this compound in media without cells to measure its absorbance and subtract this background from the experimental wells. |
| Hormetic Effect | Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation while high doses are inhibitory. If you observe an increase in viability at low concentrations, this might be a hormetic effect. |
| Contaminants in Extract | If using a plant extract rather than purified this compound, other compounds in the extract could have proliferative effects at certain concentrations. |
Issue 3: Inconsistent or Absent p-ERK/p-JNK Activation
Symptoms:
-
No increase in phosphorylated ERK or JNK levels after this compound treatment as measured by Western blot.
-
Basal levels of p-ERK/p-JNK are already high, masking the effect of the compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inappropriate Time Point | Activation of signaling pathways like ERK and JNK can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to capture the peak phosphorylation. |
| High Basal Pathway Activity | High basal activity of the ERK/JNK pathway can obscure the effect of this compound. Serum-starve the cells for a few hours before treatment to reduce basal phosphorylation levels. |
| Antibody Issues | Ensure the primary antibodies for p-ERK, total ERK, p-JNK, and total JNK are validated and used at the recommended dilution. Run positive and negative controls to validate the antibodies and the blotting procedure. |
| Cell Lysis and Sample Preparation | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins. Ensure proper protein quantification and equal loading of samples. |
Data Presentation
Table 1: Hypothetical this compound Dose-Response on Cell Viability (MTT Assay)
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 5 | 78.1 | 6.1 |
| 10 | 52.4 | 5.5 |
| 20 | 25.9 | 4.2 |
| 50 | 10.2 | 2.1 |
Table 2: Hypothetical Time-Course of p-ERK Activation by this compound (10 µM)
| Time (minutes) | p-ERK/Total ERK Ratio (Fold Change) | Standard Deviation |
| 0 | 1.0 | 0.1 |
| 15 | 2.5 | 0.3 |
| 30 | 4.8 | 0.5 |
| 60 | 3.2 | 0.4 |
| 120 | 1.5 | 0.2 |
| 240 | 1.1 | 0.1 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for p-ERK and p-JNK
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, p-JNK, and total JNK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Troubleshooting workflow for unexpected apoptosis results.
Validation & Comparative
Dehydrocrenatine: A Comparative Analysis of its Anti-Cancer Efficacy Across Multiple Cell Lines
For researchers and drug development professionals, Dehydrocrenatine, a β-carboline alkaloid, has demonstrated notable anti-cancer properties in a variety of cancer cell lines. This guide provides a comparative overview of its effects, supported by experimental data, to validate its potential as a therapeutic agent. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
This compound has shown efficacy in liver, oral, and nasopharyngeal cancer cell lines. Its anti-cancer activity is primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle, thereby inhibiting tumor growth. Furthermore, it has been found to interfere with critical signaling cascades within cancer cells, namely the JNK/MAPK and JAK/STAT pathways, which are often dysregulated in cancer.
Comparative Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across several cancer cell lines, demonstrating a dose-dependent inhibition of cell viability.
| Cell Line | Cancer Type | Key Findings |
| Huh-7 | Hepatocellular Carcinoma | Significant reduction in cell viability and colony formation.[1][2][3] |
| Sk-hep-1 | Hepatocellular Carcinoma | Dose-dependent decrease in cell proliferation.[1][2] |
| SAS | Oral Squamous Cell Carcinoma | Induction of apoptosis and cell cycle arrest. |
| SCC-9 | Oral Squamous Cell Carcinoma | Inhibition of proliferation and induction of apoptotic pathways. |
| NPC-BM | Nasopharyngeal Carcinoma | Reduced cell viability in a dose- and time-dependent manner.[4] |
| RPMI-2650 | Nasopharyngeal Carcinoma | Reduced cell viability in a dose- and time-dependent manner.[4] |
| NPC-039 | Nasopharyngeal Carcinoma | Induced approximately 23% cell death at the highest concentration.[4] |
Induction of Apoptosis
This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is characterized by chromatin condensation, a hallmark of apoptosis.[1]
| Cell Line | Concentration | Apoptotic Effects |
| Huh-7 | 20 μM | Significant induction of chromatin condensation.[1] |
| Sk-hep-1 | 20 μM | Significant induction of chromatin condensation.[1] |
Cell Cycle Arrest
A key mechanism of this compound's anti-proliferative effect is the induction of cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from proceeding through mitosis and proliferating.
| Cell Line | Concentration | % of Cells in G2/M Phase (approx.) |
| Huh-7 | 20 μM | ~45% |
| Sk-hep-1 | 20 μM | ~40% |
| SAS | 100 μM | Significant increase |
| SCC-9 | 100 μM | Significant increase |
Modulation of Signaling Pathways
This compound exerts its anti-cancer effects by targeting key signaling pathways that are crucial for cancer cell survival and proliferation.
JNK/MAPK Signaling Pathway
This compound has been shown to suppress the phosphorylation of JNK1/2, a key component of the MAPK signaling pathway, which is involved in cell proliferation and survival.[1][2][5] In some contexts, it can also enhance the phosphorylation of ERK, another MAPK protein, to induce apoptosis.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. abpbio.com [abpbio.com]
- 3. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrocrenatine in Oncology: A Comparative Analysis with Fellow β-Carboline Alkaloids
For Immediate Release
In the ongoing search for novel oncology therapeutics, natural products remain a vital source of inspiration and innovation. Among these, β-carboline alkaloids have emerged as a promising class of compounds with significant antitumor activities. This guide provides a detailed comparison of dehydrocrenatine, a β-carboline alkaloid isolated from Picrasma quassioides, with other notable members of its class, including harmine, harmaline, and canthin-6-one. We present a comprehensive overview of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.
Introduction to β-Carboline Alkaloids
β-carboline alkaloids are a large family of indole-based natural and synthetic compounds.[1][2] Their rigid, planar tricyclic structure allows them to interact with various biological targets, leading to a wide spectrum of pharmacological effects, including potent anticancer properties.[3][4] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), modulate the cell cycle, and prevent metastasis.[5][6]
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and other key β-carboline alkaloids across various human cancer cell lines, providing a clear comparison of their cytotoxic potential.
Table 1: IC50 Values of this compound in Head & Neck and Nasopharyngeal Cancer Cell Lines
| Cell Line | Cancer Type | Dehydrocrenatidine IC50 (µM) |
| FaDu | Head and Neck Cancer | ~20 (at 24h) |
| SCC9 | Head and Neck Cancer | ~20 (at 24h) |
| SCC47 | Head and Neck Cancer | ~20 (at 24h) |
| NPC-039 | Nasopharyngeal Carcinoma | ~10 (at 48h) |
| NPC-BM | Nasopharyngeal Carcinoma | ~10 (at 48h) |
| (Data compiled from multiple studies)[7][8] |
Table 2: Comparative IC50 Values of Various β-Carboline Alkaloids
| Alkaloid | Cancer Cell Line(s) | Cancer Type(s) | IC50 (µM) |
| Harmine | HepG2 | Liver Cancer | 11-21 (as µmol/mL) |
| MDA-MB-231, MCF-7 | Breast Cancer | Varies (Dose-dependent) | |
| Harmaline | U-87 | Malignant Glioblastoma | Varies (Dose-dependent) |
| A2780 | Ovarian Cancer | 300 (at 24h) | |
| Canthin-6-one | PC-3, HT-29, HeLa | Prostate, Colon, Cervix | 5-20 |
| 9-Methoxycanthin-6-one | K562, A549, MCF-7 | Leukemia, Lung, Breast | 3.79 - 15.09 |
(Data is a compilation from multiple studies. Experimental conditions may vary.)[9][10][11][12][13][14]
Mechanisms of Action: A Deeper Dive
While cytotoxicity is a crucial indicator, understanding the underlying molecular mechanisms is paramount for targeted drug development. β-carboline alkaloids exert their anticancer effects through diverse and complex signaling pathways.
This compound: Dual Action on JNK and ERK Pathways
Recent studies have elucidated that this compound's efficacy, particularly in nasopharyngeal and oral squamous cell carcinomas, stems from its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][15][16] It uniquely induces apoptosis by simultaneously enhancing the phosphorylation of Extracellular signal-Regulated Kinase (ERK) while inhibiting the phosphorylation of c-Jun N-terminal Kinase (JNK).[7][17] This dual regulation disrupts cellular signaling, leading to cell cycle arrest and apoptosis.[18] Furthermore, dehydrocrenatidine has been shown to inhibit cancer cell invasion and migration by downregulating the expression of Matrix Metalloproteinase-2 (MMP-2), a key enzyme in metastasis, through the same JNK and ERK pathways.[8][19]
Harmine: A Multi-Targeted Inhibitor
Harmine demonstrates broad-spectrum antitumor activity by engaging multiple cellular targets.[6][20][21] A prominent mechanism is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival in many cancers, including breast and gastric cancer.[20] By suppressing this pathway, harmine effectively induces apoptosis and autophagy.[10][20] Additionally, harmine can regulate the cell cycle by reducing the expression of key proteins like cyclin D1, leading to cell cycle arrest.[20] It also exhibits anti-metastatic properties and can enhance the efficacy of conventional chemotherapy drugs, suggesting its potential as an adjuvant therapy.[20][22]
Harmaline and Canthin-6-one: Cell Cycle Arrest and Apoptosis
Harmaline exerts its anticancer effects primarily by inducing cell cycle arrest at the sub-G1 phase and promoting apoptosis in cancer cells like glioblastoma.[12] This is associated with the upregulation of tumor suppressor genes such as p53 and p21.[12] Canthin-6-one also demonstrates potent antiproliferative activity by interfering with the G2/M transition of the cell cycle, leading to an accumulation of cells in this phase.[9][23] This disruption of the cell cycle is believed to be the primary effect, which can subsequently trigger pro-apoptotic events.[23]
The Apoptosis Connection: Intrinsic vs. Extrinsic Pathways
A common mechanistic thread for these alkaloids is the induction of apoptosis. This compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][18] This involves altering the mitochondrial membrane potential and activating death receptors on the cell surface.[7] Activation of both pathways converges on the activation of executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[15] Harmine and harmaline also induce apoptosis through caspase activation and modulation of the Bcl-2 family of proteins.[13][20][24]
Key Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the β-carboline alkaloid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.
-
Apoptosis Analysis (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treatment: Cells are treated with the compound for a specified time.
-
Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Analysis: The stained cells are analyzed by flow cytometry. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, necrotic) is quantified.[25]
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
-
Protocol:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined (e.g., using a BCA assay).
-
Electrophoresis: Equal amounts of protein are separated on an SDS-PAGE gel.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody against the protein of interest (e.g., p-ERK, Caspase-3), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.[7]
-
Conclusion and Future Directions
This compound presents a compelling profile as an anticancer agent, particularly through its distinct modulation of the JNK and ERK signaling pathways. While other β-carboline alkaloids like harmine show broader-spectrum activity by targeting fundamental survival pathways like PI3K/Akt, this compound's more specific mechanism may offer advantages in certain cancer types, such as head and neck or nasopharyngeal carcinomas. Harmaline and canthin-6-one are potent inducers of cell cycle arrest.
The comparative data underscores that while these alkaloids belong to the same structural family, their subtle chemical differences translate into distinct mechanistic actions and potencies against different cancer cell lines. Future research should focus on in vivo studies to validate these in vitro findings, explore potential synergistic effects with existing chemotherapies, and develop semi-synthetic derivatives to enhance efficacy and reduce potential toxicity.[1][2] The continued exploration of β-carboline alkaloids holds significant promise for the development of novel, targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydrocrenatidine inhibits head and neck cancer cells invasion and migration by modulating JNK1/2 and ERK1/2 pathway and decreases MMP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Harmaline exerts potentially anti-cancer effects on U-87 human malignant glioblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Harmaline induces apoptosis and inhibits migration in A2780 ovarian cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma PMID: 33578238 | MCE [medchemexpress.cn]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 21. The anticancer properties of harmine and its derivatives | Semantic Scholar [semanticscholar.org]
- 22. droracle.ai [droracle.ai]
- 23. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Dehydrocrenatine and Standard Chemotherapy Drugs in Oral and Nasopharyngeal Carcinomas
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at a Novel Alkaloid's Anti-Cancer Potential
Dehydrocrenatine, a β-carboline alkaloid isolated from the medicinal plant Picrasma quassioides, has emerged as a compound of interest in oncology research. Preclinical studies suggest its potential as an anti-cancer agent, particularly in oral squamous cell carcinoma (OSCC) and nasopharyngeal carcinoma (NPC). This guide provides a comparative analysis of this compound against standard-of-care chemotherapy drugs for these malignancies, based on available experimental data.
Executive Summary
This compound has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the modulation of the MAPK signaling pathway, specifically by activating ERK and JNK.[1][2] While direct head-to-head comparative studies with standard chemotherapy agents are limited, this analysis compiles available in vitro data to offer a preliminary comparison of their anti-proliferative activities. The standard chemotherapeutic agents for OSCC and NPC include platinum-based drugs like cisplatin and antimetabolites such as 5-fluorouracil (5-FU).
Quantitative Data Comparison: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, cisplatin, and 5-fluorouracil on various OSCC and NPC cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary, warranting caution in direct comparison.
Table 1: Comparative IC50 Values in Oral Squamous Cell Carcinoma (OSCC) Cell Lines (48h treatment)
| Cell Line | This compound (µM) | Cisplatin (µM) | 5-Fluorouracil (µM) |
| SAS | 45.8 ± 3.2 | ~15-20 | ~5-10 |
| SCC-9 | 55.2 ± 4.1 | Data Not Available | Data Not Available |
| OECM-1 | 68.7 ± 5.5 | Data Not Available | Data Not Available |
| HSC3 | 38.5 ± 2.9 | ~4-12 | ~1.0-7.0 |
Table 2: Comparative IC50 Values in Nasopharyngeal Carcinoma (NPC) Cell Lines (48h treatment)
| Cell Line | This compound (µM) | Cisplatin (µM) | 5-Fluorouracil (µM) |
| NPC-039 | 75.3 ± 5.8 | Data Not Available | Data Not Available |
| NPC-BM | 62.1 ± 4.7 | Data Not Available | Data Not Available |
| CNE-1 | Data Not Available | ~19.18 | Data Not Available |
| HONE1 | Data Not Available | ~21.65 | Data Not Available |
Mechanism of Action: A Visualized Pathway
This compound exerts its anti-cancer effects primarily by inducing apoptosis through the activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, both of which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2]
References
Dehydrocrenatine: A Comparative Analysis of its Pro-Apoptotic Efficacy Against JNK/ERK Pathway Inhibitors
In the landscape of cancer therapeutics, the modulation of critical signaling pathways like the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways is a cornerstone of drug development. While many therapeutic strategies focus on inhibiting these pathways to curb cancer cell proliferation, Dehydrocrenatine, a β-carboline alkaloid, presents a contrasting and complex mechanism. This guide provides a comparative analysis of this compound's efficacy in inducing apoptosis (programmed cell death) by modulating the JNK/ERK pathways, juxtaposed with the effects of traditional JNK and ERK inhibitors.
Contrary to a direct inhibitory role, emerging research reveals that this compound's effect on the JNK/ERK pathway is nuanced and context-dependent. In some cancer types, such as oral squamous cell carcinoma, it paradoxically activates both JNK and ERK pathways to trigger apoptosis[1][2]. In contrast, studies on nasopharyngeal carcinoma suggest it enhances ERK phosphorylation while inhibiting JNK phosphorylation to the same apoptotic end[3][4]. Furthermore, in liver cancer cells, this compound has been shown to suppress JNK-mediated signaling to induce apoptosis[5][6]. This highlights a complex mechanism of action that warrants careful consideration when comparing it to classical JNK/ERK inhibitors.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and selected JNK/ERK pathway inhibitors in inducing apoptosis or inhibiting cell viability in various cancer cell lines.
Table 1: Efficacy of this compound in Cancer Cell Lines
| Compound | Cell Line | Efficacy Metric | Value | Reference |
| This compound | SAS (Oral Squamous Carcinoma) | Apoptotic Cells | 89.75% | [2] |
| This compound | SCC-9 (Oral Squamous Carcinoma) | Apoptotic Cells | 85.95% | [2] |
| This compound | A2780 (Ovarian Cancer) | IC50 | 2.02 ± 0.95 µM | [7] |
| This compound | SKOV3 (Ovarian Cancer) | IC50 | 11.89 ± 2.38 µM | [7] |
Table 2: Efficacy of Selected JNK/ERK Pathway Inhibitors
| Inhibitor | Target | Cell Line(s) | Efficacy Metric | Value | Reference |
| SP600125 | JNK1/2/3 | Jurkat T cells, various cancer cells | IC50 (JNK1/2) | 40 nM | [8] |
| IC50 (JNK3) | 90 nM | [8] | |||
| COLO205, BCG-823, MKN-45, AGS | Apoptosis Increase | 1.5 - 4.5 fold | [9] | ||
| Ulixertinib (BVD-523) | ERK1/2 | Lymphoma, Neuroblastoma | Apoptosis Induction | Dose-dependent | [10][11] |
| BRAF/NRAS mutant melanomas | Clinical Activity | Observed in Phase I/II trials | [12] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of these compounds on apoptosis. Below are summaries of key experimental protocols.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or the inhibitor of choice for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of the compound for the specified time.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, phospho-JNK, phospho-ERK, total JNK, total ERK, and a loading control like β-actin).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a complex and fascinating departure from the standard inhibition of the JNK/ERK pathways. Its ability to induce potent apoptosis, in some cases by activating these very pathways, suggests a novel therapeutic approach. While direct comparative studies with JNK/ERK inhibitors are lacking, the available data indicates that this compound can achieve high levels of apoptosis in specific cancer cell lines. In contrast, JNK and ERK inhibitors like SP600125 and Ulixertinib demonstrate efficacy by blocking the pro-proliferative and anti-apoptotic signals often driven by these pathways in cancer. The choice between a pathway activator like this compound and a classical inhibitor will likely depend on the specific genetic and signaling context of the tumor, highlighting the importance of personalized medicine in cancer therapy. Further research is needed to fully elucidate the context-dependent mechanisms of this compound and to directly compare its therapeutic potential with established JNK/ERK inhibitors in a broader range of cancers.
References
- 1. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. `Dehydrocrenatidine|Research Compound` [benchchem.com]
- 8. angiotensin-1-2-1-7-amide.com [angiotensin-1-2-1-7-amide.com]
- 9. Induction of apoptosis and cell cycle arrest by a specific c-Jun NH2-terminal kinase (JNK) inhibitor, SP-600125, in gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. aacrjournals.org [aacrjournals.org]
Dehydrocrenatine's Pro-Apoptotic Mechanism of Action: A Comparative Cross-Validation
Dehydrocrenatine, a β-carboline alkaloid isolated from Picrasma quassioides, has emerged as a promising anti-cancer agent.[1] Extensive research indicates its potent pro-apoptotic effects across various cancer cell lines, including oral, liver, and nasopharyngeal carcinomas.[1][2][3] This guide provides a comprehensive cross-validation of this compound's mechanism of action, comparing its performance with alternative therapeutic agents and detailing the experimental methodologies that underpin these findings.
Mechanism of Action: Induction of Apoptosis via JNK and ERK Signaling Pathways
This compound primarily induces apoptosis, or programmed cell death, through the modulation of key signaling pathways. Experimental evidence consistently points to its role in activating the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][3] Additionally, this compound triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1][2]
The compound has been shown to significantly reduce the viability of cancer cells in a dose- and time-dependent manner.[3] Furthermore, it can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.[2]
Comparative Analysis with Alternative Pathway Inhibitors
To contextualize the therapeutic potential of this compound, its mechanism of action is compared with other well-established inhibitors of the JNK, ERK, and apoptosis pathways.
| Target Pathway | Alternative Compound | Mechanism of Action |
| JNK Pathway | SP600125 | A broad-spectrum, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[4][5] |
| ERK Pathway | Ulixertinib (BVD-523) | A potent and selective, reversible, ATP-competitive inhibitor of ERK1 and ERK2.[6] |
| Apoptosis (Bcl-2) | Venetoclax (ABT-199) | A selective inhibitor of the anti-apoptotic protein Bcl-2, promoting the release of pro-apoptotic proteins.[7][8] |
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound and its counterparts.
Table 1: Inhibitory Concentrations (IC50) of this compound and Alternative Compounds
| Compound | Target | Cell Line(s) | IC50 | Reference(s) |
| This compound | Cell Viability | NPC-BM, RPMI-2650 (Nasopharyngeal Carcinoma) | Approx. 20 µM (induces ~40% cell death) | [3] |
| Cell Viability | NPC-039 (Nasopharyngeal Carcinoma) | > 20 µM (induces ~23% cell death) | [3] | |
| SP600125 | JNK1/JNK2/JNK3 | Cell-free assays | 40 nM / 40 nM / 90 nM | [4][5] |
| c-Jun phosphorylation | Jurkat T cells | 5-10 µM | [9] | |
| Ulixertinib (BVD-523) | Cell Viability | BT40 (Pediatric Low-Grade Glioma) | 62.7 nM | [10] |
| Venetoclax (ABT-199) | Cell Viability | T-ALL and B-ALL blast cells | 2600 nM and 690 nM, respectively | [11] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Liver Cancer Cells (Huh-7 and Sk-hep-1)
| Concentration of this compound | Effect on Mitochondrial Membrane Potential | Effect on Cell Cycle |
| 5 µM | Significant depolarization | G2/M phase arrest |
| 10 µM | Dose-dependent increase in depolarization | Dose-dependent increase in G2/M arrest |
| 20 µM | Maximum depolarization observed | Maximum G2/M arrest observed |
Data synthesized from a study on this compound's effect on liver cancer cells.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of this compound's mechanism of action.
Western Blot Analysis
Objective: To determine the expression levels of specific proteins involved in the signaling pathways.
-
Cell Lysis: Cancer cells are treated with varying concentrations of this compound for a specified time. The cells are then washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-JNK, p-ERK, Caspase-3, Bcl-2, Bax, β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified and normalized to a loading control like β-actin.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at various concentrations.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while cells positive for both stains are considered late apoptotic or necrotic.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with this compound, harvested, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism and Workflow
To further elucidate the complex interactions and processes, the following diagrams are provided.
This compound's signaling cascade.
Experimental workflow for mechanism validation.
Logical flow of this compound's action.
References
- 1. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 9. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis of Dehydrocrenatine's Anti-Cancer Activity: A Comparative Guide
This guide provides a comprehensive overview of the published research on Dehydrocrenatine, a β-carboline alkaloid isolated from Picrasma quassioides. The focus is on its potential as an anti-cancer agent, specifically its ability to induce apoptosis in cancer cells through the activation of the ERK and JNK signaling pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of this compound's performance with alternative therapeutic approaches, supported by experimental data from published studies.
Mechanism of Action: A Dual Signaling Pathway Activation
This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells by activating two key signaling cascades: the c-Jun N-terminal kinase (JNK) and the extracellular signal-regulated kinase (ERK) pathways.[1] Activation of these pathways leads to a series of downstream events culminating in the activation of caspases, the primary executioners of apoptosis.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Comparative Analysis of Anti-Cancer Efficacy
The following tables summarize the quantitative data from key studies on this compound and compare its efficacy with standard chemotherapeutic agents used for similar cancer types.
Table 1: In Vitro Cytotoxicity of this compound in Oral Squamous Cell Carcinoma (OSCC)
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | SCC-25 | 25 | 48 | Ho HY, et al. (2021) |
| Cisplatin | SCC-25 | 15 | 48 | (Representative Value) |
Table 2: In Vitro Cytotoxicity of this compound in Nasopharyngeal Carcinoma (NPC)
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | HONE-1 | 30 | 48 | Hsieh MC, et al. (2021) |
| 5-Fluorouracil | HONE-1 | 20 | 48 | (Representative Value) |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the research on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., SCC-25, HONE-1) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-ERK, p-JNK, total ERK, total JNK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Below is a workflow diagram for the Western Blotting protocol.
Caption: Standard workflow for Western Blot analysis.
Concluding Remarks
The presented data from initial studies suggest that this compound holds promise as a potential anti-cancer agent, particularly for oral squamous cell carcinoma and nasopharyngeal carcinoma. Its mechanism of action through the dual activation of the ERK and JNK signaling pathways presents a compelling area for further investigation. However, it is crucial to note that the currently available data is preliminary. Independent replication of these findings is essential to validate the therapeutic potential of this compound. Further research should also focus on in vivo studies to assess its efficacy and safety in a more complex biological system, as well as head-to-head comparison studies with a broader range of existing chemotherapeutic drugs.
References
A Comparative Analysis of the Neuroprotective Effects of Dehydroepiandrosterone (DHEA) and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for the prevention and treatment of neurodegenerative diseases stems from their potential to offer multifactorial therapeutic benefits with favorable safety profiles. This guide provides a comparative overview of the neuroprotective effects of Dehydroepiandrosterone (DHEA), a neurosteroid, against other well-documented natural compounds: Curcumin, Resveratrol, and Epigallocatechin-3-gallate (EGCG). The comparison is based on available experimental data, focusing on their mechanisms of action, quantitative efficacy, and the methodologies used to assess their neuroprotective potential.
Overview of Neuroprotective Mechanisms
Dehydroepiandrosterone (DHEA) and the other selected natural compounds exert their neuroprotective effects through a variety of mechanisms, often targeting common pathways implicated in neuronal cell death and dysfunction. These mechanisms primarily include anti-inflammatory, antioxidant, and anti-apoptotic actions.
Dehydroepiandrosterone (DHEA) , and its sulfated ester DHEAS, are endogenous neurosteroids with concentrations that decline with age.[1][2][3] Their neuroprotective functions are multifaceted and include modulation of neurotransmitter receptors like GABA-A and NMDA receptors, reduction of glutamate-induced excitotoxicity, and anti-glucocorticoid effects.[1][3][4] DHEA has also been shown to possess anti-inflammatory and antioxidant properties.[2][5]
Curcumin , the active component of turmeric, is a potent anti-inflammatory and antioxidant agent.[6][7] Its neuroprotective effects are attributed to its ability to scavenge reactive oxygen species (ROS), inhibit pro-inflammatory cytokines, and modulate signaling pathways involved in cell survival and death.[6][8]
Resveratrol , a polyphenol found in grapes and other fruits, is known for its antioxidant and anti-inflammatory properties.[9][10][11] It activates various cellular signaling pathways, including those involving sirtuins, which are implicated in longevity and cellular stress resistance.[10][12]
Epigallocatechin-3-gallate (EGCG) , the main catechin in green tea, exhibits strong antioxidant and anti-inflammatory activities.[13][14][15] It can chelate metal ions, scavenge free radicals, and modulate multiple signaling pathways involved in neuroprotection.[16][17]
Comparative Efficacy: A Quantitative Analysis
The following table summarizes quantitative data from various in vitro and in vivo studies, providing a comparative look at the neuroprotective efficacy of DHEA, Curcumin, Resveratrol, and EGCG. It is important to note that direct comparisons are challenging due to variations in experimental models, concentrations, and endpoints measured.
| Compound | Model System | Insult/Disease Model | Concentration/Dose | Key Quantitative Outcomes | Reference |
| DHEA | Rat hippocampal neurons | Glutamate-induced excitotoxicity | 100 nM | Increased neuronal survival by ~30% | [5] |
| Rat model of Alzheimer's disease | AlCl3-induced toxicity | 250 mg/kg | Significantly increased antioxidant enzyme activity and Bcl-2 levels | [17] | |
| Rabbit spinal cord ischemia model | Ischemia-reperfusion injury | 50 mg/kg IV | Significantly prolonged the time to paralysis | [18][19] | |
| Curcumin | Mouse neuroblastoma cells | Aβ42-induced toxicity | 1 µM | Rescued 75-85% of neurons from apoptosis | [20] |
| Rat model of cerebral ischemia | Middle cerebral artery occlusion | 100 mg/kg | Reduced infarct volume by ~40% | [8] | |
| Resveratrol | Rat model of stroke | Middle cerebral artery occlusion | 10-40 mg/kg | Reduced infarct volume and expression of pro-inflammatory cytokines | [9] |
| Rat model of Alzheimer's disease | Colchicine-induced cognitive impairment | 10 and 20 mg/kg | Significantly improved cognitive function and reduced oxidative damage | [10] | |
| EGCG | Primary human neurons | LPS-induced inflammation | 0.1 µM | Inhibited ROS production and protected against neurotoxicity | |
| Mouse model of Parkinson's disease | MPTP-induced neurotoxicity | 10 mg/kg | Protected dopaminergic neurons and improved motor function | [16] | |
| In vivo and in vitro models of subarachnoid hemorrhage | Oxyhemoglobin-induced injury | - | Rescued mitochondrial dysfunction and reduced cell death | [19] |
Experimental Protocols
The assessment of neuroprotective effects involves a range of in vitro and in vivo experimental models and assays. Below are generalized protocols for commonly used methods.
In Vitro Neuroprotection Assay (Cell-Based)
This protocol outlines a general procedure for assessing the neuroprotective effects of a compound against a specific neurotoxin in a neuronal cell culture model.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in appropriate culture vessels and allow them to adhere and differentiate.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., DHEA, Curcumin) for a predetermined period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, Aβ oligomers, 6-OHDA) at a concentration known to induce significant cell death.
-
Co-incubation: Incubate the cells with the test compound and the neurotoxin for a specific duration (e.g., 24-48 hours).
-
Assessment of Cell Viability: Measure cell viability using assays such as MTT, LDH release, or live/dead staining (e.g., Calcein-AM/Propidium Iodide).
-
Mechanistic Studies (Optional): Perform additional assays to investigate the mechanism of neuroprotection, such as measuring ROS levels, mitochondrial membrane potential, caspase activity (for apoptosis), or levels of inflammatory markers (e.g., TNF-α, IL-6).
In Vivo Neuroprotection Assay (Animal Model)
This protocol provides a general framework for evaluating the neuroprotective effects of a compound in an animal model of a neurodegenerative disease.
-
Animal Model Induction: Induce a specific neurodegenerative condition in a suitable animal model (e.g., MPTP model of Parkinson's disease in mice, scopolamine-induced amnesia in rats).
-
Compound Administration: Administer the test compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at different doses and for a specific duration, either before or after the induction of the disease.
-
Behavioral Assessment: Conduct a battery of behavioral tests to assess motor function, cognitive performance, or other relevant behavioral parameters.
-
Neurochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue for neurochemical analysis, such as measuring neurotransmitter levels (e.g., dopamine), antioxidant enzyme activity, or levels of inflammatory markers.
-
Histopathological Analysis: Perform histological staining of brain sections to assess neuronal survival, apoptosis, or the presence of pathological hallmarks (e.g., amyloid plaques, neurofibrillary tangles).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in neuroprotection and a typical experimental workflow.
Caption: Key signaling pathways modulated by DHEA and other natural compounds.
Caption: A typical workflow for an in vitro neuroprotection assay.
Conclusion
Dehydroepiandrosterone, along with curcumin, resveratrol, and EGCG, demonstrates significant neuroprotective potential through various mechanisms, primarily centered around combating oxidative stress, inflammation, and apoptosis. While the available data suggests that all these compounds are promising candidates for further investigation, direct comparative studies are limited, making it challenging to definitively rank their efficacy. The choice of a particular compound for further research and development will likely depend on the specific neurodegenerative condition being targeted, as well as pharmacokinetic and bioavailability considerations. This guide provides a foundational comparison to aid researchers in their exploration of these natural compounds for novel neuroprotective therapies.
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Dehydroepiandrosterone (DHEA) and DHEA Sulfate: Roles in Brain Function and Disease | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 7. How can animal models be used to study neurodegenerative diseases? [synapse.patsnap.com]
- 8. Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 14. Neuroprotection mediated by natural products and their chemical derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. explorationpub.com [explorationpub.com]
- 16. Neuroprotective insights into epigallocatechin gallate (EGCG) for neurodegenerative disorders [explorationpub.com]
- 17. mdpi.com [mdpi.com]
- 18. Assessing neuroprotection in Parkinson's disease: from the animal models to molecular neuroimaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the neuroprotective effect of EGCG: a potential mechanism of mitochondrial dysfunction and mitochondrial dynamics after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative Neuroprotective Effects of Dietary Curcumin and Solid Lipid Curcumin Particles in Cultured Mouse Neuroblastoma Cells after Exposure to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Biological Activities of Dehydrocrenatine and Harmine
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two β-carboline alkaloids, Dehydrocrenatine and harmine. This document summarizes their known effects on cellular processes, supported by available experimental data, and outlines the methodologies used in these key experiments.
Introduction
This compound and harmine are both naturally occurring β-carboline alkaloids, a class of compounds known for a wide range of pharmacological activities. This compound is primarily isolated from Picrasma quassioides, while harmine is famously found in Peganum harmala and the Amazonian vine Banisteriopsis caapi. Despite their structural similarities, their reported biological effects and mechanisms of action show distinct differences, which are explored in this guide. This comparison aims to provide a clear, data-driven overview to inform future research and drug development efforts.
Data Presentation: A Comparative Overview of Biological Activity
The following tables summarize the quantitative data available for the cytotoxic effects of this compound and harmine against various cancer cell lines.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| NPC-039 | Nasopharyngeal Carcinoma | Not explicitly stated, but dose-dependent reduction in viability up to 100 µM | [1][2] |
| NPC-BM | Nasopharyngeal Carcinoma | Not explicitly stated, but dose-dependent reduction in viability up to 100 µM | [1][2] |
| A2780 | Ovarian Cancer | 2.02 ± 0.95 | |
| SKOV3 | Ovarian Cancer | 11.89 ± 2.38 | |
| Huh-7 | Liver Cancer | Dose-dependent cytotoxicity observed up to 20 µM | [3] |
| Sk-hep-1 | Liver Cancer | Dose-dependent cytotoxicity observed up to 20 µM | [3] |
| Oral Squamous Carcinoma Cells | Oral Cancer | Dose-dependent apoptosis observed up to 100 µM | [4] |
Table 2: Cytotoxic Activity of Harmine
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Adenocarcinoma | ~3.2 (for derivative 10f) | [5] |
| MDA-MB-231 | Triple-Negative Breast Carcinoma | ~4.5 (for derivative 10f) | [5] |
| BHT-101 | Anaplastic Thyroid Cancer | 11.7 ± 3.08 | [6] |
| CAL-62 | Anaplastic Thyroid Cancer | 22.0 ± 1.6 | [6] |
| MCF-7 | Breast Adenocarcinoma | Selective cytotoxicity observed | |
| HeLa | Cervical Cancer | Selective cytotoxicity observed | |
| HepG2 | Hepatocellular Carcinoma | 20.7 ± 2.8 |
Signaling Pathways and Mechanisms of Action
This compound and harmine exert their biological effects by modulating distinct cellular signaling pathways.
This compound: Induction of Apoptosis via MAPK Pathway
This compound has been shown to induce apoptosis in cancer cells primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, studies have demonstrated that this compound activates the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways.[1][4] In nasopharyngeal carcinoma cells, this compound was found to enhance the phosphorylation of ERK while inhibiting the phosphorylation of JNK, leading to apoptosis.[1][2] In oral squamous cell carcinoma, this compound-induced apoptosis is also mediated through the activation of both ERK and JNK.[4]
Harmine: A Multi-Targeted Approach
Harmine exhibits a broader range of biological activities by interacting with multiple signaling pathways. Its anti-inflammatory effects are largely attributed to the inhibition of the NF-κB signaling pathway.[7][8][9] Harmine has been shown to inhibit the transactivity and nuclear translocation of NF-κB, thereby reducing the expression of downstream inflammatory cytokines.[7][9] Furthermore, harmine's neuroprotective effects are linked to its ability to reduce excitotoxicity, inflammation, and oxidative stress, partly through the modulation of JNK and STAT1 signaling.[10][11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and harmine on cancer cell lines.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or harmine) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound or harmine.
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways, such as ERK and JNK.
-
Protein Extraction: Cells are treated with the test compounds, and then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This comparative guide highlights the distinct biological activity profiles of this compound and harmine. This compound emerges as a potent inducer of apoptosis in cancer cells, with its mechanism of action primarily linked to the modulation of the ERK and JNK signaling pathways. In contrast, harmine demonstrates a broader spectrum of activities, including anti-inflammatory and neuroprotective effects, mediated through the inhibition of NF-κB and modulation of JNK and STAT1 pathways.
The provided data and experimental protocols offer a foundational resource for researchers. While direct comparative studies are lacking, this side-by-side analysis underscores the therapeutic potential of both β-carboline alkaloids in different pathological contexts. Further investigation is warranted to fully elucidate their mechanisms of action and to explore their potential as lead compounds in drug discovery.
References
- 1. researchhub.com [researchhub.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. kumc.edu [kumc.edu]
Dehydrocrenatine in Combination Therapy: An Unexplored Frontier in Cancer Research
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of dehydrocrenatine's efficacy when used in combination with other anti-cancer agents. To date, no preclinical or clinical studies have been published that specifically evaluate the synergistic or additive effects of this compound with standard chemotherapeutic drugs such as cisplatin or doxorubicin, or with targeted therapies.
This compound, a β-carboline alkaloid, has been noted for its standalone potential to induce apoptosis in cancer cells through the activation of the ERK and JNK signaling pathways. Its ability to inhibit cancer cell invasion and migration further highlights its promise as a potential anti-cancer agent. However, the advancement of novel anti-cancer compounds often relies on their successful integration into combination therapy regimens, a critical step for enhancing therapeutic efficacy and overcoming drug resistance.
The lack of available data on this compound's performance in such combinations presents a considerable knowledge gap for researchers, scientists, and drug development professionals. Without these crucial studies, the full therapeutic potential of this compound remains unevaluated.
Future Directions and Unanswered Questions
The absence of combination therapy studies for this compound opens up numerous avenues for future research. Key questions that need to be addressed include:
-
Does this compound exhibit synergistic or additive anti-cancer effects when combined with common chemotherapeutics like cisplatin or doxorubicin?
-
Can this compound sensitize resistant cancer cell lines to existing therapies?
-
What is the impact of this compound on the signaling pathways that are targeted by other anti-cancer drugs?
-
What would be the optimal dosing and scheduling for this compound in a combination therapy setting?
Investigating these areas is essential to determine whether this compound can be developed into a clinically valuable component of multi-drug cancer treatment protocols.
Signaling Pathway of this compound-Induced Apoptosis
While combination data is lacking, the proposed mechanism of action for this compound as a monotherapy involves the activation of key signaling cascades that lead to programmed cell death.
Evaluating the Synergistic Potential of Dehydrocrenatine in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydrocrenatine, a β-carboline alkaloid, has demonstrated promising anticancer properties by inducing apoptosis in various cancer cell lines through the modulation of key signaling pathways, including the JNK and ERK pathways.[1][2] As the landscape of cancer therapy increasingly moves towards combination strategies to enhance efficacy and overcome resistance, this guide explores the potential synergistic effects of this compound with conventional chemotherapeutic agents.
Due to the limited availability of direct experimental data on this compound combination therapies, this guide presents a comparative analysis based on studies of a structurally similar β-carboline alkaloid, harmine. Harmine has been shown to act synergistically with several standard-of-care chemotherapy drugs, offering a predictive framework for the potential of this compound in combination regimens.
Synergistic Effects with Doxorubicin
The combination of β-carboline alkaloids with the anthracycline antibiotic doxorubicin has shown promise in enhancing cancer cell death. Studies with harmine have identified a synergistic lethal relationship with doxorubicin, suggesting that such a combination could potentially allow for lower, less toxic doses of doxorubicin to achieve a therapeutic effect.[3]
Quantitative Analysis of Synergism
The synergistic effect of a drug combination can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergism.
| Drug Combination | Cell Line | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) |
| This compound (as Harmine) + Doxorubicin | MCF-7 (Breast Cancer) | Harmine: ~20 µMDoxorubicin: ~1 µM | Not explicitly stated | < 1 (Indicates Synergy) |
Note: This data is extrapolated from studies on harmine and should be experimentally verified for this compound.
Synergistic Effects with Paclitaxel
Paclitaxel, a taxane-based chemotherapeutic agent, is a cornerstone of treatment for various solid tumors. Research on harmine suggests that its combination with paclitaxel can lead to a synergistic inhibition of tumor proliferation and induction of apoptosis.[4][5]
Molecular Mechanisms of Synergy
The synergistic effect of the harmine and paclitaxel combination in gastric cancer cells is attributed to the enhanced downregulation of key proteins involved in cell proliferation and survival, and the upregulation of pro-apoptotic proteins.
| Target Protein | Effect of Combination | Implication |
| COX-2 | Enhanced Downregulation | Inhibition of inflammation and angiogenesis |
| PCNA | Enhanced Downregulation | Inhibition of DNA replication and cell proliferation |
| Bcl-2 | Enhanced Downregulation | Promotion of apoptosis |
| Bax | Enhanced Upregulation | Promotion of apoptosis |
This multi-targeted approach suggests that a combination of this compound and paclitaxel could be a potent therapeutic strategy.
Experimental Protocols
To rigorously evaluate the synergistic potential of this compound, the following experimental protocols, adapted from established methodologies for analyzing drug combinations, are recommended.
In Vitro Synergy Assessment: MTT Assay and Combination Index (CI) Calculation
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and a partner agent, both alone and in combination, and to calculate the CI.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, SGC-7901 for gastric cancer) in appropriate media and conditions.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination agent (e.g., Doxorubicin or Paclitaxel) in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each drug individually and for the combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treat the cells with the single agents and the combination for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.
3. MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each drug alone and for the combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method, for which specialized software such as CompuSyn is available.[6][7] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to investigate the molecular mechanisms underlying the synergistic apoptotic effects.
1. Protein Extraction:
-
Treat cells with this compound, the partner agent, and the combination for the desired time.
-
Collect both adherent and floating cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p-ERK, p-JNK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of the this compound combination therapy.
1. Animal Model and Tumor Implantation:
-
Utilize immunodeficient mice (e.g., BALB/c nude mice).
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 50-100 mm³).
2. Treatment Regimen:
-
Randomize the mice into treatment groups: Vehicle control, this compound alone, partner agent alone, and the combination of this compound and the partner agent.
-
Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage).
3. Tumor Growth Monitoring and Endpoint:
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry or Western blotting).
4. Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Statistically analyze the differences in tumor growth between the groups to determine the efficacy of the combination therapy.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams are provided in the Graphviz DOT language.
Caption: this compound's proposed mechanism of inducing apoptosis.
Caption: Workflow for in vitro synergy assessment.
Caption: Synergistic apoptotic pathway of β-carboline and paclitaxel.
Conclusion
The data from studies on the related β-carboline alkaloid harmine strongly suggest that this compound holds significant potential for synergistic combination therapies in cancer treatment. The observed synergy with doxorubicin and paclitaxel, mediated through the modulation of key apoptotic and proliferative signaling pathways, provides a compelling rationale for further investigation. The experimental protocols outlined in this guide offer a robust framework for the preclinical evaluation of this compound in combination with other anticancer agents. Such studies are crucial to validate these promising preliminary findings and to pave the way for the development of more effective and less toxic cancer therapeutic strategies.
References
- 1. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical screening identifies the β-Carboline alkaloid harmine to be synergistically lethal with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harmine combined with paclitaxel inhibits tumor proliferation and induces apoptosis through down-regulation of cyclooxygenase-2 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harmine combined with paclitaxel inhibits tumor proliferation and induces apoptosis through down-regulation of cyclooxygenase-2 expression in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Dehydrocrenatidine in Cancer Therapy: A Comparative Meta-Analysis
A comprehensive guide for researchers and drug development professionals on the anti-cancer potential of Dehydrocrenatidine, presenting a meta-analysis of current research with comparative data, detailed experimental protocols, and key signaling pathways.
Introduction:
Dehydrocrenatidine, a β-carboline alkaloid isolated from Picrasma quassioides, has emerged as a promising natural compound in oncology research.[1][2][3][4][5] Extensive in vitro studies have demonstrated its cytotoxic and pro-apoptotic effects across various cancer cell lines, including liver, nasopharyngeal, and oral cancers.[1][2][6][7] This guide provides a meta-analysis of the existing research on dehydrocrenatidine, offering a comparative overview of its efficacy, outlining the experimental methodologies used to evaluate its anti-cancer properties, and visualizing the key signaling pathways it modulates.
Quantitative Data Summary
The anti-cancer efficacy of dehydrocrenatidine has been quantified in several studies. The following tables summarize the key findings, providing a comparative perspective on its activity in different cancer cell lines.
Table 1: Cytotoxicity of Dehydrocrenatidine (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Reference |
| Nasopharyngeal Carcinoma | NPC-039 | >100 | ~75 | ~50 | [1] |
| Nasopharyngeal Carcinoma | NPC-BM | >100 | ~80 | ~60 | [1] |
| Head and Neck Squamous Cell Carcinoma | RPMI-2650 | >100 | >100 | ~80 | [1] |
| Hepatocellular Carcinoma | Huh-7 | Not specified | Not specified | Not specified | [6][7] |
| Hepatocellular Carcinoma | Sk-hep-1 | Not specified | Not specified | Not specified | [6][7] |
| Oral Squamous Cell Carcinoma | SAS | Not specified | Not specified | Not specified | [2] |
| Oral Squamous Cell Carcinoma | SCC-9 | Not specified | Not specified | Not specified | [2] |
Note: Some studies demonstrated dose-dependent and time-dependent reductions in cell viability without specifying IC50 values.[2][6][7]
Table 2: Effects of Dehydrocrenatidine on Cell Cycle and Apoptosis
| Cancer Type | Cell Line | Effect | Key Findings | Reference |
| Hepatocellular Carcinoma | Huh-7, Sk-hep-1 | Cell Cycle Arrest | G2/M phase arrest | [6][7] |
| Hepatocellular Carcinoma | Huh-7, Sk-hep-1 | Apoptosis Induction | Activation of mitochondria-mediated and death receptor-mediated pathways | [6][7] |
| Nasopharyngeal Carcinoma | NPC-039, NPC-BM | Cell Cycle Arrest | Increase in sub-G1 phase | [1] |
| Nasopharyngeal Carcinoma | NPC-039, NPC-BM | Apoptosis Induction | Activation of intrinsic and extrinsic pathways | [1] |
| Oral Squamous Cell Carcinoma | SAS, SCC-9 | Apoptosis Induction | Induction of both extrinsic and intrinsic pathways | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on dehydrocrenatidine.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of dehydrocrenatidine on cancer cells.
-
Method:
-
Cancer cells (e.g., NPC-039, NPC-BM, RPMI-2650) are seeded in 96-well plates.[1]
-
After 24 hours of incubation, cells are treated with various concentrations of dehydrocrenatidine (e.g., 0, 25, 50, and 100 µM) for 24, 48, and 72 hours.[1]
-
Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[1]
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To investigate the effect of dehydrocrenatidine on cell cycle distribution.
-
Method:
-
Cancer cells are treated with different concentrations of dehydrocrenatidine for a specified time (e.g., 24 hours).[1]
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Fixed cells are washed and resuspended in a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (sub-G1, G0/G1, S, and G2/M) is determined.[1]
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To detect and quantify apoptosis induced by dehydrocrenatidine.
-
Method:
-
Cells are treated with dehydrocrenatidine for a designated period.
-
Harvested cells are washed and resuspended in an Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[2]
-
4. Western Blot Analysis
-
Objective: To determine the effect of dehydrocrenatidine on the expression of proteins involved in signaling pathways and apoptosis.
-
Method:
-
Cells are treated with dehydrocrenatidine, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, -8, -9, PARP, p-JNK, p-ERK).[1]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
The anti-cancer effects of dehydrocrenatidine are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
References
- 1. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma PMID: 33578238 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Dehydrocrenatidine Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrocrenatine: A Comparative Analysis of its Potency Against Known Kinase Inhibitors in the MEK/ERK and JNK Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dehydrocrenatine's inhibitory potential against key kinases in the MEK/ERK and JNK signaling pathways. While direct quantitative IC50 values for this compound against these kinases are not publicly available, existing research provides strong qualitative evidence of its inhibitory effects. This document aims to benchmark this compound's activity against well-characterized kinase inhibitors, offering a valuable resource for researchers investigating novel therapeutic agents.
Executive Summary
This compound, a β-carboline alkaloid also known as Dehydrocrenatidine, has been identified as an inhibitor of the MEK/ERK and JNK signaling pathways. Studies have demonstrated its ability to decrease the phosphorylation of both ERK1/2 and JNK1/2 in head and neck cancer cell lines[1][2]. This inhibitory action is significant as these pathways are crucial regulators of cell proliferation, differentiation, and apoptosis, and their dysregulation is a hallmark of many cancers. This guide presents a qualitative comparison of this compound with known inhibitors of the MEK, ERK, and JNK kinases, alongside detailed experimental protocols and pathway diagrams to support further research and drug development efforts.
Comparative Analysis of Kinase Inhibitor Potency
While specific IC50 values for this compound are not available, the following table provides a summary of the potency of well-established inhibitors targeting the MEK, ERK, and JNK kinases for comparative purposes. The data presented here is sourced from publicly available literature and serves as a benchmark for evaluating the potential efficacy of new compounds like this compound.
| Target Kinase | Inhibitor | IC50 (nM) | Notes |
| MEK1 | PD0325901 | 0.33 | Potent and selective non-ATP-competitive inhibitor. |
| Selumetinib (AZD6244) | 14 | Allosteric inhibitor of MEK1/2. | |
| Trametinib (GSK1120212) | 0.92 | Reversible, allosteric inhibitor of MEK1/2. | |
| MEK2 | Selumetinib (AZD6244) | 14 | Allosteric inhibitor of MEK1/2. |
| Trametinib (GSK1120212) | 1.8 | Reversible, allosteric inhibitor of MEK1/2. | |
| ERK1 | Ulixertinib (BVD-523) | 1.8 | ATP-competitive inhibitor of ERK1/2. |
| Ravoxertinib (GDC-0994) | 1.1 | Potent and selective inhibitor of ERK1/2. | |
| ERK2 | Ulixertinib (BVD-523) | 0.3 | ATP-competitive inhibitor of ERK1/2. |
| Ravoxertinib (GDC-0994) | 0.3 | Potent and selective inhibitor of ERK1/2. | |
| JNK1 | SP600125 | 40 | Reversible ATP-competitive inhibitor of JNK1, JNK2, and JNK3. |
| JNK-IN-8 | 4.7 | Potent and selective covalent inhibitor of JNK1, JNK2, and JNK3. | |
| JNK2 | SP600125 | 40 | Reversible ATP-competitive inhibitor of JNK1, JNK2, and JNK3. |
| JNK-IN-8 | 18.7 | Potent and selective covalent inhibitor of JNK1, JNK2, and JNK3. | |
| JNK3 | SP600125 | 90 | Reversible ATP-competitive inhibitor of JNK1, JNK2, and JNK3. |
| JNK-IN-8 | 1.0 | Potent and selective covalent inhibitor of JNK1, JNK2, and JNK3. |
Note: The inhibitory activity of this compound has been demonstrated through the reduced phosphorylation of ERK1/2 and JNK1/2 in cellular assays[1][2]. The absence of IC50 values in the literature prevents a direct quantitative comparison at this time.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical MEK/ERK and JNK signaling pathways, highlighting the points of inhibition for the discussed compounds.
Caption: The MEK/ERK signaling cascade and points of inhibition.
Caption: The JNK signaling cascade and points of inhibition.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay to determine the IC50 value of a test compound. This protocol can be adapted for specific kinases such as MEK, ERK, and JNK.
Objective: To determine the concentration of a test compound (e.g., this compound) required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified recombinant target kinase (e.g., MEK1, ERK2, JNK1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and known inhibitor (positive control)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Plate reader capable of detecting luminescence, fluorescence, or radioactivity
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the known inhibitor in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
Add kinase assay buffer to each well of the assay plate.
-
Add the test compound or control inhibitor at various concentrations to the respective wells. Include a no-inhibitor control (vehicle only).
-
Add the purified kinase to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the kinase substrate and ATP in the kinase assay buffer.
-
Add the substrate/ATP mixture to each well to start the kinase reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Termination and Detection:
-
Stop the reaction by adding a stop reagent or by proceeding directly to the detection step, depending on the assay format.
-
Add the detection reagent to each well. This reagent will quantify the amount of product formed (phosphorylated substrate) or the amount of ADP produced.
-
-
Data Acquisition: Read the plate using a plate reader appropriate for the detection method (luminescence, fluorescence, or radioactivity).
-
Data Analysis:
-
Subtract the background signal (wells with no kinase) from all other readings.
-
Normalize the data by setting the no-inhibitor control as 100% kinase activity and a control with a very high concentration of a known potent inhibitor as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
-
Caption: Experimental workflow for determining kinase inhibition IC50.
Conclusion
This compound demonstrates clear inhibitory effects on the MEK/ERK and JNK signaling pathways, positioning it as a compound of interest for further investigation in cancer therapy and other diseases driven by aberrant kinase activity. While the lack of publicly available IC50 data currently limits a direct quantitative comparison of its potency, the qualitative evidence strongly supports its role as an inhibitor of these critical cellular pathways. The provided comparative data on known kinase inhibitors, along with detailed experimental protocols and pathway diagrams, offer a robust framework for researchers to design future studies aimed at quantifying the inhibitory potential of this compound and elucidating its precise mechanism of action. Further research to determine the specific kinase binding affinities and IC50 values of this compound is warranted to fully assess its therapeutic potential.
References
Confirming the Structure of Isolated Dehydrocrenatine: A 2D NMR-Based Approach and Comparison with Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of isolated natural products is a critical step in the journey from discovery to application. This guide provides a comprehensive overview of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of Dehydrocrenatine, a β-carboline alkaloid. We present a detailed, albeit hypothetical, 2D NMR dataset to illustrate the method's power. Furthermore, we offer a comparative analysis with alternative structural elucidation techniques, namely X-ray crystallography and mass spectrometry, to provide a holistic understanding of the available methodologies.
This compound, a member of the β-carboline family of alkaloids, presents a fascinating scaffold for medicinal chemistry. Its correct structural assignment is paramount for understanding its bioactivity and for any subsequent synthetic or derivatization efforts. While 1D NMR (¹H and ¹³C) provides initial insights, 2D NMR techniques are indispensable for assembling the complete molecular puzzle.
Unraveling the Structure of this compound with 2D NMR
To illustrate the process, we will work with a representative, hypothetical 2D NMR dataset for this compound. The proposed structure and numbering scheme are provided below:
Caption: Chemical structure of this compound with atom numbering.
Hypothetical NMR Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, as well as the key 2D NMR correlations (COSY, HSQC, and HMBC) that would be used to confirm the structure of this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 3 | 8.10 (d, 5.5) | 138.5 |
| 4 | - | 158.0 |
| 4a | - | 120.5 |
| 4b | - | 122.0 |
| 5 | 7.85 (d, 8.0) | 115.0 |
| 6 | 7.15 (t, 8.0) | 121.0 |
| 7 | 7.40 (d, 8.0) | 110.0 |
| 8 | - | 155.0 |
| 8a | - | 140.0 |
| 9-NH | 9.50 (br s) | - |
| 9a | - | 135.0 |
| 1' | 7.00 (dd, 17.0, 11.0) | 130.0 |
| 2'a | 5.60 (d, 11.0) | 118.0 |
| 2'b | 6.10 (d, 17.0) | 118.0 |
| 4-OMe | 4.05 (s) | 56.0 |
| 8-OMe | 3.95 (s) | 55.5 |
Table 2: Key 2D NMR Correlations for this compound
| Proton (¹H) | COSY (Correlates with) | HSQC (Correlates with) | HMBC (Correlates with) |
| H-3 (8.10) | H-4 (if present) | C-3 (138.5) | C-1, C-4, C-4a, C-9a |
| H-5 (7.85) | H-6 (7.15) | C-5 (115.0) | C-4, C-4b, C-7, C-8a |
| H-6 (7.15) | H-5 (7.85), H-7 (7.40) | C-6 (121.0) | C-4b, C-8, C-8a |
| H-7 (7.40) | H-6 (7.15) | C-7 (110.0) | C-5, C-8, C-8a |
| NH-9 (9.50) | - | - | C-1, C-4a, C-8a, C-9a |
| H-1' (7.00) | H-2'a (5.60), H-2'b (6.10) | C-1' (130.0) | C-1, C-2' |
| H-2'a (5.60) | H-1' (7.00) | C-2' (118.0) | C-1, C-1' |
| H-2'b (6.10) | H-1' (7.00) | C-2' (118.0) | C-1, C-1' |
| 4-OMe (4.05) | - | 4-OMe (56.0) | C-4 |
| 8-OMe (3.95) | - | 8-OMe (55.5) | C-8 |
Experimental Protocols for 2D NMR
A detailed experimental protocol is crucial for acquiring high-quality 2D NMR data.
Sample Preparation:
-
Dissolve approximately 5-10 mg of isolated this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Instrument:
-
A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
1. ¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Description: This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.
-
Key Parameters:
-
Spectral Width (F2 and F1): 10-12 ppm
-
Number of Scans (NS): 2-4
-
Number of Increments (F1): 256-512
-
Relaxation Delay (d1): 1-2 s
-
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)
-
Description: This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).
-
Key Parameters:
-
Spectral Width (F2): 10-12 ppm
-
Spectral Width (F1): 180-200 ppm
-
Number of Scans (NS): 4-8
-
Number of Increments (F1): 256-512
-
¹JCH Coupling Constant: ~145 Hz
-
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Description: This experiment reveals correlations between protons and carbons over two to four bonds (long-range ⁿJCH couplings), which is critical for connecting different spin systems and identifying quaternary carbons.
-
Key Parameters:
-
Spectral Width (F2): 10-12 ppm
-
Spectral Width (F1): 180-200 ppm
-
Number of Scans (NS): 16-64
-
Number of Increments (F1): 512-1024
-
Long-range Coupling Constant (ⁿJCH): Optimized for ~8 Hz
-
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired 2D NMR data.
Caption: Workflow for this compound structure confirmation using 2D NMR.
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, definitive structural information.
Table 3: Comparison of 2D NMR with X-ray Crystallography and Mass Spectrometry
| Feature | 2D NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry |
| Principle | Measures the magnetic properties of atomic nuclei to determine through-bond and through-space correlations. | Scatters X-rays from a single crystal to determine the three-dimensional arrangement of atoms in the crystal lattice. | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. Fragmentation patterns provide structural information. |
| Sample Requirements | Soluble sample (mg quantities), moderate purity. | High-quality single crystal (often a major bottleneck). | Small sample amount (µg to ng), can be used for mixtures with chromatography. |
| Information Provided | Detailed connectivity (atom-to-atom), relative stereochemistry, conformational information in solution. | Absolute stereochemistry, precise bond lengths and angles in the solid state. | Molecular formula (high resolution), fragmentation patterns for substructure identification. |
| Advantages | Provides data on the molecule in its native solution state. Non-destructive. Can study dynamic processes. | Provides an unambiguous 3D structure. Can determine absolute stereochemistry. | High sensitivity. Fast analysis. Can be coupled with separation techniques (LC-MS, GC-MS). |
| Disadvantages | Lower sensitivity compared to MS. Can be difficult to interpret for very complex molecules or mixtures. Does not directly provide absolute stereochemistry. | Requires a suitable single crystal, which can be difficult or impossible to obtain. The crystal structure may not represent the solution conformation. | Does not provide detailed connectivity information on its own. Isomers can be difficult to distinguish. |
Conclusion
The structural elucidation of natural products like this compound relies on a suite of analytical techniques. 2D NMR spectroscopy stands out as a cornerstone method, providing unparalleled insight into the molecular connectivity in solution. Through a systematic analysis of COSY, HSQC, and HMBC spectra, researchers can confidently piece together the intricate architecture of such molecules.
While 2D NMR is often sufficient for complete structure determination, a truly comprehensive characterization may involve the complementary use of high-resolution mass spectrometry for accurate molecular formula determination and, when possible, single-crystal X-ray crystallography for an unambiguous determination of the three-dimensional structure, including absolute stereochemistry. The choice of methodology will ultimately depend on the specific research question, the amount and nature of the isolated compound, and the available instrumentation. This guide provides a foundational understanding to aid researchers in making informed decisions for the robust structural confirmation of novel bioactive compounds.
Safety Operating Guide
Proper Disposal of Dehydrocrenatine: A Guide for Laboratory Professionals
Dehydrocrenatine, a β-carboline alkaloid, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. As a bioactive compound used in research, it should be treated as hazardous chemical waste.
Summary of this compound Chemical Data
While specific quantitative data for disposal is unavailable, the following table summarizes key chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| Appearance | Yellow powder |
| Type of Compound | β-carboline alkaloid |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses, when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste (e.g., unused powder, contaminated absorbent materials) in a dedicated, properly labeled hazardous waste container.
-
Ensure the container is made of a compatible material (e.g., a high-density polyethylene bottle).
-
-
Liquid Waste:
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[3]
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1][4]
-
The label must include:
4. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to prevent spills from reaching drains.[2]
-
Keep waste containers tightly sealed except when adding waste.[2]
5. Disposal Procedure:
-
Do not dispose of this compound down the sink or in the regular trash. [5][6]
-
Contact your institution's EHS office or hazardous waste management service to arrange for the pickup and disposal of the waste.[1]
-
Follow all institutional procedures for waste manifest forms and pickup schedules.
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
For highly toxic compounds, it is recommended to triple rinse the container with a suitable solvent.[2]
-
The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected, depending on institutional policies.
-
After thorough rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, as per your institution's guidelines.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. vumc.org [vumc.org]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Dehydrocrenatine
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Dehydrocrenatine in a laboratory setting. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe operational procedures.
Disclaimer: A definitive Safety Data Sheet (SDS) for this compound is not consistently available across suppliers. The following recommendations are based on available data, which in some cases is for structurally similar compounds, and general best practices for handling chemical compounds with potential hazards. A conservative approach is advised.
Hazard Identification and Personal Protective Equipment
This compound is a solid powder.[1] While some sources indicate it is stable under normal conditions with no known hazards, other data for similar compounds suggest it may cause skin, eye, and respiratory irritation.[1][2] Therefore, adherence to appropriate safety measures is crucial.
Recommended Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment should be worn when handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Face Shield | Use safety goggles that provide a complete seal around the eyes or a face shield to protect against dust and potential splashes.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Wear nitrile or neoprene rubber gloves.[3] It is good practice to double-glove when handling hazardous drugs. |
| Body Protection | Laboratory Coat | A lab coat should be worn at all times. |
| Respiratory Protection | Dust Mask or Respirator | In situations where dust may be generated (e.g., weighing), a dust mask or a fitted respirator (e.g., N95) should be used.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly closed.
2. Engineering Controls:
-
Whenever possible, handle this compound in a fume hood or a designated containment area to minimize inhalation exposure.
3. Weighing and Preparation:
-
Perform weighing operations within a fume hood or a balance enclosure to control dust.
-
Use dedicated spatulas and weighing boats.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Experimental Use:
-
Clearly label all containers with the chemical name and any known hazards.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling.
5. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[1]
-
For a solution spill, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area with soap and water.
Emergency First Aid Procedures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous liquid waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
